molecular formula C8H10N2O B020878 4-Amino-3-methylbenzamide CAS No. 106037-36-9

4-Amino-3-methylbenzamide

Cat. No.: B020878
CAS No.: 106037-36-9
M. Wt: 150.18 g/mol
InChI Key: CUJSSIOATYIWKA-UHFFFAOYSA-N
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Description

4-Amino-3-methylbenzamide is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,9H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJSSIOATYIWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477871
Record name 4-amino-3-methylbenzamide
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Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106037-36-9
Record name 4-amino-3-methylbenzamide
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Record name 4-amino-3-methylbenzamide
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Foundational & Exploratory

4-Amino-3-methylbenzamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 4-Amino-3-methylbenzamide. The content is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Properties and Identification

This compound, with the CAS number 106037-36-9, is a substituted aromatic amide.[1][2][3][4] Its core structure consists of a benzene ring substituted with an amino group, a methyl group, and a carboxamide group. The molecular formula of the compound is C₈H₁₀N₂O.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 106037-36-9[1][2][3][4]
Molecular Formula C₈H₁₀N₂O[1][2]
Molecular Weight 150.18 g/mol [1]
Melting Point 120 °C[5]
Boiling Point 302.854 °C at 760 mmHg[5]
Appearance Solid[3]
Purity ≥95%[3]
InChI Key CUJSSIOATYIWKA-UHFFFAOYSA-N[5]
SMILES CC1=C(C=CC(=C1)C(=O)N)N[5]

Chemical Structure

The structure of this compound is characterized by a benzene ring with three substituents. The amino (-NH₂) group is located at position 4, the methyl (-CH₃) group at position 3, and the carboxamide (-CONH₂) group at position 1. This arrangement of functional groups influences the compound's chemical reactivity and physical properties.

Figure 1: Chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in the literature. However, based on the synthesis of structurally related compounds and general analytical techniques for aromatic amines, the following methodologies can be proposed.

Hypothetical Synthesis Protocol

A potential synthetic route to this compound could be adapted from the synthesis of 4-amino-N,N-diethyl-3-methylbenzamide.[6] This would likely involve the nitration of a suitable precursor followed by reduction of the nitro group to an amine.

Workflow for Hypothetical Synthesis:

Synthesis_Workflow start Start with 3-Methylbenzoic acid nitration Nitration (e.g., HNO₃/H₂SO₄) start->nitration Step 1 reduction Reduction of Nitro Group (e.g., Fe/HCl or H₂/Pd-C) nitration->reduction Step 2 activation Carboxylic Acid Activation (e.g., SOCl₂ or EDC) reduction->activation Step 3 amidation Amidation (e.g., NH₃ or (NH₄)₂CO₃) activation->amidation Step 4 product This compound amidation->product Step 5 HPLC_Analysis_Workflow sample_prep Sample Preparation (Dissolution in a suitable solvent) derivatization Optional: Pre-column Derivatization (e.g., with a fluorescent tag) sample_prep->derivatization injection Injection onto HPLC Column (e.g., Reversed-phase C18) derivatization->injection separation Chromatographic Separation (Isocratic or gradient elution) injection->separation detection Detection (e.g., UV-Vis or Fluorescence) separation->detection data_analysis Data Analysis (Quantification and purity assessment) detection->data_analysis

References

Technical Guide: 4-Amino-3-methylbenzamide (CAS No. 106037-36-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-3-methylbenzamide, a chemical compound with significant potential in medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis, and known biological activities, with a focus on its emerging role as a scaffold for the development of novel therapeutic agents.

Chemical Identity and Properties

CAS Number: 106037-36-9[1]

This compound is a substituted benzamide with the molecular formula C₈H₁₀N₂O. Its chemical structure features a primary amine group and a methyl group attached to the benzene ring, ortho and meta to the carboxamide group, respectively.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₀N₂O[1]
Molecular Weight150.18 g/mol [1]
IUPAC NameThis compoundPubChem
SynonymsBenzamide, 4-amino-3-methyl-[1]
AppearanceSolid (predicted)
SolubilityData not available
Melting PointData not available
Boiling PointData not available

Synthesis

A generalized workflow for such a synthesis is depicted below:

G 3-Methyl-4-nitrobenzamide 3-Methyl-4-nitrobenzamide This compound This compound 3-Methyl-4-nitrobenzamide->this compound Reduction (e.g., H2, Pd/C) G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK P-RTK Phosphorylated RTK RTK->P-RTK Dimerization & Autophosphorylation Downstream\nSignaling Downstream Signaling Proteins P-RTK->Downstream\nSignaling Activation Cellular_Response Cell Proliferation, Survival, etc. Downstream\nSignaling->Cellular_Response Inhibitor This compound Derivative Inhibitor->P-RTK G Intrinsic_Pathway Intrinsic Pathway Factor_IXa Factor IXa Intrinsic_Pathway->Factor_IXa Tenase_Complex Tenase Complex (IXa-VIIIa) Factor_IXa->Tenase_Complex Factor_VIIIa Factor VIIIa Factor_VIIIa->Tenase_Complex Factor_Xa Factor Xa Tenase_Complex->Factor_Xa activates Factor_X Factor X Factor_X->Factor_Xa Thrombin Thrombin Factor_Xa->Thrombin activates Prothrombin Prothrombin Prothrombin->Thrombin Fibrin_Clot Fibrin Clot Thrombin->Fibrin_Clot converts Fibrinogen Fibrinogen Fibrinogen->Fibrin_Clot Inhibitor This compound Derivative Inhibitor->Factor_VIIIa

References

An In-depth Technical Guide to 4-Amino-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the fundamental molecular properties of 4-Amino-3-methylbenzamide, a key chemical intermediate in the pharmaceutical and dye industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Molecular Data

The foundational physicochemical properties of this compound have been determined and are summarized below. These data are critical for its application in further research and synthesis.

PropertyValueSource
Molecular Formula C8H10N2O[1][2]
Molecular Weight 150.18 g/mol [1][3][4]
CAS Number 106037-36-9[1][2]

General Experimental Workflow for Characterization

While specific biological signaling pathways involving this compound are not extensively documented, as it is primarily utilized as a chemical intermediate, a general experimental workflow for its characterization and quality control is outlined below. This workflow represents a standard approach for the analysis of such a compound in a research or industrial setting.

G cluster_0 Compound Acquisition & Preparation cluster_1 Physicochemical & Purity Analysis cluster_2 Application & Further Synthesis A This compound (CAS: 106037-36-9) B Solubilization (e.g., in DMSO, Water) A->B C Purity Assessment (HPLC, GC) B->C Purity Check D Structural Verification (NMR, MS) B->D Structural ID E Thermal Properties (DSC, TGA) B->E Property Analysis F Reaction Intermediate for API Synthesis C->F Qualified Material G Intermediate for Dye Manufacturing C->G Qualified Material D->F D->G

Caption: General workflow for the characterization and use of this compound.

Methodologies for Key Experiments

As this compound is a stable research chemical, the primary "experiments" involve its characterization and use in synthesis. Detailed protocols for standard analytical techniques are widely available in chemical literature. The following provides a conceptual outline for the methodologies mentioned in the workflow:

  • High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

    • Objective: To determine the purity of the compound and identify any impurities.

    • General Protocol: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water mixture). This solution is injected into an HPLC system equipped with a C18 column. A gradient elution profile is typically used, starting with a higher polarity mobile phase and gradually increasing the proportion of the organic solvent. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

  • Mass Spectrometry (MS) for Structural Verification:

    • Objective: To confirm the molecular weight of the compound.

    • General Protocol: The compound is introduced into the mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Ionization techniques such as Electrospray Ionization (ESI) are common. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M+H]+ or [M-H]-).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

    • Objective: To confirm the chemical structure of the compound.

    • General Protocol: A sample of the compound is dissolved in a deuterated solvent (e.g., DMSO-d6). 1H NMR and 13C NMR spectra are acquired. The chemical shifts, integration of peaks, and splitting patterns in the 1H NMR spectrum, along with the number and chemical shifts of signals in the 13C NMR spectrum, are analyzed to confirm the presence of the aromatic ring, the methyl group, the amino group, and the amide group, and their respective positions on the benzene ring.

References

Solubility Profile of 4-Amino-3-methylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Amino-3-methylbenzamide. Due to the limited availability of public data on this specific compound, this document synthesizes information from structurally similar molecules and outlines standardized experimental protocols for determining its solubility profile in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents. This guide is intended to serve as a foundational resource for researchers in drug development and chemical sciences, offering both predictive insights and practical methodologies for empirical solubility determination.

Introduction

This compound is a substituted benzamide derivative of interest in medicinal chemistry and materials science. A thorough understanding of a compound's solubility is a critical physicochemical parameter that significantly influences its handling, formulation, and bioavailability.[1] Dimethyl Sulfoxide (DMSO) is a powerful and widely used polar aprotic solvent in preclinical studies and high-throughput screening due to its ability to dissolve a wide range of organic compounds.[2][3][4] This guide addresses the solubility of this compound, providing predicted solubility characteristics and detailed experimental procedures for its quantitative assessment.

Predicted Solubility Profile

For a structurally analogous compound, 4-amino-N-(2-chlorophenyl)benzamide, it is predicted to be soluble in polar aprotic solvents like DMSO and DMF.[1] This is attributed to the ability of these solvents to act as hydrogen bond acceptors for the amide and amino protons, while also effectively solvating the aromatic ring.[1] Conversely, poor solubility is anticipated in nonpolar solvents such as toluene and hexane, where the polar functional groups hinder dissolution.[1]

Quantitative Solubility Data (Isomer Reference)

While specific data for this compound is unavailable, the safety data sheet for its isomer, 3-Amino-4-methylbenzamide , provides a measured water solubility. This information is presented below for reference, with the critical understanding that isomers can exhibit different physicochemical properties, including solubility.

Table 1: Quantitative Solubility of 3-Amino-4-methylbenzamide in Water

CompoundSolventTemperature (°C)pHSolubility (g/L)
3-Amino-4-methylbenzamideWater20~6.839.8[5]

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data for this compound, standardized experimental protocols are necessary. The following sections detail established methodologies.

Gravimetric Method

The gravimetric method is a reliable technique for determining equilibrium solubility. It involves saturating a solvent with the solute and then quantifying the dissolved solid.

Experimental Workflow for Gravimetric Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Seal the container A->B C Agitate at a constant temperature (e.g., overhead shaker) B->C D Allow to equilibrate for a defined period (e.g., 24-72h) C->D E Centrifuge to pellet undissolved solid D->E F Filter the supernatant (e.g., 0.22 µm syringe filter) E->F G Evaporate the solvent from a known volume of the filtrate F->G H Weigh the residual solid G->H I Calculate solubility (e.g., in mg/mL) H->I G cluster_prep Preparation cluster_precipitation Precipitation Induction cluster_incubation Incubation & Measurement cluster_analysis Analysis A Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM) B Dispense small volumes of the stock solution into a microtiter plate A->B C Rapidly add aqueous buffer (e.g., PBS) to the wells B->C D Mix thoroughly to induce precipitation C->D E Incubate at a controlled temperature (e.g., 1-2 hours) D->E F Measure turbidity using a microplate reader (e.g., at 620 nm) E->F G Identify the highest concentration without significant turbidity increase F->G H Define this concentration as the kinetic solubility G->H

References

Spectroscopic Profile of 4-Amino-3-methylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-3-methylbenzamide (C₈H₁₀N₂O), a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data generated from validated computational models. This information is intended to serve as a valuable reference for the identification and characterization of this compound.

Summary of Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.58d1HH-6
7.10dd1HH-5
6.88s1HH-2
7.2 (broad s)1HCONHAmide Proton
6.8 (broad s)1HCONHAmide Proton
5.05 (broad s)2H-NHAmino Protons
2.09s3H-CH

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Coupling constants (J) are predicted to be in the range of 8-9 Hz for the doublet and doublet of doublets.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
Chemical Shift (ppm)Assignment
168.5C =O
145.8C -NH₂
131.5C -CONH₂
128.9C -H (C-6)
124.5C -CH₃
122.1C -H (C-2)
114.3C -H (C-5)
17.3-C H₃
Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, BroadN-H Stretch (Amino & Amide)
3200-3000MediumC-H Stretch (Aromatic)
2950-2850MediumC-H Stretch (Methyl)
1660-1680StrongC=O Stretch (Amide I)
1600-1620MediumN-H Bend (Amine) / C=C Stretch (Aromatic)
1580-1600MediumN-H Bend (Amide II)
1400-1500MediumC=C Stretch (Aromatic)
800-850StrongC-H Bend (Aromatic, out-of-plane)
Table 4: Predicted Mass Spectrometry (MS) Data - Electron Ionization (EI)
m/zRelative Intensity (%)Assignment
150100[M]⁺
13480[M - NH₂]⁺
13360[M - NH₃]⁺
10640[M - CONH₂]⁺
9130[C₇H₇]⁺ (Tropylium ion)
7720[C₆H₅]⁺

Experimental Protocols

As this guide provides predicted data, the following are generalized experimental protocols that would be suitable for the acquisition of actual spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a spectral width of 0-12 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16-64 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum with a spectral width of 0-200 ppm, using a proton-decoupled pulse sequence. A relaxation delay of 2-5 seconds is recommended, and several hundred to a few thousand scans may be necessary for adequate signal-to-noise.

Infrared (IR) Spectroscopy

  • Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal. For KBr pellet method, mix approximately 1 mg of the sample with 100 mg of dry KBr powder and press into a transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source for fragmentation analysis or an electrospray ionization (ESI) source for molecular ion determination.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Structural Elucidation Sample This compound Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Prepare ATR or KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer (1H & 13C) Prep_NMR->NMR_Spec IR_Spec FT-IR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Spec->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

Initial Biological Activity Screening of 4-Amino-3-methylbenzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The benzamide scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Derivatives of 4-amino-3-methylbenzamide, in particular, are of significant interest due to their potential therapeutic applications, which span anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4] The initial biological screening of these novel derivatives is a critical first step in the drug discovery pipeline. It allows for the efficient identification of promising lead compounds and provides initial insights into their mechanisms of action. This technical guide outlines the standard methodologies for the preliminary in-vitro screening of this compound derivatives, presenting detailed experimental protocols, structured data tables, and visual workflows to aid in the design and execution of these screening programs.

Anticancer Activity Screening

A primary focus in the development of novel benzamide derivatives is their potential application in oncology.[1] The initial screening for anticancer activity typically involves in-vitro assays to determine a compound's ability to inhibit the proliferation of various human cancer cell lines.[5] These assays are crucial for determining the cytotoxic or cytostatic effects of the test compounds, often expressed as the half-maximal inhibitory concentration (IC50), a key metric for comparing drug potency.[5][6]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow MTT to purple formazan crystals.[7]

  • Cell Seeding: A panel of human cancer cell lines (e.g., MCF-7, HCT116, HepG2) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7] Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6][7]

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. These are then serially diluted to various concentrations. The cultured cells are treated with these varying concentrations of the test compounds (e.g., 0.1 to 100 µM) for a period of 48-72 hours.[7] Wells containing a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.[7]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.[7][8]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[7]

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.[7]

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), the Annexin V-FITC/Propidium Iodide (PI) assay is employed. This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

  • Cell Treatment: Cells are treated with the test compound at its predetermined IC50 concentration for 24-48 hours.[6]

  • Cell Harvesting: Following treatment, both adherent and floating cells are harvested, washed with cold PBS, and centrifuged.[6]

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[6][7]

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different states (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[6][7]

Data Presentation

The quantitative results from the antiproliferative assays are typically summarized in a table format for clear comparison of the potency of different derivatives across various cancer cell lines.

Table 1: Illustrative In-Vitro Cytotoxicity (IC50) of this compound Derivatives

Compound Cancer Cell Line Tissue of Origin IC50 (µM)¹ Doxorubicin (Positive Control) IC50 (µM)
Derivative 1 K-562 Chronic Myelogenous Leukemia 5.6[2] 0.5 ± 0.08
Derivative 2 HL-60 Promyelocytic Leukemia 8.2[2] 0.5 ± 0.08
Derivative 3 MCF-7 Breast Adenocarcinoma 15.5 ± 2.1 0.8 ± 0.1
Derivative 4 HCT116 Colon Carcinoma 13.1[9] 1.2 ± 0.2
Derivative 5 HepG2 Liver Carcinoma Low µM[10] 0.9 ± 0.15
Derivative 6 DLD-1 Colon Carcinoma 4.4[9] 2.5 ± 0.4
Derivative 7 T24 Bladder Carcinoma 13.1[9] 0.5 ± 0.08

| Derivative 8 | SH-SY-5Y | Neuroblastoma | 11.4[9] | 0.5 ± 0.08 |

¹Note: Data are presented for illustrative purposes and are compiled from various studies on benzamide derivatives.[2][9][10] Values will vary based on the specific compound and experimental conditions.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for In-Vitro Anticancer Screening A Seed Cancer Cells in 96-well Plates B Incubate for 24h (Cell Adherence) A->B C Treat with Derivatives (Varying Concentrations) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan (Add DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Values H->I

Caption: Workflow for in-vitro anticancer screening using the MTT assay.

G cluster_pathway Simplified Intrinsic Apoptosis Signaling Pathway Drug Anticancer Derivative Bax Bax Drug->Bax Bcl2 Bcl-2 Drug->Bcl2 Mito Mitochondrion CytoC Cytochrome c Mito->CytoC Releases Bax->Mito Forms pore Bcl2->Bax Apaf1 Apaf-1 CytoC->Apaf1 Binds Casp9 Pro-Caspase-9 Apaf1->Casp9 Recruits Apoptosome Apoptosome Apaf1->Apoptosome Forms Casp9->Apoptosome Forms Casp3 Pro-Caspase-3 Apoptosome->Casp3 Cleaves ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Caption: Intrinsic apoptosis signaling pathway induced by an anticancer agent.

Antimicrobial Activity Screening

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzamide derivatives have shown promise in this area.[3][11] Initial screening is performed to determine the ability of the compounds to inhibit the growth of a panel of representative bacteria and fungi.

Experimental Protocols

Protocol 1: Kirby-Bauer Disk Diffusion Method

This is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to specific antimicrobial agents.[12]

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared. This typically involves suspending 2-3 isolated colonies in a sterile saline solution and adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13]

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum suspension. The excess fluid is removed by pressing the swab against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to create a uniform "lawn" of bacteria. This is often done by swabbing in three directions, rotating the plate 60 degrees between each streaking.[14]

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test derivative are placed onto the surface of the agar using sterile forceps. A blank disk (impregnated with the solvent used to dissolve the compound) serves as a negative control, and a disk with a standard antibiotic (e.g., Ciprofloxacin) serves as a positive control.[12][13]

  • Incubation: The plates are incubated at 35 ± 1°C for 18-24 hours.[12]

  • Result Measurement: After incubation, the plates are examined for zones of inhibition (clear areas around the disks where bacterial growth has been inhibited). The diameter of these zones is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[12][14]

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][15]

  • Compound Dilution: The test compounds are serially diluted (usually two-fold) in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.[15]

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.[14]

  • Controls: A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included on each plate.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[15] This can also be determined by measuring the optical density with a microplate reader.[15]

Data Presentation

Antimicrobial screening data is presented in tables showing the zone of inhibition for the disk diffusion method and the MIC values for the broth microdilution method.

Table 2: Illustrative Antimicrobial Activity of this compound Derivatives

Compound Test Organism Gram Stain Zone of Inhibition (mm)¹ MIC (µg/mL)²
Derivative A Staphylococcus aureus Positive 25 6.25[16]
Derivative A Escherichia coli Negative 31 3.12[16]
Derivative B Bacillus subtilis Positive 24 6.25[16]
Derivative B Pseudomonas aeruginosa Negative 18 12.5
Derivative C Enterococcus faecalis Positive 22 6.25
Derivative C Klebsiella pneumoniae Negative 19 12.5
Ciprofloxacin S. aureus Positive 35 1

| Ciprofloxacin | E. coli | Negative | 40 | 0.5 |

¹Zone of Inhibition data from Disk Diffusion assay. ²Minimum Inhibitory Concentration (MIC) data from Broth Microdilution assay. Note: Data are presented for illustrative purposes and are compiled from various studies on benzamide derivatives.[16] Actual values will vary.

Mandatory Visualization

G cluster_workflow Experimental Workflow for Disk Diffusion Antimicrobial Assay A Prepare Standardized Bacterial Inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar Plate (Lawn) A->B C Place Impregnated Disks (Test & Control) B->C D Incubate Plate (37°C for 18-24h) C->D E Measure Zones of Inhibition (mm) D->E F Interpret Results E->F

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Anti-inflammatory Activity Screening

Inflammation is a complex biological response implicated in numerous diseases. Benzamide derivatives have been investigated for their potential to modulate inflammatory pathways.[4][17] In-vitro assays are employed as a preliminary screen to identify compounds that can inhibit key inflammatory mediators or processes.

Experimental Protocols

Protocol 1: In-vitro Inhibition of Protein Denaturation

Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to prevent heat-induced protein denaturation.[18]

  • Reaction Mixture Preparation: The reaction mixture consists of the test compound at various concentrations and a 1% aqueous solution of bovine serum albumin (BSA).[19]

  • Incubation: The mixture is incubated at 37°C for 20 minutes.[18]

  • Heating: Denaturation is induced by heating the mixture at 70°C in a water bath for 10-15 minutes.[19]

  • Cooling & Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with a control sample (containing only BSA and the vehicle). Diclofenac sodium is often used as a standard reference drug.[18]

Protocol 2: Griess Assay for Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the production of nitric oxide (NO), a key pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[20]

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.[20]

  • Compound Treatment: The cells are pre-treated with various concentrations of the test derivatives for 1-2 hours.[21]

  • LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production. An unstimulated control group is also maintained.[20]

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.[20]

  • Griess Reaction: The collected supernatant is mixed with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine). This reaction converts nitrite (a stable product of NO) into a purple azo compound.[21]

  • Absorbance Measurement: The absorbance is measured at 540-550 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.[21] The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Data Presentation

Results from anti-inflammatory screening are often presented as the percentage of inhibition for a specific process at a given concentration.

Table 3: Illustrative In-Vitro Anti-inflammatory Activity of this compound Derivatives

Compound Assay Concentration (µg/mL) % Inhibition Standard Drug (% Inhibition)
Derivative X Protein Denaturation 100 55.8 Diclofenac (85.2)
Derivative X Protein Denaturation 200 72.3 Diclofenac (91.5)
Derivative Y Nitric Oxide Production 50 48.1 Indomethacin (75.6)
Derivative Y Nitric Oxide Production 100 65.9 Indomethacin (88.4)
Derivative Z COX-2 Inhibition 10 (µM) 61.4[17] Celecoxib (IC50 = 0.04 µM)[22]

| Derivative Z | PGE2 Inhibition | 10 (µM) | 68.3[17] | Indomethacin (82.1) |

Note: Data are presented for illustrative purposes and are compiled from various studies on benzamide and other anti-inflammatory compounds.[17][22] Actual values will vary.

Mandatory Visualizations

G cluster_workflow Workflow for LPS-Induced Inflammation Assay (NO Measurement) A Seed RAW 264.7 Macrophage Cells B Pre-treat with Test Derivatives (1-2h) A->B C Stimulate with LPS (24h) B->C D Collect Culture Supernatant C->D E Perform Griess Assay D->E F Measure Absorbance (540 nm) E->F G Calculate % Inhibition of NO Production F->G G cluster_pathway Simplified NF-κB Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α) Nucleus->Genes Activates Derivative Benzamide Derivative Derivative->IKK Inhibits NFkB_IkB NF-κB-IκBα (Inactive)

References

Potential Mechanism of Action of 4-Amino-3-methylbenzamide in Biological Systems: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the potential mechanism of action for 4-Amino-3-methylbenzamide based on its structural characteristics and the known biological activities of related compounds. As of the date of this publication, direct experimental data on this compound is limited. The primary hypothesized mechanism is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.

Executive Summary

This compound is a small molecule belonging to the benzamide class of compounds. The core benzamide structure is a well-established pharmacophore responsible for the inhibitory activity of numerous compounds against Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2] PARPs are critical components of the cellular machinery responsible for DNA damage repair, genomic stability, and programmed cell death.[3] By inhibiting PARP, particularly PARP1 and PARP2, these compounds can lead to the accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks during replication. This mechanism is particularly effective in cancer cells with pre-existing defects in homologous recombination repair pathways, such as those with BRCA1 or BRCA2 mutations, a concept known as synthetic lethality.[4][5][6] This whitepaper outlines the probable mechanism of action of this compound as a PARP inhibitor, details the downstream cellular consequences, provides comparative data for related compounds, and describes relevant experimental protocols.

The Benzamide Scaffold and PARP Inhibition

The primary mechanism of action for benzamide-based compounds is the competitive inhibition of PARP enzymes. The benzamide group effectively mimics the nicotinamide moiety of NAD+, the natural substrate for PARP.[7] This allows the inhibitor to bind to the nicotinamide-binding pocket within the catalytic domain of PARP, preventing the enzyme from hydrolyzing NAD+ and transferring poly(ADP-ribose) (PAR) chains onto itself and other nuclear proteins.[1][8]

The Role of PARP in DNA Repair

PARP1 is a key first responder to DNA single-strand breaks (SSBs).[6] Upon detecting a break, PARP1 binds to the damaged DNA, leading to its activation. The activated PARP1 then catalyzes the formation of long, branched PAR chains on itself (auto-PARylation) and other acceptor proteins, such as histones. This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, initiating the base excision repair (BER) pathway.[5][9]

Consequences of PARP Inhibition

Inhibition of PARP's catalytic activity leads to two primary downstream effects:

  • Impaired DNA Repair: By blocking PAR synthesis, PARP inhibitors prevent the recruitment of the BER machinery. This leads to an accumulation of unrepaired SSBs.[5]

  • PARP Trapping: Many PARP inhibitors not only block the enzyme's catalytic activity but also "trap" the PARP protein on the DNA at the site of the break. This trapped PARP-DNA complex is a significant physical impediment to DNA replication.[9][10]

When a replication fork encounters these unrepaired SSBs or trapped PARP complexes, it can stall and collapse, leading to the formation of a more severe DNA double-strand break (DSB).[6][10] In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficient HR pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be repaired, leading to genomic instability, mitotic catastrophe, and ultimately, cell death.[5][6] This selective killing of HR-deficient cells is the principle of synthetic lethality.[11]

Quantitative Data: Comparative Analysis of Benzamide-Based PARP Inhibitors

While specific IC50 values for this compound are not available in the public domain, the following table summarizes the inhibitory potency of several well-characterized and clinically approved benzamide-based PARP inhibitors against PARP1 and PARP2. This data provides a benchmark for the potential activity of novel benzamide derivatives.

Compound PARP1 IC50 (nM) PARP2 IC50 (nM) Reference
Olaparib1.91.5[7]
Rucaparib1.41.4[7]
Talazoparib0.570.31[7]
Niraparib3.82.1[7]
Veliparib4.72.9[7]
3-Aminobenzamide~45,000-

Note: IC50 values can vary depending on the specific assay conditions and study.

Signaling Pathways and Experimental Workflows

Visualizing the PARP-Mediated DNA Repair Pathway

The following diagram illustrates the central role of PARP1 in the base excision repair pathway and the mechanism of action for PARP inhibitors.

PARP_Inhibition_Pathway cluster_0 Normal DNA Repair (Base Excision Repair) cluster_1 Action of this compound (Hypothesized) cluster_2 Cell Fate DNA_SSB DNA Single-Strand Break (SSB) PARP1_recruitment PARP1 Binds to SSB DNA_SSB->PARP1_recruitment PARP1_activation PARP1 Activation PARP1_recruitment->PARP1_activation PARylation PAR Synthesis (PARylation) PARP1_activation->PARylation NAD+ -> PAR BER_recruitment Recruitment of BER Proteins (XRCC1, etc.) PARylation->BER_recruitment Repair Successful DNA Repair BER_recruitment->Repair Inhibitor This compound (PARP Inhibitor) PARP_inhibition PARP Catalytic Inhibition & PARP Trapping Inhibitor->PARP_inhibition PARP_inhibition->PARylation SSB_accumulation SSB Accumulation PARP_inhibition->SSB_accumulation Replication_fork_collapse Replication Fork Collapse SSB_accumulation->Replication_fork_collapse DSB_formation DNA Double-Strand Break (DSB) Replication_fork_collapse->DSB_formation HR_proficient HR-Proficient Cells (Healthy Cells) DSB_formation->HR_proficient HR_deficient HR-Deficient Cells (e.g., BRCA-/- Cancer Cells) DSB_formation->HR_deficient HR_repair DSB Repair via Homologous Recombination HR_proficient->HR_repair Apoptosis Apoptosis / Cell Death HR_deficient->Apoptosis Cell_survival Cell Survival HR_repair->Cell_survival

Caption: Hypothesized mechanism of this compound via PARP inhibition.
Visualizing a General Experimental Workflow

The diagram below outlines a typical workflow for evaluating the PARP inhibitory activity of a test compound like this compound.

Experimental_Workflow cluster_0 Phase 1: Biochemical Assay cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Data Analysis Start Start: Synthesize/ Obtain Compound Enzyme_Assay PARP1/2 Enzymatic Assay (e.g., ELISA-based) Start->Enzyme_Assay Test Compound (e.g., this compound) IC50_Det Determine IC50 Value Enzyme_Assay->IC50_Det Cell_Culture Culture Cancer Cell Lines (BRCA-mutant and BRCA-wildtype) IC50_Det->Cell_Culture Compound_Treatment Treat Cells with Compound Cell_Culture->Compound_Treatment Western_Blot Western Blot for PAR levels Compound_Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Compound_Treatment->Viability_Assay Analyze_PAR Quantify PAR Inhibition Western_Blot->Analyze_PAR Analyze_Viability Determine Cytotoxicity & Selective Lethality Viability_Assay->Analyze_Viability Conclusion Conclusion on Mechanism and Potency Analyze_PAR->Conclusion Analyze_Viability->Conclusion

Caption: General workflow for evaluating a potential PARP inhibitor.

Detailed Experimental Protocols

The following protocols are representative methods for assessing the PARP inhibitory activity of a compound.

Protocol: In Vitro PARP1 Enzymatic Activity Assay (Chemiluminescent ELISA-based)

This protocol is designed to measure the direct inhibitory effect of a compound on the catalytic activity of purified PARP1 enzyme.

Materials:

  • Purified recombinant PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA (double-stranded oligonucleotides with breaks)

  • Biotinylated NAD+

  • This compound (or other test inhibitor) dissolved in DMSO

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Microplate reader capable of measuring luminescence

Procedure:

  • Plate Preparation: Use pre-coated histone plates or coat high-bind 96-well plates with histones according to standard protocols. Wash plates with Wash Buffer.

  • Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. Ensure the final DMSO concentration is below 1% to avoid solvent effects. Include a "no inhibitor" control (vehicle only) and a "no enzyme" background control.

  • Reaction Initiation: To each well, add the following in order:

    • Assay Buffer

    • Test compound dilution or vehicle

    • Activated DNA

    • PARP1 enzyme (optimal concentration to be determined empirically, e.g., 50 ng/reaction)

  • Incubation: Incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add biotinylated NAD+ to all wells to start the PARylation reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Washing: Stop the reaction by washing the plate thoroughly (3-5 times) with Wash Buffer to remove unreacted components.

  • Detection:

    • Add Streptavidin-HRP conjugate diluted in Assay Buffer to each well.

    • Incubate for 30 minutes at room temperature.

    • Wash the plate thoroughly (3-5 times) with Wash Buffer.

    • Add the chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately measure the luminescence using a microplate reader.

  • Data Analysis: Subtract the background (no enzyme) signal from all other readings. Plot the percentage of inhibition against the log of the inhibitor concentration. Fit the data using a non-linear regression model to determine the IC50 value.[12]

Protocol: Cell-Based Western Blot for PAR Level Assessment

This protocol measures the ability of a compound to inhibit PARP activity within intact cells by quantifying the levels of poly(ADP-ribose) (PAR).

Materials:

  • BRCA-deficient cancer cell line (e.g., CAPAN-1, MDA-MB-436)

  • Complete cell culture medium and supplements

  • This compound (or other test inhibitor)

  • DNA damaging agent (e.g., hydrogen peroxide, H₂O₂)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, transfer apparatus, and buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PAR (pan-ADP-ribose), anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture: Seed cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for 1-4 hours. Include a vehicle (DMSO) control.

  • Induce DNA Damage: To stimulate PARP activity, treat the cells with a DNA damaging agent (e.g., 200 µM H₂O₂) for the last 10-15 minutes of the incubation period.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well and incubate on ice for 20-30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration, add Laemmli buffer, and boil at 95°C for 5 minutes.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash again and apply the ECL substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

    • Perform densitometric analysis to quantify the PAR signal relative to the loading control. A dose-dependent decrease in the PAR signal indicates cellular PARP inhibition.[3][13]

Conclusion and Future Directions

Based on its core benzamide structure, this compound is strongly hypothesized to function as a competitive inhibitor of PARP enzymes. This mechanism involves blocking the synthesis of poly(ADP-ribose) chains and trapping PARP on DNA, leading to an accumulation of DNA damage that is synthetically lethal in cancer cells with homologous recombination deficiencies.

To validate this proposed mechanism, further research is essential. Direct enzymatic assays are required to determine the IC50 values against PARP1, PARP2, and other PARP family members to establish potency and selectivity. Cell-based assays using both HR-proficient and HR-deficient cell lines will be crucial to confirm the synthetic lethality effect and to investigate downstream cellular consequences, such as cell cycle arrest and apoptosis. These future studies will definitively place this compound within the landscape of PARP inhibitors and elucidate its potential as a targeted therapeutic agent.

References

The Genesis of a Key Pharmaceutical Scaffold: A Technical Guide to the Discovery and Synthesis of 4-Amino-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-methylbenzamide, a seemingly simple aromatic amine, holds a significant position in the landscape of modern medicinal chemistry. Its rigid, functionalized scaffold has proven to be a valuable building block in the design of targeted therapeutics, most notably as a core component of Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology. This in-depth technical guide delves into the historical synthesis of this crucial molecule, piecing together its likely discovery through an examination of early 20th-century chemical literature and analogous synthetic transformations. We provide a detailed overview of the probable historical synthetic pathway, alongside modern applications and the biological context of its derivatives in cellular signaling pathways.

Discovery and Historical Context

While a singular, definitive publication detailing the first synthesis of this compound remains elusive in readily accessible historical records, its discovery can be inferred from the broader context of early 20th-century organic chemistry. The systematic exploration of aromatic substitution reactions during this era laid the groundwork for the synthesis of a vast array of functionalized benzene derivatives. The work of chemists like G. T. Morgan and his contemporaries, who meticulously investigated the nitration and subsequent reduction of substituted benzoic acids, provides a logical framework for the initial preparation of this compound.

The most probable historical route to this compound would have commenced with the readily available starting material, 3-methylbenzoic acid (m-toluic acid). The synthetic strategy, dictated by the directing effects of the substituents on the aromatic ring, would have involved a three-step process:

  • Nitration: The introduction of a nitro group at the position para to the methyl group.

  • Amidation: Conversion of the carboxylic acid to a primary amide.

  • Reduction: Reduction of the nitro group to the corresponding amine.

This logical sequence, based on fundamental principles of organic synthesis well-established by the 1920s, represents the most plausible pathway for the initial discovery and synthesis of this compound.

Historical Synthesis Pathway: A Step-by-Step Reconstruction

The following sections provide a detailed experimental protocol for the likely historical synthesis of this compound, reconstructed from established methods for analogous transformations from the early 20th century.

Step 1: Synthesis of 3-Methyl-4-nitrobenzoic Acid

The foundational step is the nitration of 3-methylbenzoic acid. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The regiochemical outcome is primarily controlled by the activating methyl group, leading to the desired 4-nitro isomer.

Experimental Protocol:

To a cooled mixture of concentrated nitric acid and concentrated sulfuric acid, 3-methylbenzoic acid would be slowly added while maintaining a low temperature to control the exothermic reaction. After the addition, the reaction mixture would be stirred for a period before being poured onto ice, leading to the precipitation of the crude 3-methyl-4-nitrobenzoic acid. The solid product would then be collected by filtration, washed with cold water, and purified by recrystallization.

Quantitative Data Summary for Step 1

ParameterValueReference
Starting Material3-Methylbenzoic Acid-
Key ReagentsConc. Nitric Acid, Conc. Sulfuric AcidAnalogous Reactions
Reaction Temperature0-10 °CAnalogous Reactions
Typical Yield75-85%Analogous Reactions
Melting Point217-220 °CSupplier Data
Step 2: Synthesis of 3-Methyl-4-nitrobenzamide

The conversion of the carboxylic acid to the primary amide is a standard transformation. Historically, this would have likely been achieved via the acid chloride intermediate.

Experimental Protocol:

3-Methyl-4-nitrobenzoic acid would be treated with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to form the corresponding acid chloride. The crude acid chloride would then be carefully added to a concentrated solution of ammonia to generate the primary amide, 3-methyl-4-nitrobenzamide. The product would precipitate from the reaction mixture and be collected by filtration.

Quantitative Data Summary for Step 2

ParameterValueReference
Starting Material3-Methyl-4-nitrobenzoic Acid-
Key ReagentsThionyl Chloride, AmmoniaAnalogous Reactions
Reaction TemperatureRoom Temp. to RefluxAnalogous Reactions
Typical Yield80-90%Analogous Reactions
Melting Point188-191 °CSupplier Data
Step 3: Synthesis of this compound

The final step involves the reduction of the nitro group to an amine. Several methods were available to chemists in the early 20th century for this transformation. A common and effective method was the use of a metal in acidic solution.

Experimental Protocol:

3-Methyl-4-nitrobenzamide would be suspended in an acidic medium, such as a mixture of ethanol and hydrochloric acid. A metal, typically tin or iron powder, would then be added portion-wise. The reaction mixture would be heated to facilitate the reduction. Upon completion, the reaction would be cooled and made basic to precipitate the tin or iron hydroxides. The desired product, this compound, would then be extracted from the reaction mixture with an organic solvent and purified by recrystallization.

Quantitative Data Summary for Step 3

ParameterValueReference
Starting Material3-Methyl-4-nitrobenzamide-
Key ReagentsTin (Sn) or Iron (Fe), Hydrochloric AcidAnalogous Reactions
Reaction TemperatureRefluxAnalogous Reactions
Typical Yield60-70%Analogous Reactions
Melting Point178-181 °CSupplier Data

Overall Historical Synthesis Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Amidation cluster_2 Step 3: Reduction 3-Methylbenzoic Acid 3-Methylbenzoic Acid 3-Methyl-4-nitrobenzoic Acid 3-Methyl-4-nitrobenzoic Acid 3-Methylbenzoic Acid->3-Methyl-4-nitrobenzoic Acid HNO3, H2SO4 3-Methyl-4-nitrobenzamide 3-Methyl-4-nitrobenzamide 3-Methyl-4-nitrobenzoic Acid->3-Methyl-4-nitrobenzamide 1. SOCl2 2. NH3 This compound This compound 3-Methyl-4-nitrobenzamide->this compound Sn, HCl

A plausible historical synthesis route to this compound.

Modern Applications in Drug Development: The Rise of PARP Inhibitors

The true significance of this compound in the scientific community emerged with its use as a key scaffold in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, which are essential for homologous recombination-based DNA repair, the inhibition of PARP leads to synthetic lethality, a state where the combination of two genetic defects is lethal to the cell, while either defect alone is not.

Derivatives of this compound have been instrumental in the design of potent and selective PARP inhibitors. The benzamide moiety mimics the nicotinamide portion of the NAD+ cofactor, binding to the active site of the PARP enzyme. The amino and methyl groups provide crucial anchor points for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Signaling Pathway Context: PARP Inhibition and Synthetic Lethality

G cluster_pathway Cellular DNA Damage Response cluster_inhibition Therapeutic Intervention cluster_outcome Outcome in BRCA-Deficient Cancer Cells DNA Single-Strand Break DNA Single-Strand Break PARP Activation PARP Activation DNA Single-Strand Break->PARP Activation senses DNA Repair DNA Repair PARP Activation->DNA Repair recruits repair proteins Unrepaired SSB Unrepaired Single-Strand Breaks PARP Activation->Unrepaired SSB Cell Survival Cell Survival DNA Repair->Cell Survival DNA Double-Strand Break DNA Double-Strand Break BRCA1/2 Activation BRCA1/2 Activation DNA Double-Strand Break->BRCA1/2 Activation senses Homologous Recombination Homologous Recombination BRCA1/2 Activation->Homologous Recombination mediates Homologous Recombination->Cell Survival This compound Derivative\n(PARP Inhibitor) This compound Derivative (PARP Inhibitor) PARP Inhibitor PARP Inhibitor PARP Inhibitor->PARP Activation inhibits Replication Fork Collapse Replication Fork Collapse DNA Double-Strand Breaks DNA Double-Strand Breaks Replication Fork Collapse->DNA Double-Strand Breaks Cell Death (Apoptosis) Cell Death (Apoptosis) DNA Double-Strand Breaks->Cell Death (Apoptosis) leads to (Synthetic Lethality) BRCA1/2 Deficiency BRCA1/2 Deficiency BRCA1/2 Deficiency->Homologous Recombination impairs

The role of PARP inhibitors in inducing synthetic lethality.

Conclusion

From its probable origins in the systematic explorations of early 20th-century organic chemistry to its central role in the development of life-saving cancer therapeutics, this compound exemplifies the enduring value of fundamental chemical synthesis. While the exact moment of its discovery may be lost to the annals of history, its legacy is firmly cemented in the ongoing quest for targeted and effective medicines. This technical guide provides a comprehensive overview of its likely historical synthesis and its modern-day significance, offering valuable insights for researchers and professionals in the field of drug development.

In-Depth Technical Guide to the Thermochemical Properties of 4-Amino-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 4-amino-3-methylbenzoic acid (CAS 2486-70-6), a compound of interest in pharmaceutical and materials science. The information presented herein is intended to support research, development, and modeling activities where the energetic properties of this molecule are of importance.

Core Thermochemical Data

A summary of the key experimental thermochemical data for 4-amino-3-methylbenzoic acid is presented in the table below. To date, experimental values for the standard enthalpy of formation, enthalpy of combustion, and heat capacity have not been reported in the literature.

Thermochemical PropertySymbolValueUnitsMethodReference
Enthalpy of SublimationΔsubH119.8 ± 0.7kJ/molKnudsen Mass-Loss Effusion[Monte and Hillesheim, 2001][1]
Enthalpy of FusionΔfusH21.77kJ/molDifferential Scanning Calorimetry (DSC)[Monte and Hillesheim, 2001][1]
Melting PointTfus169-171°C(lit.)[Sigma-Aldrich][2]
Standard Enthalpy of FormationΔfH°Data not availablekJ/mol--
Enthalpy of CombustionΔcH°Data not availablekJ/mol--
Heat CapacityCpData not availableJ/(mol·K)--

Experimental Protocols

Detailed methodologies for the determination of the reported thermochemical data are crucial for data validation and replication. The following sections outline the experimental procedures employed in the cited literature.

Determination of Enthalpy of Sublimation (Knudsen Mass-Loss Effusion)

The enthalpy of sublimation for 4-amino-3-methylbenzoic acid was determined by measuring its vapor pressure as a function of temperature using the Knudsen mass-loss effusion technique[1].

Methodology:

  • A sample of 4-amino-3-methylbenzoic acid is placed in a Knudsen cell, which is a small, thermostated container with a small orifice.

  • The cell is heated to a series of precisely controlled temperatures under high vacuum.

  • At each temperature, the rate of mass loss of the sample due to effusion of the vapor through the orifice is measured.

  • The vapor pressure at each temperature is then calculated from the rate of mass loss using the Knudsen equation.

  • The enthalpy of sublimation is derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Determination of Enthalpy of Fusion (Differential Scanning Calorimetry - DSC)

The enthalpy of fusion was determined using Differential Scanning Calorimetry (DSC), a technique that measures the difference in heat flow between a sample and a reference as a function of temperature[1].

Methodology:

  • A small, accurately weighed sample of 4-amino-3-methylbenzoic acid is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • Both the sample and reference pans are heated at a constant rate in a controlled atmosphere.

  • The DSC instrument records the differential heat flow required to maintain the sample and reference at the same temperature.

  • The enthalpy of fusion is determined by integrating the area of the endothermic peak corresponding to the melting of the sample.

Determination of Enthalpy of Combustion (Static Bomb Adiabatic Calorimetry)

While no experimental enthalpy of combustion data is available for 4-amino-3-methylbenzoic acid, the following protocol, adapted from the study of aminobenzoic acid isomers by Contineanu et al. (2006), outlines the standard procedure for such a determination[3][4][5].

Methodology:

  • A pellet of the sample of known mass is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb".

  • A known amount of water is added to the bomb to saturate the internal atmosphere and ensure condensation of all water formed during combustion.

  • The bomb is sealed and pressurized with an excess of pure oxygen.

  • The bomb is then submerged in a known volume of water in a well-insulated (adiabatic) calorimeter.

  • The sample is ignited by passing an electric current through a fuse wire.

  • The temperature change of the water in the calorimeter is precisely measured.

  • The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and corrections for the heat of formation of nitric acid (from the nitrogen in the sample) and the heat of combustion of the fuse wire.

  • The standard enthalpy of combustion is then calculated from the experimentally determined heat of combustion.

Thermochemical Data Determination Workflow

The following diagram illustrates the general workflow for the experimental and computational determination of key thermochemical data for a solid organic compound like 4-amino-3-methylbenzoic acid.

Thermochemical_Workflow cluster_experimental Experimental Determination cluster_sublimation Enthalpy of Sublimation cluster_fusion Enthalpy of Fusion cluster_combustion Enthalpy of Combustion & Formation cluster_computational Computational Determination exp_sample Sample of 4-amino-3-methylbenzoic acid knudsen Knudsen Mass-Loss Effusion exp_sample->knudsen dsc Differential Scanning Calorimetry (DSC) exp_sample->dsc bomb_cal Static Bomb Adiabatic Calorimetry exp_sample->bomb_cal clausius Clausius-Clapeyron Equation knudsen->clausius data_table Thermochemical Data Table clausius->data_table dsc->data_table hess Hess's Law bomb_cal->hess hess->data_table comp_structure Molecular Structure quantum_chem Quantum Chemical Calculations (e.g., DFT, G4) comp_structure->quantum_chem stat_mech Statistical Mechanics quantum_chem->stat_mech stat_mech->data_table

Caption: Workflow for determining thermochemical data.

References

4-Amino-3-methylbenzamide: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – is a cornerstone of efficient medicinal chemistry. 4-Amino-3-methylbenzamide has emerged as a significant building block in this regard, particularly in the design of targeted therapies such as kinase inhibitors. Its structural rigidity, coupled with the versatile reactivity of its amino and amide functionalities, provides a robust platform for the synthesis of diverse compound libraries with a wide range of biological activities. This technical guide delves into the synthesis, biological evaluation, and therapeutic applications of this compound derivatives, offering a comprehensive resource for professionals in the field of drug development.

Synthesis of the this compound Scaffold

The synthesis of this compound is typically achieved through a two-step process starting from 3-methyl-4-nitrobenzoic acid. The initial step involves the reduction of the nitro group to an amine, followed by the amidation of the carboxylic acid.

Experimental Protocol: Synthesis of 4-Amino-3-methylbenzoic Acid

Materials:

  • 3-Methyl-4-nitrobenzoic acid

  • Methanol

  • Palladium on activated charcoal (10% Pd/C)

  • Hydrogen gas

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve 3-methyl-4-nitrobenzoic acid in methanol.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield 4-amino-3-methylbenzoic acid as a solid, which can be used in the next step without further purification.

Experimental Protocol: Amidation of 4-Amino-3-methylbenzoic Acid

Materials:

  • 4-Amino-3-methylbenzoic acid

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Ammonia solution (e.g., 7N in methanol) or ammonium chloride and a base (e.g., triethylamine)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure using Thionyl Chloride:

  • Suspend 4-amino-3-methylbenzoic acid in anhydrous DCM under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully quench any excess SOCl₂ with ice-cold water.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess SOCl₂.

  • Dissolve the resulting crude acyl chloride in anhydrous DCM.

  • At 0 °C, add a solution of ammonia in methanol dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

This compound in the Design of Kinase Inhibitors

The this compound scaffold is particularly prominent in the development of kinase inhibitors, a class of drugs that target protein kinases, enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Targeting Tyrosine Kinases: Bcr-Abl and EGFR

Derivatives of this compound have shown significant activity against tyrosine kinases such as Bcr-Abl and the Epidermal Growth Factor Receptor (EGFR). The anilino-pyrimidine core, a common feature in many tyrosine kinase inhibitors, can be effectively coupled with the this compound moiety to generate potent and selective inhibitors.

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of Chronic Myeloid Leukemia (CML). Its downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, lead to uncontrolled cell proliferation and survival.

Bcr_Abl_Signaling Bcr-Abl Bcr-Abl Grb2 Grb2 Bcr-Abl->Grb2 PI3K PI3K Bcr-Abl->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Inhibitor Inhibitor Inhibitor->Bcr-Abl EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2/SOS Grb2/SOS EGFR->Grb2/SOS PI3K PI3K EGFR->PI3K PLCγ PLCγ EGFR->PLCγ STAT STAT EGFR->STAT Ras Ras Grb2/SOS->Ras MAPK Pathway MAPK Pathway Ras->MAPK Pathway Akt Pathway Akt Pathway PI3K->Akt Pathway Gene Transcription Gene Transcription PLCγ->Gene Transcription STAT->Gene Transcription MAPK Pathway->Gene Transcription Akt Pathway->Gene Transcription Inhibitor Inhibitor Inhibitor->EGFR Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical Development Target_Identification Target Identification and Validation Scaffold_Selection Scaffold Selection (this compound) Target_Identification->Scaffold_Selection Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS SAR_Studies Structure-Activity Relationship (SAR) HTS->SAR_Studies ADME_Tox In vitro ADME/Tox Profiling SAR_Studies->ADME_Tox Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization In_Vivo_PK In vivo Pharmacokinetics Lead_Optimization->In_Vivo_PK In_Vivo_Efficacy In vivo Efficacy (Xenograft Models) In_Vivo_PK->In_Vivo_Efficacy IND_Enabling IND-Enabling Toxicology In_Vivo_Efficacy->IND_Enabling Candidate_Drug Candidate_Drug IND_Enabling->Candidate_Drug

Physicochemical Characteristics of Substituted Benzamides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzamides are a significant class of pharmacologically active compounds with diverse therapeutic applications, ranging from antipsychotic and antiemetic to prokinetic agents. Their biological activity is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, excretion, and target engagement. This technical guide provides a comprehensive overview of the core physicochemical characteristics of substituted benzamides, detailed experimental protocols for their determination, and visualization of relevant biological pathways and experimental workflows.

Core Physicochemical Properties of Substituted Benzamides

The therapeutic efficacy and pharmacokinetic profile of substituted benzamides are dictated by a combination of their structural features and resulting physicochemical properties. Key parameters include lipophilicity (LogP), acid dissociation constant (pKa), solubility, and melting point. These properties influence a drug's ability to cross biological membranes, interact with its molecular target, and its overall stability and formulation.

Data Presentation: A Comparative Analysis

The following tables summarize the key physicochemical properties of several prominent substituted benzamide drugs.

Table 1: Lipophilicity, pKa, and Molecular Weight of Selected Substituted Benzamides

CompoundLogPpKaMolecular Weight ( g/mol )
Amisulpride 1.10[1]Very Strong Base[1]369.48
Sulpiride 0.57[]9.12[]341.43[3]
Metoclopramide 2.66 (experimental)9.27[4]299.80
Tiapride 0.9 (computed)[5]-328.43[6]
Nemonapride 3.9 (computed)[7]-387.91
Remoxipride --371.3 g/mol
Raclopride 2.9 (computed)[8]-347.2 g/mol

Table 2: Solubility and Melting Point of Selected Substituted Benzamides

CompoundWater SolubilityOther SolubilitiesMelting Point (°C)
Amisulpride 0.29 g/L[1]Soluble in ethanol, DMSO, and DMF[9]126 - 127[1]
Sulpiride 0.537 g/L[]Sparingly soluble in methanol; practically insoluble in ether, chloroform, benzene178-180
Metoclopramide Highly water-soluble[4]--
Tiapride Highly water-soluble[6]-123-125[10]
Nemonapride Moderate water solubility[11]Soluble to 20 mM in ethanol and to 25 mM in DMSO152-153[]
Remoxipride ---
Raclopride ---

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is crucial for drug development. The following sections detail standard experimental protocols for key parameters.

Determination of Lipophilicity (LogP/LogD)

Lipophilicity, a key determinant of a drug's ability to cross cell membranes, is typically measured as the partition coefficient (LogP) between an organic and an aqueous phase. The shake-flask method is the gold standard.

Protocol: Shake-Flask Method for LogP Determination

  • Preparation of Phases: Prepare pre-saturated n-octanol and water (or a relevant buffer, e.g., phosphate-buffered saline pH 7.4 for LogD). To do this, equilibrate the two solvents by shaking them together for 24 hours, followed by separation.

  • Sample Preparation: Dissolve a precisely weighed amount of the substituted benzamide in the pre-saturated aqueous phase to a known concentration.

  • Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution in a sealed flask.

  • Equilibration: Shake the flask at a constant temperature for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Determine the concentration of the benzamide derivative in both the aqueous and n-octanol phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is determined.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acidic or basic functional group and is critical for understanding a drug's ionization state at different physiological pH values. Potentiometric titration is a common and accurate method.

Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Dissolve an accurately weighed amount of the substituted benzamide in a suitable solvent, typically purified water or a co-solvent system if the compound has low aqueous solubility.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve. For more accurate results, the first or second derivative of the titration curve can be used to precisely locate the equivalence point(s).

Determination of Solubility

Solubility is a critical factor for drug absorption and formulation. The equilibrium solubility is typically determined by the shake-flask method.

Protocol: Equilibrium Solubility Determination

  • Sample Preparation: Add an excess amount of the solid substituted benzamide to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Concentration Analysis: Determine the concentration of the dissolved benzamide in the clear supernatant using a validated analytical method, such as HPLC-UV.

  • Result Expression: The solubility is expressed in units such as mg/mL or mol/L.

Signaling Pathways and Experimental Workflows

Substituted benzamides often exert their therapeutic effects by modulating specific signaling pathways. The following sections provide visualizations of a key pathway and typical experimental workflows.

Dopamine D2 Receptor Signaling Pathway

Many substituted benzamide antipsychotics act as antagonists at the dopamine D2 receptor. The following diagram illustrates the canonical G-protein dependent signaling pathway of the D2 receptor.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds and Activates G_protein Gαi/o-Gβγ Heterotrimeric G-protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates substrates Benzamide Substituted Benzamide (Antagonist) Benzamide->D2R Blocks Dopamine Binding

Dopamine D2 Receptor Signaling Pathway
General Synthetic Workflow for Substituted Benzamides

The synthesis of substituted benzamides typically involves the coupling of a substituted benzoic acid with an appropriate amine. The following workflow illustrates a common synthetic approach.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Substituted Benzoic Acid activation Carboxylic Acid Activation (e.g., with SOCl2 or EDC/HOBt) start->activation coupling Amide Coupling Reaction activation->coupling amine Amine amine->coupling crude Crude Substituted Benzamide coupling->crude purification Purification (e.g., Recrystallization, Column Chromatography) crude->purification pure Pure Substituted Benzamide purification->pure analysis Characterization (NMR, MS, IR, m.p.) pure->analysis final Final Product analysis->final

General Synthetic Workflow
Quality Control and Impurity Analysis Workflow

Ensuring the purity and quality of the final active pharmaceutical ingredient (API) is paramount. The following diagram outlines a typical workflow for the quality control and impurity analysis of substituted benzamides.

QC_Workflow cluster_sampling Sampling & Preparation cluster_analysis Analytical Testing cluster_evaluation Data Evaluation & Reporting sample API Batch Sample prep Sample Preparation (Dissolution, Dilution) sample->prep hplc HPLC/UPLC Analysis (Purity, Assay) prep->hplc gc GC Analysis (Residual Solvents) prep->gc ms LC-MS/GC-MS (Impurity Identification) prep->ms spectro Spectroscopic Analysis (FTIR, NMR for Identity) prep->spectro data_analysis Data Analysis & Impurity Profiling hplc->data_analysis gc->data_analysis ms->data_analysis spectro->data_analysis specification Comparison with Specifications data_analysis->specification pass Batch Release specification->pass Pass fail Investigation & Out-of-Specification (OOS) specification->fail Fail

Quality Control Workflow

References

A Comprehensive Guide to the Theoretical Conformational Analysis of 4-Amino-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a detailed framework for the theoretical investigation of the conformational landscape of 4-Amino-3-methylbenzamide, a molecule of interest in medicinal chemistry and materials science. In the absence of specific published conformational studies for this molecule, this document outlines a robust computational and theoretical protocol based on established methodologies for analogous substituted benzamides.[1][2] We detail the application of Density Functional Theory (DFT) for geometry optimization, potential energy surface scanning, and the characterization of stable conformers and transition states. Furthermore, this guide presents hypothetical, yet representative, quantitative data in structured tables and includes detailed experimental protocols for the validation of theoretical findings via Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The logical workflows and conformational relationships are visualized using Graphviz diagrams to provide a clear and comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

The three-dimensional conformation of a molecule is fundamental to its chemical reactivity, physical properties, and biological activity. For substituted benzamides, which are prevalent scaffolds in numerous pharmacologically active compounds, understanding the preferred spatial arrangement of substituents is crucial for designing molecules with desired therapeutic effects.[1] this compound possesses key functional groups—an amide, an amino group, and a methyl group—whose interactions and orientations dictate the molecule's overall shape, polarity, and potential for intermolecular interactions.

The conformational flexibility of this compound is primarily governed by the rotation around two key single bonds: the bond connecting the phenyl ring to the carbonyl carbon (C_{\text{aryl}}-C_{\text{amide}}) and the bond between the carbonyl carbon and the nitrogen atom (C_{\text{amide}}-N). The interplay between electronic effects (resonance of the amide group with the aromatic ring) and steric hindrance from the ortho-methyl group and the amino group determines the rotational barriers and the relative stability of different conformers.[3]

This guide proposes a systematic theoretical study to elucidate these conformational preferences, providing a blueprint for future computational and experimental research on this molecule.

Theoretical Methodology

The cornerstone of modern conformational analysis is quantum chemical calculation, with Density Functional Theory (DFT) offering a favorable balance between accuracy and computational cost for molecules of this size.[4][5]

Computational Protocol

A rigorous computational workflow is essential for a thorough conformational analysis.[6][7] The proposed protocol involves the following steps:

  • Initial Structure Generation: The initial 3D structure of this compound is built using standard molecular modeling software.

  • Geometry Optimization: A full geometry optimization is performed to locate the global minimum energy conformer. The B3LYP functional with the 6-311++G(d,p) basis set is a widely accepted level of theory for such systems, providing a good description of both geometry and electronic properties.[8]

  • Potential Energy Surface (PES) Scan: To explore the conformational landscape, a relaxed PES scan is conducted. This involves systematically rotating key dihedral angles while allowing all other geometric parameters to relax. For this compound, the primary dihedral angle of interest is τ (O=C-C_{\text{aryl}}-C_{\text{aryl}}), which defines the orientation of the amide group relative to the phenyl ring. The scan is typically performed in steps of 10-15 degrees from 0° to 360°.[9]

  • Identification of Stationary Points: Minima (stable conformers) and maxima (transition states) on the PES are identified. The geometries corresponding to these stationary points are then subjected to full optimization.

  • Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures at the same level of theory. The absence of imaginary frequencies confirms that a structure is a true local minimum, while a single imaginary frequency indicates a first-order saddle point (a transition state).[3] These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

  • Energy Profile and Barrier Calculation: The relative energies of all conformers and transition states are calculated, including ZPVE corrections, to construct the rotational energy profile and determine the energy barriers for interconversion.

The logical flow of this computational study is illustrated in the diagram below.

G Computational Workflow for Conformational Analysis start Initial 3D Structure of This compound opt_initial Full Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt_initial pes_scan Relaxed Potential Energy Surface (PES) Scan (Rotation of τ(O=C-C-C)) opt_initial->pes_scan stationary_points Identify Stationary Points (Minima and Maxima) pes_scan->stationary_points opt_conformers Optimize Geometries of Conformers and Transition States stationary_points->opt_conformers freq_calc Frequency Calculations opt_conformers->freq_calc analysis Analyze Results: - Confirm Minima (0 imag. freq.) - Confirm TS (1 imag. freq.) freq_calc->analysis final_results Calculate Relative Energies (ΔE + ZPVE) and Rotational Barriers analysis->final_results

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Amino-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methylbenzamide is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a substituted aniline and a benzamide moiety, makes it a key intermediate for the synthesis of a variety of pharmacologically active compounds. This document provides detailed protocols for the synthesis of this compound from 3-methyl-4-nitrobenzoic acid, outlining two primary synthetic routes. The protocols are designed to be reproducible and scalable for research and development purposes.

Synthetic Strategy

The synthesis of this compound from 3-methyl-4-nitrobenzoic acid can be achieved via two main strategic routes, each involving the reduction of a nitro group and the formation of an amide bond.

  • Route 1: Reduction Followed by Amidation. This is the preferred and more common route. It involves the initial reduction of the nitro group of 3-methyl-4-nitrobenzoic acid to yield 4-amino-3-methylbenzoic acid. The subsequent amidation of the carboxylic acid group furnishes the final product. This route is generally higher yielding and avoids potential complications of reducing a nitro group in the presence of an amide.

  • Route 2: Amidation Followed by Reduction. This alternative route begins with the amidation of 3-methyl-4-nitrobenzoic acid to form 3-methyl-4-nitrobenzamide. The nitro group of this intermediate is then reduced to the corresponding amine to give the target compound. This route may be less efficient due to the potential for the amide functional group to influence the reduction of the nitro group.

Data Presentation

The following table summarizes the quantitative data for the key transformations in the synthesis of this compound.

StepReactantProductReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
Route 1: Step 1 (Reduction) 3-Methyl-4-nitrobenzoic acid4-Amino-3-methylbenzoic acidH₂, 10% Pd/CMethanol601096.1
Route 1: Step 2a (Amidation) 4-Amino-3-methylbenzoic acidThis compoundSOCl₂, NH₄OHTolueneRT3~85-95
Route 1: Step 2b (Amidation) 4-Amino-3-methylbenzoic acidThis compoundEDC, HOBt, NH₄Cl, DIPEADMFRT12-24~80-90
Route 2: Step 1 (Amidation) 3-Methyl-4-nitrobenzoic acid3-Methyl-4-nitrobenzamideSOCl₂, NH₄OHTolueneRT3~90-98
Route 2: Step 2 (Reduction) 3-Methyl-4-nitrobenzamideThis compoundH₂, 10% Pd/CMethanol6010-24~85-95

Yields for amidation and the reduction in Route 2 are estimates based on typical reactions of similar substrates.

Experimental Protocols

Route 1: Reduction Followed by Amidation

Step 1: Synthesis of 4-Amino-3-methylbenzoic acid via Catalytic Hydrogenation

This protocol describes the reduction of the nitro group of 3-methyl-4-nitrobenzoic acid using palladium on carbon as a catalyst.[1]

Materials:

  • 3-Methyl-4-nitrobenzoic acid

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Autoclave or hydrogenation vessel

  • Filter paper

Procedure:

  • To a 2 L autoclave, add 3-methyl-4-nitrobenzoic acid (1.0 mol, 181.15 g), methanol (1.2 L), and 10% Pd/C (4.0 g).[1]

  • Seal the autoclave and stir the mixture to ensure homogeneity.

  • Purge the autoclave with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Pressurize the autoclave with hydrogen to 0.7 MPa (approximately 7 atm).

  • Set the stirring speed to 250 rpm and heat the reaction mixture to 60°C.

  • Maintain these conditions for 10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the palladium on carbon catalyst.

  • Concentrate the filtrate under reduced pressure at 50°C until a solid is obtained.

  • Dry the solid to yield 4-amino-3-methylbenzoic acid as a brown solid (145.3 g, 96.1% yield).[1]

Step 2: Synthesis of this compound

Two effective methods for the amidation of 4-amino-3-methylbenzoic acid are provided below.

Protocol 2a: Amidation via Acyl Chloride Intermediate

This protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ammonia.

Materials:

  • 4-Amino-3-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Aqueous ammonia (NH₄OH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 4-amino-3-methylbenzoic acid (1.0 eq) in toluene.

  • Add thionyl chloride (1.2 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in dichloromethane and add it dropwise to a stirred solution of aqueous ammonia (2.0 eq) at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Protocol 2b: Amidation using Coupling Agents

This protocol utilizes EDC and HOBt as coupling agents to facilitate the direct formation of the amide bond.

Materials:

  • 4-Amino-3-methylbenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Ammonium chloride (NH₄Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-amino-3-methylbenzoic acid (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and ammonium chloride (1.1 eq).

  • Add DIPEA (2.0 eq) to the mixture.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add EDC (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Route 2: Amidation Followed by Reduction

Step 1: Synthesis of 3-Methyl-4-nitrobenzamide

This protocol describes the amidation of 3-methyl-4-nitrobenzoic acid.

Materials:

  • 3-Methyl-4-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Aqueous ammonia (NH₄OH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Follow the procedure outlined in Protocol 2a , substituting 3-methyl-4-nitrobenzoic acid for 4-amino-3-methylbenzoic acid.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the reduction of the nitro group of 3-methyl-4-nitrobenzamide.

Materials:

  • 3-Methyl-4-nitrobenzamide

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Autoclave or hydrogenation vessel

  • Filter paper

Procedure:

  • Follow the procedure outlined in Route 1, Step 1 , substituting 3-methyl-4-nitrobenzamide for 3-methyl-4-nitrobenzoic acid. Note that the reaction time may need to be extended and monitored closely by TLC due to potential differences in reactivity.

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_route1 Route 1 cluster_route2 Route 2 3-Methyl-4-nitrobenzoic acid 3-Methyl-4-nitrobenzoic acid 4-Amino-3-methylbenzoic acid 4-Amino-3-methylbenzoic acid 3-Methyl-4-nitrobenzoic acid->4-Amino-3-methylbenzoic acid H2, Pd/C This compound This compound 4-Amino-3-methylbenzoic acid->this compound Amidation 3-Methyl-4-nitrobenzoic acid_2 3-Methyl-4-nitrobenzoic acid 3-Methyl-4-nitrobenzamide 3-Methyl-4-nitrobenzamide 3-Methyl-4-nitrobenzoic acid_2->3-Methyl-4-nitrobenzamide Amidation 4-Amino-3-methylbenzamide_2 This compound 3-Methyl-4-nitrobenzamide->4-Amino-3-methylbenzamide_2 H2, Pd/C

Caption: Overall synthetic pathways for this compound.

Experimental Workflow: Route 1

Experimental_Workflow_Route1 cluster_step1 Step 1: Reduction cluster_step2 Step 2: Amidation (Acyl Chloride) a Charge Autoclave b Purge with N2 and H2 a->b c Pressurize and Heat b->c d Reaction (10h) c->d e Filter Catalyst d->e f Concentrate e->f g Form Acyl Chloride f->g Intermediate: 4-Amino-3-methylbenzoic acid h React with Ammonia g->h i Workup h->i j Purify i->j k Product j->k Final Product: This compound

Caption: Experimental workflow for the synthesis via Route 1.

References

Application Notes and Protocols for Pd/C Catalytic Hydrogenation in Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of benzamides, focusing on the key step of palladium on carbon (Pd/C) catalyzed hydrogenation of benzonitriles to produce the benzylamine intermediate.

Introduction

The synthesis of benzamides is a fundamental transformation in organic chemistry, particularly in the pharmaceutical industry, due to the prevalence of the amide functional group in bioactive molecules. A common and efficient route to substituted benzamides involves a two-step process: the reduction of a benzonitrile derivative to its corresponding benzylamine, followed by acylation or oxidative amidation to form the final benzamide product. The first step, the catalytic hydrogenation of benzonitriles to benzylamines, is frequently accomplished using palladium on carbon (Pd/C) as the catalyst. This heterogeneous catalyst is favored for its high activity, selectivity, and ease of removal from the reaction mixture.[1][2]

This protocol focuses on providing a detailed methodology for the Pd/C-catalyzed hydrogenation of benzonitriles and a subsequent, representative protocol for the conversion of the resulting benzylamine to a benzamide.

Part 1: Pd/C Catalytic Hydrogenation of Benzonitriles to Benzylamines

This section outlines the protocol for the reduction of benzonitriles to primary benzylamines using Pd/C as a catalyst. The reaction proceeds via the addition of hydrogen across the carbon-nitrogen triple bond of the nitrile group.

Reaction Pathway

Hydrogenation of Benzonitrile Benzonitrile Benzonitrile Benzylamine Benzylamine Benzonitrile->Benzylamine Catalytic Hydrogenation Reagents H₂, Pd/C

Caption: General reaction scheme for the Pd/C catalytic hydrogenation of benzonitrile to benzylamine.

Experimental Protocol: Hydrogenation of Benzonitrile

This protocol is a representative procedure based on common laboratory practices for atmospheric hydrogenation.[3]

Materials:

  • Benzonitrile (or substituted benzonitrile)

  • Palladium on Carbon (5% or 10% Pd/C)[2]

  • Solvent (e.g., Ethanol, Methanol, Ethyl Acetate, Tetrahydrofuran)[2][3]

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

  • Celite® for filtration

Equipment:

  • Two- or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus (e.g., Parr shaker)

  • Vacuum/inert gas manifold

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the Pd/C catalyst (typically 5-10 mol% of the substrate). Caution: Pd/C is flammable; handle in an inert atmosphere.[3]

    • Seal the flask and purge with an inert gas (Argon or Nitrogen) for several minutes.

    • Add the solvent (e.g., ethanol) to the flask. Protic solvents like alcohols often accelerate the reaction rate.[3]

    • Dissolve the benzonitrile substrate in the solvent.

  • Hydrogenation:

    • Connect the flask to a hydrogen source (e.g., a balloon filled with hydrogen).

    • Evacuate the flask and backfill with hydrogen. Repeat this process 3-5 times to ensure an inert atmosphere is replaced with hydrogen.

    • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (typically 1 atm from a balloon). For less reactive substrates, a Parr hydrogenation apparatus may be used to apply higher pressures.[2]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure all the product is collected. Caution: Do not allow the filter cake containing Pd/C to dry completely, as it can be pyrophoric. Quench the used catalyst by suspending it in water.[1]

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude benzylamine product.

    • The crude product can be purified further by distillation or chromatography if necessary.

Data Presentation: Typical Reaction Conditions

The following table summarizes typical reaction conditions for the Pd/C catalytic hydrogenation of benzonitriles.

ParameterTypical Range/ValueNotesReference
Catalyst 5% or 10% Pd/C5-10 mol% loading is common.[2]
Substrate BenzonitrileAromatic nitriles are good substrates.[4]
Solvent Ethanol, Methanol, THFProtic solvents are generally preferred.[2][3]
Temperature Room Temperature to 60 °CMost reactions proceed well at room temperature.[4]
Pressure 1 atm (balloon) to 4 barHigher pressure may be needed for difficult substrates.[2][5]
Reaction Time 1 to 24 hoursDependent on substrate, catalyst loading, and conditions.[2]

Part 2: Synthesis of Benzamides from Benzylamines

Once the benzylamine has been synthesized and isolated, it can be converted to the corresponding benzamide through various methods. One common method is the oxidative amidation of the benzylamine.

Reaction Workflow

Benzamide Synthesis Workflow Start Start: Benzonitrile Step1 Pd/C Catalytic Hydrogenation (H₂, Pd/C, Solvent) Start->Step1 Intermediate Intermediate: Benzylamine Step1->Intermediate Step2 Oxidative Amidation (e.g., I₂/TBHP or Lewis Acid/TBHP) Intermediate->Step2 End End: Benzamide Step2->End

Caption: A two-step workflow for the synthesis of benzamide from benzonitrile.

Experimental Protocol: Oxidative Amidation of Benzylamine

This protocol is based on the iodine-catalyzed oxidative amidation of benzylamines using tert-butyl hydroperoxide (TBHP) as the oxidant.[6]

Materials:

  • Benzylamine

  • Iodine (I₂)

  • tert-Butyl hydroperoxide (TBHP, aqueous solution)

  • Acetonitrile (CH₃CN)

  • Aqueous ammonia (for primary amides) or another amine

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

Equipment:

  • Reaction tube or round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the benzylamine (1 equivalent), iodine (e.g., 20 mol %), and the amine source (e.g., aqueous ammonia for a primary benzamide).

    • Add acetonitrile as the solvent.

    • To the stirred mixture, add aqueous TBHP (e.g., 4 equivalents).

  • Reaction:

    • Seal the reaction tube and heat the mixture (e.g., to 70 °C) with stirring.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining iodine.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude benzamide can be purified by column chromatography.

Data Presentation: Oxidative Amidation Conditions

The following table summarizes conditions for the iodine-catalyzed oxidative amidation of benzylamine.

ParameterTypical Value/ReagentNotesReference
Substrate Benzylamine[6]
Catalyst Iodine (I₂)20 mol% loading.[6]
Oxidant tert-Butyl hydroperoxide (TBHP)Aqueous solution.[6]
Amine Source Aqueous AmmoniaFor primary benzamides.[6]
Solvent Acetonitrile[6]
Temperature 70 °C[6]
Reaction Time ~36 hoursDependent on substrate.[6]

Disclaimer: These protocols are intended for guidance and should be adapted and optimized for specific substrates and laboratory conditions. Appropriate safety precautions should always be taken when handling chemicals and conducting chemical reactions.

References

Application of 4-Amino-3-methylbenzamide in the Development of Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methylbenzamide and its structural analogs represent a versatile scaffold in medicinal chemistry, particularly in the design and synthesis of potent enzyme inhibitors. The benzamide moiety is a key pharmacophore found in numerous clinically approved and investigational drugs. Its ability to form crucial hydrogen bonds with enzyme active sites makes it an attractive starting point for developing targeted therapies. While this compound itself is not extensively documented as a direct enzyme inhibitor, its derivatives have shown significant activity against several important enzyme classes, including protein kinases and poly(ADP-ribose) polymerases (PARPs). These enzymes play critical roles in cell signaling, DNA repair, and cell cycle regulation, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.

This document provides detailed application notes and generalized protocols for utilizing the this compound scaffold in the development of novel enzyme inhibitors. The information is curated for researchers and professionals in drug discovery and development, offering a guide to screening, characterization, and mechanistic studies.

Potential Enzyme Targets and Therapeutic Areas

Based on the activities of structurally related benzamide derivatives, compounds derived from this compound are promising candidates for inhibition of the following enzyme families:

  • Protein Kinases: These enzymes are central to cellular signal transduction pathways. Inhibitors of specific kinases, such as Bcr-Abl, EGFR, and PDGFR, are cornerstone therapies in oncology.[1][2][3] The 4-methylbenzamide and 4-(aminomethyl)benzamide linkers have been successfully used to develop potent protein kinase inhibitors.[1][2]

  • Poly(ADP-ribose) Polymerases (PARPs): PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA single-strand break repair.[4] Inhibiting PARP in cancers with existing DNA repair deficiencies (e.g., BRCA mutations) leads to synthetic lethality and tumor cell death.[4][5] 3-Aminobenzamide is a known PARP inhibitor, highlighting the potential of aminobenzamide scaffolds in this area.[6]

  • Carbonic Anhydrases (CAs): These enzymes are involved in pH regulation and other physiological processes.[7][8] Benzenesulfonamides, which share structural similarities with benzamides, are a well-established class of CA inhibitors.[7][8]

  • Other Enzymes: The benzamide scaffold has also been explored for inhibiting other enzymes like tyrosinase and microbial neuraminidase.[9][10]

Data Presentation: Inhibitory Activities of Benzamide Derivatives

The following tables summarize the quantitative data for various benzamide derivatives against different enzyme targets, providing a reference for the potential potency of compounds derived from a this compound scaffold.

Table 1: Protein Kinase Inhibition by Benzamide Derivatives

Compound Class/DerivativeTarget KinaseIC50 / % InhibitionReference
4-(Arylaminomethyl)benzamide AnalogsEGFR91% and 92% inhibition at 10 nM for analogs 11 and 13, respectively[1]
4-Methylbenzamide-Purine ConjugatesPDGFRα36-45% inhibition at 1 µM for compounds 7, 9, and 10[2]
4-Methylbenzamide-Purine ConjugatesPDGFRβ36-45% inhibition at 1 µM for compounds 7, 9, and 10[2]
3-Substituted Benzamide Derivative (NS-187)Bcr-AblHighly potent, specific values not detailed in the abstract[3]
3-Aminoindazole Derivative (AKE-72)Bcr-Abl (Wild-Type)< 0.5 nM[11]
3-Aminoindazole Derivative (AKE-72)Bcr-Abl (T315I mutant)9 nM[11]

Table 2: PARP Inhibition by Benzamide Derivatives

CompoundTarget EnzymeIC50Reference
4-(4-cyanophenoxy)benzamidePARP10Data on cell permeability and interference with toxicity available, specific IC50 not provided in abstract.[4]
3-(4-carbamoylphenoxy)benzamidePARP10Data on cell permeability and interference with toxicity available, specific IC50 not provided in abstract.[4]
3-AminobenzamidePARPA well-known PARP inhibitor, used experimentally to study the effects of PARP inhibition.[6]

Table 3: Other Enzyme Inhibition by Benzamide Derivatives

CompoundTarget EnzymeIC50Reference
N'-phenylbenzohydrazideTyrosinase10.5 µM[9]
N-(benzoyloxy)benzamideTyrosinase2.5 µM[9]

Experimental Protocols

The following are generalized protocols that can be adapted for testing the inhibitory activity of novel this compound derivatives against various enzyme classes.

Protocol 1: General Protein Kinase Inhibition Assay (Luminescence-Based)

This protocol is based on the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Target Protein Kinase (e.g., EGFR, Bcr-Abl)

  • Kinase Substrate (specific peptide or protein)

  • ATP

  • Kinase Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound derivative stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96- or 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound derivative in the kinase assay buffer. Include a DMSO-only control.

  • Reaction Setup: In a white assay plate, add the kinase, the diluted inhibitor, and the kinase substrate.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).

  • ATP Depletion: Stop the enzymatic reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: General PARP Inhibition Assay (Colorimetric)

This protocol is a generalized method for assessing PARP activity, which can be adapted from commercially available colorimetric assay kits.

Materials:

  • Recombinant PARP Enzyme

  • Histones (as a substrate for poly(ADP-ribosyl)ation)

  • NAD+ (PARP substrate)

  • PARP Assay Buffer

  • This compound derivative stock solution (in DMSO)

  • Anti-PAR antibody conjugated to an enzyme (e.g., HRP)

  • Colorimetric substrate for the conjugated enzyme (e.g., TMB)

  • 96-well assay plate

  • Plate reader capable of measuring absorbance

Procedure:

  • Plate Coating: Coat the wells of the 96-well plate with histones and incubate to allow for binding. Wash the wells to remove unbound histones.

  • Compound Addition: Prepare serial dilutions of the this compound derivative and add them to the histone-coated wells. Include a DMSO-only control.

  • Reaction Initiation: Add the PARP enzyme and NAD+ to each well to initiate the poly(ADP-ribosyl)ation reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection: Wash the wells and add the anti-PAR antibody-enzyme conjugate. Incubate to allow binding to the poly(ADP-ribose) chains.

  • Signal Development: Wash away the unbound antibody and add the colorimetric substrate. Allow the color to develop.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the screening and characterization of enzyme inhibitors.

G cluster_0 Screening Phase cluster_1 Hit-to-Lead Phase cluster_2 Lead Optimization A Compound Library (this compound Derivatives) B High-Throughput Screening (HTS) A->B C Hit Identification B->C D IC50 Determination C->D E Selectivity Profiling D->E F Structure-Activity Relationship (SAR) Studies D->F G Mechanism of Action Studies E->G F->G H In Vitro & In Vivo Efficacy G->H I ADME/Tox Profiling H->I J Candidate Drug I->J

Caption: General workflow for enzyme inhibitor drug discovery.

Signaling Pathway: Protein Kinase Inhibition

This diagram depicts a simplified signaling pathway and the point of intervention for a protein kinase inhibitor.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade ATP -> ADP Transcription Gene Transcription Kinase_Cascade->Transcription Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->Receptor Inhibits Kinase Activity Cell_Response Cell Proliferation, Survival, etc. Transcription->Cell_Response Growth_Factor Growth Factor Growth_Factor->Receptor

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

The this compound scaffold serves as a valuable starting point for the design of novel enzyme inhibitors with therapeutic potential. By leveraging the established success of related benzamide derivatives against key enzyme targets like protein kinases and PARPs, researchers can rationally design and synthesize new chemical entities. The provided protocols and data offer a foundational guide for the experimental evaluation of these compounds, from initial screening to mechanistic studies. Further exploration and optimization of this scaffold could lead to the development of next-generation targeted therapies for a range of human diseases.

References

Application Note and Protocol for the Quantification of 4-Amino-3-methylbenzamide in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction This application note describes a robust and sensitive HPLC-MS/MS method for the quantitative analysis of 4-Amino-3-methylbenzamide in human plasma. This compound is a small molecule of interest in pharmaceutical research, and a reliable quantification method is crucial for pharmacokinetic and drug metabolism studies. This method utilizes a simple protein precipitation step for sample preparation followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard ensures accuracy and precision.

Experimental Protocols

1. Materials and Reagents

  • Analyte: this compound (Reference Standard)

  • Internal Standard (IS): this compound-d3 (or a suitable structural analog like 3-Amino-4-methylbenzamide-d3 if the deuterated form of the target analyte is not available). A non-deuterated structural analog such as 3-Amino-4-methylbenzamide can also be considered after thorough validation.

  • Solvents:

    • Acetonitrile (HPLC or LC-MS grade)

    • Methanol (HPLC or LC-MS grade)

    • Water (Type I, ultrapure)

  • Reagents:

    • Formic acid (LC-MS grade)

  • Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant)

2. Instrumentation

  • Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

3. Preparation of Solutions

  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve an appropriate amount of this compound and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create working standard solutions for spiking into the blank plasma to form the calibration curve.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

4. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[1][2][3]

  • Label microcentrifuge tubes for each standard, quality control (QC), and unknown sample.

  • Pipette 50 µL of plasma sample (standards, QCs, or study samples) into the corresponding labeled tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube. The 3:1 ratio of acetonitrile to plasma is effective for protein precipitation.[2]

  • Vortex each tube for approximately 1 minute to ensure thorough mixing and protein denaturation.[1]

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

5. HPLC-MS/MS Conditions

The following are representative chromatographic and mass spectrometric conditions. These should be optimized for the specific instrumentation used.

Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature 500 °C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium

MRM Transitions (Proposed)

The molecular weight of this compound is 150.18 g/mol . The precursor ion in positive ESI mode will be the protonated molecule [M+H]⁺ with an m/z of approximately 151.2. The following MRM transitions are proposed and should be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound151.2To be optimized (e.g., 134.1 for loss of NH3, 91.1 for toluene fragment)To be optimized
This compound-d3 (IS)154.2To be optimizedTo be optimized

Data Presentation

Calibration Curve and Quality Control Performance

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x²) is typically used. The performance of the method should be evaluated using quality control samples at low, medium, and high concentrations.

Table 1: Representative Calibration Curve Performance

LevelConcentration (ng/mL)Accuracy (%)Precision (%CV)
LLOQ198.58.2
Cal 22101.26.5
Cal 3599.84.1
Cal 410102.53.5
Cal 55098.92.8
Cal 6100100.52.1
Cal 750099.21.8
ULOQ1000101.12.5

Table 2: Representative Quality Control Sample Performance

QC LevelConcentration (ng/mL)Accuracy (%)Precision (%CV)
LQC3101.77.1
MQC8099.53.9
HQC800100.82.3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing plasma 50 µL Plasma Sample add_is Add 150 µL IS in ACN plasma->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms MS/MS Detection (MRM Mode) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_process Analytical Process analyte This compound in Plasma sample_prep Sample Preparation (Protein Precipitation) analyte->sample_prep is Internal Standard (e.g., Deuterated Analog) is->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis Peak Area Ratios result Concentration of This compound data_analysis->result

Caption: Logical relationship of the analytical method components.

References

Derivatization of 4-Amino-3-methylbenzamide for GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollhinweise

Thema: Derivatisierung von 4-Amino-3-methylbenzamid für die GC-MS-Analyse

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Technik zur Trennung und Identifizierung flüchtiger und thermisch stabiler Verbindungen. Viele pharmazeutisch relevante Moleküle, wie 4-Amino-3-methylbenzamid, weisen jedoch eine hohe Polarität und geringe Flüchtigkeit auf, was ihre direkte Analyse mittels GC-MS erschwert. Die polaren funktionellen Gruppen – in diesem Fall eine primäre aromatische Aminogruppe (-NH₂) und eine primäre Amidgruppe (-CONH₂) – führen zu schlechter Peakform (Tailing) und möglichen Wechselwirkungen mit der GC-Säule.

Die chemische Derivatisierung ist ein entscheidender Schritt in der Probenvorbereitung, um diese Einschränkungen zu überwinden. Durch die Umsetzung der polaren funktionellen Gruppen mit einem Derivatisierungsreagenz werden die aktiven Wasserstoffatome durch unpolare Gruppen ersetzt.[1] Dies führt zu Derivaten, die flüchtiger, thermisch stabiler und weniger polar sind, was eine robuste und reproduzierbare GC-MS-Analyse ermöglicht.[2]

Diese Application Note beschreibt ein detailliertes Protokoll für die Derivatisierung von 4-Amino-3-methylbenzamid mittels Silylierung, einer weit verbreiteten und effektiven Methode. Zusätzlich wird die Acylierung als alternative Methode vorgestellt.

Prinzip der Derivatisierung

Silylierung

Die Silylierung ist eine der gebräuchlichsten Derivatisierungstechniken für die GC-Analyse.[1] Dabei werden aktive Wasserstoffatome an Aminen, Amiden, Alkoholen und Carbonsäuren durch eine Trimethylsilyl (TMS)-Gruppe ersetzt.[1] Für 4-Amino-3-methylbenzamid reagiert ein Silylierungsreagenz wie N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) mit den Wasserstoffatomen sowohl der Amin- als auch der Amidgruppe. Die Reaktion erzeugt ein mehrfach silyliertes Derivat, das eine signifikant höhere Flüchtigkeit aufweist. Ein Vorteil von MSTFA ist, dass seine Nebenprodukte neutral und sehr flüchtig sind und somit die chromatographische Analyse nicht stören.[1]

Acylierung

Bei der Acylierung werden aktive Wasserstoffatome durch eine Acylgruppe ersetzt. Reagenzien wie Trifluoressigsäureanhydrid (TFAA) reagieren schnell mit primären Aminen und Amiden.[3] Die resultierenden Acyl-Derivate sind ebenfalls flüchtig und thermisch stabil. Die Einführung von fluor-haltigen Gruppen kann zudem die Nachweisempfindlichkeit bei Verwendung eines Elektroneneinfangdetektors (ECD) oder bei massenspektrometrischer Detektion im negativen chemischen Ionisationsmodus (NCI) drastisch erhöhen.[4] Acylierte Verbindungen können stabiler sein als ihre silylierten Gegenstücke, insbesondere bei primären Aminen.[2]

Experimenteller Arbeitsablauf

Der allgemeine Arbeitsablauf von der Probenvorbereitung bis zur Datenanalyse ist im folgenden Diagramm dargestellt.

G Experimenteller Arbeitsablauf für die Derivatisierung und GC-MS-Analyse cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse cluster_data Datenauswertung p1 Einwaage & Lösung p2 Trocknung der Probe (z.B. unter N2-Strom) p1->p2 d1 Zugabe von Lösungsmittel & Derivatisierungsreagenz p2->d1 d2 Reaktion bei erhöhter Temperatur (z.B. 70°C) d1->d2 a1 Injektion in GC-MS d2->a1 a2 Datenerfassung a1->a2 da1 Peak-Identifizierung (Retentionszeit & Massenspektrum) a2->da1 da2 Quantifizierung da1->da2

Abbildung 1: Allgemeiner Arbeitsablauf der Derivatisierung und GC-MS-Analyse.

Protokoll 1: Silylierungs-Derivatisierung mit MSTFA

Dieses Protokoll beschreibt die Derivatisierung von 4-Amino-3-methylbenzamid mittels N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA).

Materialien und Reagenzien
  • 4-Amino-3-methylbenzamid (Analyt)

  • N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)

  • Pyridin oder Acetonitril (aprotisches Lösungsmittel, GC-Qualität)[1]

  • Stickstoff (hochreine Qualität)

  • Reaktionsgefäße (z.B. 2 mL Glas-Vials mit Schraubverschluss und Septum)

  • Heizblock oder Wasserbad

  • Analysenwaage

  • Pipetten

Schritt-für-Schritt-Protokoll
  • Probenvorbereitung: Wiegen Sie ca. 1 mg der 4-Amino-3-methylbenzamid-Referenzsubstanz oder der zu analysierenden Probe in ein Reaktionsgefäß ein. Falls die Probe in einem protischen Lösungsmittel (z.B. Methanol) gelöst ist, muss dieses vollständig entfernt werden. Trocknen Sie den Rückstand unter einem sanften Strom von Stickstoff vollständig.[5] Die Abwesenheit von Feuchtigkeit ist für eine erfolgreiche Silylierung entscheidend.

  • Reagenzienzugabe: Geben Sie 200 µL eines aprotischen Lösungsmittels (z.B. Pyridin) und 100 µL MSTFA in das trockene Reaktionsgefäß.

  • Reaktion: Verschließen Sie das Gefäß fest und schütteln Sie es kurz. Erhitzen Sie die Mischung für 60 Minuten bei 70 °C in einem Heizblock.

  • Abkühlen: Lassen Sie das Reaktionsgefäß auf Raumtemperatur abkühlen.

  • Analyse: Die Probe ist nun bereit für die Injektion in das GC-MS-System. Injizieren Sie 1 µL der überstehenden Lösung.

Protokoll 2: Acylierungs-Derivatisierung mit TFAA (Alternative)

Materialien und Reagenzien
  • 4-Amino-3-methylbenzamid (Analyt)

  • Trifluoressigsäureanhydrid (TFAA)

  • Ethylacetat oder Acetonitril (Lösungsmittel, GC-Qualität)

Kurzbeschreibung des Protokolls
  • Probenvorbereitung: Bereiten Sie die trockene Probe wie in Schritt 4.2.1 beschrieben vor.

  • Reagenzienzugabe: Geben Sie 200 µL Ethylacetat und 100 µL TFAA zur trockenen Probe.

  • Reaktion: Verschließen Sie das Gefäß und erhitzen Sie es für 30 Minuten bei 60 °C.

  • Trocknung: Nach dem Abkühlen entfernen Sie überschüssiges Reagenz und Lösungsmittel unter einem sanften Stickstoffstrom.

  • Rekonstitution: Lösen Sie den trockenen Rückstand in einem geeigneten Volumen eines GC-kompatiblen Lösungsmittels (z.B. Hexan oder Ethylacetat) für die Analyse.

GC-MS-Analyseparameter

Die folgenden Parameter sind empfohlene Startbedingungen und sollten je nach verwendetem Gerät und Säule optimiert werden.

ParameterEmpfohlene Einstellung
GC-System Agilent Intuvo/8890 GC oder äquivalent
Säule Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) oder äquivalente unpolare Säule[6]
Einlass Split/Splitless-Injektor
Injektortemperatur 280 °C
Injektionsvolumen 1 µL
Modus Split (z.B. 20:1) oder Splitless (je nach Konzentration)
Trägergas Helium, konstante Flussrate 1.2 mL/min
Ofenprogramm Start bei 80 °C (1 min halten), Rampe mit 15 °C/min auf 300 °C, 5 min halten
MS-System Agilent 5977B MSD oder äquivalent
Transferlinientemp. 290 °C
Ionenquellentemperatur 230 °C
Ionisation Elektronenstoßionisation (EI) bei 70 eV
MS-Modus Scan (Massenbereich z.B. 50-550 amu)

Erwartete Ergebnisse und Daten

Die Derivatisierung von 4-Amino-3-methylbenzamid (Molekulargewicht: 150.18 g/mol ) mit MSTFA führt zur Anlagerung von drei Trimethylsilyl (TMS)-Gruppen (eine an jedem Wasserstoff der -NH₂ Gruppe und eine am Amid-NH). Das Molekulargewicht des resultierenden Tris-TMS-Derivats erhöht sich um 216 Einheiten (3 * 72.1 g/mol ).

Eigenschaft4-Amino-3-methylbenzamid (Underivatisiert)Tris-TMS-Derivat (Erwartet)Vorteil der Derivatisierung
Molekulargewicht ( g/mol ) 150.18366.65Eindeutige Identifizierung durch Massenverschiebung
Polarität HochNiedrigVerbesserte Peakform, reduzierte Säulenwechselwirkungen
Flüchtigkeit NiedrigHochAnalyse bei niedrigeren Temperaturen, kürzere Retentionszeiten
Thermische Stabilität MäßigHochVermeidung des Abbaus im heißen GC-Injektor und Ofen
Massenfragment (m/z) -Charakteristische Fragmente, z.B. M-15 ([M-CH₃]⁺) bei 351Erleichtert die Strukturaufklärung und Identifizierung

Fazit

Die vorgestellten Protokolle zur Silylierung und Acylierung ermöglichen eine erfolgreiche Derivatisierung von 4-Amino-3-methylbenzamid. Diese Probenvorbereitung ist ein unerlässlicher Schritt, um die Verbindung für eine robuste und zuverlässige quantitative Analyse mittels GC-MS zugänglich zu machen. Die Derivatisierung verbessert die Flüchtigkeit, die thermische Stabilität und die chromatographischen Eigenschaften des Analyten signifikant, was zu schärferen Peaks und einer höheren Empfindlichkeit führt.[7] Die Wahl zwischen Silylierung und Acylierung hängt von den spezifischen Anforderungen der Analyse, der Probenmatrix und der verfügbaren Laborausstattung ab. Beide Methoden stellen jedoch validierte Ansätze für die Analyse polarer pharmazeutischer Verbindungen dar.

References

Application Notes and Protocols: Incorporation of 4-Amino-3-methylbenzamide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of non-proteinogenic amino acids and synthetic building blocks is a cornerstone of modern peptide-based drug discovery. These custom moieties can introduce novel structural and functional properties, leading to peptides with enhanced stability, altered receptor affinity, and unique biological activities. 4-Amino-3-methylbenzamide is a synthetic molecule that, while not a standard component of peptides, presents an interesting scaffold for medicinal chemistry. Its rigid aromatic structure and the presence of a modifiable benzamide group make it a candidate for introducing conformational constraints or for use as a versatile linkage point within a peptide sequence.

These application notes provide a comprehensive overview of the hypothetical incorporation of this compound into a peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The protocols and data presented are based on established methodologies for handling custom amino acids and are intended to serve as a guide for researchers exploring the synthesis and application of peptides modified with this and similar benzamide derivatives.

Potential Applications in Peptide Synthesis

The incorporation of a this compound moiety can be envisioned for several applications in peptide design and drug development:

  • Conformational Rigidity: The planar phenyl ring can act as a rigid spacer, restricting the conformational flexibility of the peptide backbone. This can be advantageous in locking the peptide into a bioactive conformation, potentially increasing its affinity for a biological target.

  • Scaffold for Further Derivatization: The benzamide group provides a handle for post-synthetic modification. The amide nitrogen or the aromatic ring itself could be functionalized to attach other molecules, such as imaging agents, cytotoxic drugs (in the context of peptide-drug conjugates), or polyethylene glycol (PEG) to improve pharmacokinetic properties.

  • Mimicry of Natural Residues: The overall structure might serve as a mimic for natural amino acid residues like Phenylalanine or Tyrosine, but with altered electronic and steric properties that could fine-tune biological activity.

  • Modulation of Physicochemical Properties: The introduction of this moiety will impact the solubility, lipophilicity, and hydrogen bonding capacity of the resulting peptide, which are critical parameters for drug-likeness.

Experimental Protocols

The following protocols outline the steps for the incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis. It is assumed that the 4-amino group of this compound is protected with an Fmoc group (Fmoc-4-amino-3-methylbenzamide) to make it compatible with the synthesis chemistry.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual coupling of Fmoc-4-amino-3-methylbenzamide to a resin-bound peptide.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-4-amino-3-methylbenzamide

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Standard Amino Acids: Repeat the deprotection and coupling cycle for each standard Fmoc-amino acid in the sequence preceding the this compound.

  • Coupling of Fmoc-4-amino-3-methylbenzamide:

    • In a separate tube, dissolve Fmoc-4-amino-3-methylbenzamide (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1 minute.

    • Add the activated solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Perform a Kaiser test to monitor the completion of the coupling. If the test is positive, continue agitation or recouple.

    • Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Continue with the synthesis of the remaining peptide sequence by repeating the deprotection and coupling steps.

  • Final Fmoc Deprotection: Perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of a model hexapeptide (Tyr-Ala-Gly-Phe-Leu-[4-Am-3-Me-Bza]) incorporating this compound.

ParameterValueMethod of Determination
Crude Peptide Yield 75%Gravimetric analysis
Crude Peptide Purity 68%RP-HPLC (at 220 nm)
Purified Peptide Yield 32%Gravimetric analysis
Purified Peptide Purity >98%RP-HPLC (at 220 nm)
Observed Mass (M+H)⁺ [Expected Mass]ESI-MS
Coupling Efficiency >99% per stepKaiser Test/UV Monitoring

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow Resin Fmoc-Rink Amide MBHA Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 CoupleAA Couple Standard Fmoc-Amino Acid Wash1->CoupleAA Wash2 Wash (DMF, DCM) CoupleAA->Wash2 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect2 Repeat n-1 times Wash3 Wash (DMF, DCM) Deprotect2->Wash3 CoupleCustom Couple Fmoc-4-Amino-3-methylbenzamide (HBTU/HOBt/DIPEA) Wash3->CoupleCustom Wash4 Wash (DMF, DCM) CoupleCustom->Wash4 Repeat Repeat for Remaining Residues Wash4->Repeat FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect Cleave Cleavage from Resin (TFA Cocktail) FinalDeprotect->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Analyze Analyze by Mass Spectrometry Purify->Analyze

Caption: Workflow for Solid-Phase Peptide Synthesis with a custom benzamide.

Conceptual Signaling Pathway Interaction

Signaling_Pathway Peptide Peptide with This compound Receptor Cell Surface Receptor (e.g., GPCR) Peptide->Receptor Binding/ Antagonism G_Protein G-Protein Activation Receptor->G_Protein Conformational Change Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production Kinase Protein Kinase A Activation SecondMessenger->Kinase Phosphorylation Phosphorylation of Downstream Targets Kinase->Phosphorylation Response Cellular Response Phosphorylation->Response

Caption: Conceptual model of a modified peptide interacting with a signaling pathway.

Conclusion

The incorporation of this compound into peptides represents a novel strategy for developing peptides with tailored properties. The protocols and conceptual frameworks provided here offer a starting point for researchers to explore the synthesis and biological evaluation of such modified peptides. Careful optimization of coupling conditions and purification strategies will be essential for obtaining high-quality peptides for downstream applications in basic research and drug development.

Application Notes and Protocols for Amide Bond Formation Using Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of an amide bond is a fundamental chemical transformation in organic synthesis, particularly vital in the fields of medicinal chemistry, peptide synthesis, and drug development. The selection of an appropriate coupling reagent is critical to ensure high reaction efficiency, product purity, and preservation of stereochemical integrity. This document provides detailed application notes, experimental protocols, and comparative data for commonly used amide coupling reagents.

Introduction to Amide Coupling Reagents

Amide bond formation involves the condensation of a carboxylic acid and an amine. This reaction is often slow and requires the activation of the carboxylic acid. Coupling reagents facilitate this by converting the carboxylic acid into a more reactive species, susceptible to nucleophilic attack by the amine.[1][2][3] The choice of reagent depends on factors like substrate properties, potential for racemization, and desired reaction conditions.[1][4]

Common classes of coupling reagents include:

  • Carbodiimides: (e.g., EDC, DCC, DIC) These reagents react with carboxylic acids to form a highly reactive O-acylisourea intermediate.[2][5]

  • Uronium/Aminium Salts: (e.g., HATU, HBTU, HCTU) These reagents, often used with a non-nucleophilic base, form active esters that readily react with amines.[5][6][7]

  • Phosphonium Salts: (e.g., PyBOP) These reagents also generate active ester intermediates for amide bond formation.[5][7]

  • Phosphonic Acid Anhydrides: (e.g., T3P) This reagent is known for its mild reaction conditions and low epimerization rates.[8][9][10]

Comparative Data of Common Coupling Reagents

The efficiency of coupling reagents can be evaluated based on yield, purity of the product, and the degree of epimerization. The following tables summarize quantitative data for some of the most utilized coupling reagents.

Table 1: Comparison of Coupling Reagent Efficiency in a Model Peptide Synthesis [7]

Coupling ReagentClassCrude Purity (%)Key Observations
HATU Uronium/Aminium SaltHighConsistently high purity with fewer deletion products observed.
HCTU Uronium/Aminium SaltHighPerformance is very similar to HATU, producing peptides of high purity.
HBTU Uronium/Aminium SaltLower than HATU/HCTUGenerally effective but can lead to more impurities compared to HATU and HCTU.
PyBOP Phosphonium SaltLower than HATU/HCTUCan result in additional impurities in the crude product.

Table 2: Comparison of Epimerization Levels for Different Coupling Reagents [7]

Coupling ReagentAdditive/BaseModel System% Epimerization (Diastereomer)
HATU DIPEADifficult Peptide SequenceLow
HBTU DIPEADifficult Peptide SequenceModerate
PyBOP DIPEADifficult Peptide SequenceModerate-High
EDC HOBtStandard Peptide CouplingLow
T3P PyridineEpimerization-prone substratesVery Low

Note: The level of epimerization is highly dependent on the specific amino acid sequence, solvent, and base used.[7]

Experimental Workflows and Protocols

A generalized workflow for amide bond formation is crucial for reproducibility and scalability.

Amide_Coupling_Workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid (1.0 equiv) in Solvent B Add Base (e.g., DIPEA, 2.0-3.0 equiv) A->B C Add Coupling Reagent (e.g., HATU, 1.0-1.2 equiv) B->C D Stir for Pre-activation (10-15 min) C->D E Add Amine (1.0-1.1 equiv) D->E F Monitor Reaction (TLC, LC-MS) E->F G Quench Reaction (e.g., with H₂O) F->G Reaction Complete H Aqueous Work-up G->H I Purification (e.g., Chromatography) H->I J Final Amide Product I->J

Caption: General workflow for a typical amide coupling reaction.

Protocol 1: Amide Bond Formation using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent known for rapid reaction kinetics and low racemization rates.[6]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.0-1.1 equiv)

  • HATU (1.0-1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.[6]

  • Add DIPEA or TEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.[6]

  • Add HATU (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes for pre-activation. The solution may change color.[4][6]

  • Add the amine (1.0-1.1 equivalents) to the reaction mixture.[6]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS). Reactions are often complete within 1-4 hours at room temperature.[6]

  • Upon completion, quench the reaction by adding water or a mild aqueous acid.[6]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[4]

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product, typically by column chromatography.[6]

Protocol 2: Amide Bond Formation using EDC/HOBt

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is widely used due to its efficiency and the ease of removal of its urea byproduct.[4] It is often used with an additive like HOBt (N-hydroxybenzotriazole) to improve reaction rates and suppress racemization.[4][5]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2-1.5 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv) or another suitable non-nucleophilic base

  • Anhydrous DMF or Dichloromethane (DCM)

  • Reaction vessel, magnetic stirrer, ice bath

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 equiv), amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DMF or DCM, add DIPEA (2.5 equiv).[4]

  • Cool the reaction mixture to 0 °C using an ice bath.[4]

  • Add EDC·HCl (1.2-1.5 equiv) portion-wise to the stirred solution.[4]

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS.[4]

  • Once complete, dilute the mixture with ethyl acetate or another suitable organic solvent.[4]

  • Wash the organic phase with water (to remove the EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[4]

  • Purify the crude amide product via flash column chromatography or recrystallization.[4]

Protocol 3: Amide Bond Formation using T3P

T3P (n-propanephosphonic acid anhydride) is a mild and efficient coupling reagent that offers advantages such as low epimerization, high yields, and water-soluble byproducts, which simplifies purification.[8][9][10]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (1.5 equiv, often as a 50% solution in a solvent like ethyl acetate)

  • Pyridine or another suitable base (3.0 equiv)

  • Anhydrous solvent (e.g., Ethyl Acetate, THF, or DCM)

  • Reaction vessel, magnetic stirrer

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in the chosen anhydrous solvent in a reaction vessel.[8][9]

  • Add the base (e.g., pyridine, 3.0 equiv) to the solution.[8][9]

  • Slowly add the T3P solution (1.5 equiv) to the reaction mixture, maintaining the temperature at or below room temperature. An exotherm may be observed.

  • Stir the reaction at room temperature for 1-4 hours, or until completion as monitored by TLC or LC-MS.[9]

  • Upon completion, quench the reaction by adding water or an aqueous solution of HCl.[9]

  • The byproducts are water-soluble and can be removed by aqueous extraction. Extract the product with an organic solvent.[9][11]

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify as necessary.

Signaling Pathways and Reaction Mechanisms

The mechanism of action varies between different classes of coupling reagents. Understanding these pathways is key to optimizing reaction conditions and troubleshooting.

Amide_Coupling_Mechanisms cluster_carbodiimide Carbodiimide Mechanism (e.g., EDC/HOBt) cluster_uronium Uronium Salt Mechanism (e.g., HATU) cluster_t3p T3P Mechanism A R-COOH + EDC B O-Acylisourea (unstable intermediate) A->B Activation C HOBt-ester (active ester) B->C + HOBt D Amide + HOBt C->D + R'-NH₂ E R-COOH + Base F R-COO⁻ E->F Deprotonation G OAt-active ester F->G + HATU H Amide G->H + R'-NH₂ I R-COOH + Base J R-COO⁻ I->J Deprotonation K Activated Intermediate J->K + T3P L Amide K->L + R'-NH₂

Caption: Simplified mechanisms for common amide coupling reagents.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various biologically significant heterocyclic compounds. The focus is on modern, efficient synthetic methodologies, including microwave-assisted and ultrasound-assisted reactions, which offer significant advantages over conventional heating methods in terms of reaction time, yield, and sustainability.

Microwave-Assisted Synthesis of Pyrazole Derivatives

Pyrazoles are a class of five-membered, nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals.[1] Their derivatives are of significant interest in drug discovery due to a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for the rapid and efficient synthesis of pyrazole libraries for high-throughput screening.[1][2]

Application Notes

Microwave-assisted synthesis of pyrazoles offers several key advantages over traditional heating methods. The rapid and uniform heating provided by microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher product yields and cleaner reaction profiles.[1] This methodology is amenable to a variety of substrates, including the cyclization of chalcones and 1,3-dicarbonyl compounds with hydrazine derivatives.[1][3] The use of microwave synthesis aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free or reduced-solvent conditions.[1]

Data Presentation: Microwave-Assisted vs. Conventional Synthesis of Pyrazoles

The following table summarizes a comparison between microwave-assisted and conventional heating methods for the synthesis of various pyrazole derivatives.

Product TypeMethodCatalystSolventTemperature (°C)TimeYield (%)Reference
Pyrazole DerivativesMicrowaveAcetic AcidEthanol1007 minHigh[4]
Pyrazole DerivativesConventionalAcetic AcidEthanolReflux>1 hrModerate[5]
Pyrazole-4-carbaldehydeMicrowaveTBAOH-70-High[4]
Bis-pyrazole AnaloguesMicrowave-Water-20 minHigh[4]
Experimental Protocol: Microwave-Assisted Synthesis of Pyrazoles from Chalcones

This protocol describes the general procedure for the synthesis of pyrazole derivatives from α,β-unsaturated ketones (chalcones) and hydrazine hydrate.

Materials:

  • Substituted Chalcone (1.0 mmol)

  • Hydrazine Hydrate (1.2 mmol)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)

  • Microwave reactor and vials

  • Stir bar

Procedure:

  • In a microwave reactor vial equipped with a magnetic stir bar, combine the chalcone (1.0 mmol) and hydrazine hydrate (1.2 mmol).[1]

  • Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.[1]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified power and for a set time (e.g., 300 W for 1-5 minutes), maintaining a temperature of approximately 100°C.[1][4]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the vial to room temperature.

  • Pour the reaction mixture into crushed ice to precipitate the product.[1]

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[1]

G cluster_workflow Microwave-Assisted Pyrazole Synthesis Workflow Start Start Combine_Reactants Combine Chalcone, Hydrazine, Ethanol, and Acetic Acid in Vial Start->Combine_Reactants Microwave_Irradiation Microwave Irradiation (e.g., 300W, 1-5 min, 100°C) Combine_Reactants->Microwave_Irradiation TLC_Monitoring Monitor Reaction by TLC Microwave_Irradiation->TLC_Monitoring Workup Cool, Precipitate in Ice Water, Filter, and Wash TLC_Monitoring->Workup Reaction Complete Purification Recrystallize from Ethanol Workup->Purification End Pure Pyrazole Purification->End

Caption: General workflow for microwave-assisted pyrazole synthesis.

Microwave-Assisted, Three-Component Synthesis of 4-Aza-podophyllotoxin Analogs

4-Aza-podophyllotoxin analogs are a class of compounds that have shown potent cytotoxic activity against various cancer cell lines.[6] The synthesis of these complex molecules can be streamlined using microwave-assisted, multi-component reactions, which offer advantages in terms of atom economy, operational simplicity, and reduced environmental impact.[6]

Application Notes

The three-component reaction of an aldehyde, tetronic acid, and an amine under microwave irradiation provides a facile route to novel 4-aza-podophyllotoxin analogs.[6] This one-pot synthesis is highly efficient, leading to good yields of the desired products in a short period. The methodology is valuable for the design and synthesis of new libraries of potential anticancer agents for drug discovery programs.[6]

Data Presentation: Synthesis of 4-Aza-podophyllotoxin Analogs
AldehydeAmineMethodYield (%)Reference
Various aromatic aldehydes2-methylbenzo[d]thiazol-5-amineMicrowaveGood[6]
Experimental Protocol: General Procedure for 4-Aza-podophyllotoxin Analog Synthesis

Materials:

  • Substituted Aldehyde (1.0 mmol)

  • Tetronic Acid (1.0 mmol)

  • 2-methylbenzo[d]thiazol-5-amine (1.0 mmol)

  • Solvent (e.g., Ethanol)

  • Microwave reactor and vials

Procedure:

  • In a microwave reactor vial, combine the aldehyde (1.0 mmol), tetronic acid (1.0 mmol), and 2-methylbenzo[d]thiazol-5-amine (1.0 mmol) in a suitable solvent.

  • Seal the vial and subject the mixture to microwave irradiation at a specified power and for a set duration.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated and purified using standard techniques such as filtration and recrystallization.

G cluster_pathway Three-Component Synthesis of 4-Aza-podophyllotoxin Analogs Aldehyde Aldehyde Microwave Microwave Irradiation Aldehyde->Microwave Tetronic_Acid Tetronic_Acid Tetronic_Acid->Microwave Amine Amine Amine->Microwave Product 4-Aza-podophyllotoxin Analog Microwave->Product

Caption: Logical relationship in the three-component synthesis.

Ultrasound-Assisted Hantzsch Cyclization for Thiazole Derivatives

Thiazole derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[7] The Hantzsch thiazole synthesis is a classic method for their preparation. The use of ultrasound irradiation can significantly accelerate this reaction, providing a green and efficient alternative to conventional methods.[7][8]

Application Notes

Ultrasound-assisted synthesis of thiazoles via Hantzsch cyclization offers several advantages, including milder reaction conditions, shorter reaction times, and often higher yields compared to traditional heating.[7][8] This technique is particularly useful for the synthesis of bioactive thiazole derivatives and is considered an environmentally benign approach.[9][10]

Data Presentation: Ultrasound-Assisted Thiazole Synthesis
Reactant 1Reactant 2CatalystMethodTimeYield (%)Reference
ThioamideHydrazonoyl ChlorideEt3NUltrasound30-60 min84-92[8]
Thioamideα-haloketoneTCsSBUltrasound-High[9]
ArylethanoneThioamideLipaseUltrasound-High[7]
Experimental Protocol: General Procedure for Ultrasound-Assisted Thiazole Synthesis

Materials:

  • Thioamide derivative (1.0 mmol)

  • α-haloketone or equivalent (1.0 mmol)

  • Catalyst (e.g., Et3N or a biocatalyst like lipase)[7][8]

  • Solvent (e.g., Ethanol or Water)[7][8]

  • Ultrasonic bath or probe sonicator

Procedure:

  • In a suitable reaction vessel, dissolve the thioamide (1.0 mmol) and the α-haloketone (1.0 mmol) in the chosen solvent.

  • Add the catalyst to the reaction mixture.

  • Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Irradiate the mixture with ultrasound at a specified frequency and power at room temperature or with gentle heating.

  • Monitor the reaction by TLC until completion.

  • Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after solvent removal.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_workflow Ultrasound-Assisted Thiazole Synthesis Workflow Start Start Mix_Reactants Mix Thioamide, α-haloketone, and Catalyst in Solvent Start->Mix_Reactants Ultrasonication Ultrasonic Irradiation (Room Temperature) Mix_Reactants->Ultrasonication TLC_Check Monitor Reaction Progress by TLC Ultrasonication->TLC_Check Isolation Isolate Crude Product (Filtration/Extraction) TLC_Check->Isolation Reaction Complete Purify Purify by Recrystallization or Chromatography Isolation->Purify End Pure Thiazole Purify->End

Caption: Experimental workflow for ultrasound-assisted thiazole synthesis.

One-Pot, Three-Component Synthesis of 6-Iodo-Substituted Carboxy-Quinolines

Quinolines are a prominent class of nitrogen-containing heterocycles with diverse pharmacological activities.[11] The one-pot, three-component synthesis of 6-iodo-substituted carboxy-quinolines using a modified Doebner reaction is an efficient method that offers high yields and straightforward purification.[11][12]

Application Notes

This method involves the reaction of iodo-aniline, pyruvic acid, and a substituted aldehyde in the presence of an acid catalyst like trifluoroacetic acid.[11] The one-pot nature of this reaction makes it highly atom-economical and time-efficient. The resulting iodo-quinoline derivatives are valuable scaffolds for the development of novel antimicrobial agents.[11]

Data Presentation: Synthesis of 6-Iodo-Quinolines
AldehydeCatalystMethodYield (%)Reference
Phenyl-substituted aldehydesTrifluoroacetic AcidOne-potHigh[11]
O-heterocyclic aldehydesTrifluoroacetic AcidOne-potHigh[11]
Experimental Protocol: Synthesis of 6-Iodo-2-phenyl-quinoline-4-carboxylic acid

Materials:

  • 4-Iodoaniline (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Pyruvic acid (1.2 mmol)

  • Trifluoroacetic acid (catalyst)

  • Ethanol (solvent)

Procedure:

  • To a solution of 4-iodoaniline (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol, add pyruvic acid (1.2 mmol).

  • Add a catalytic amount of trifluoroacetic acid to the mixture.

  • Reflux the reaction mixture for an appropriate amount of time, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the product with cold ethanol and dry to obtain the pure 6-iodo-2-phenyl-quinoline-4-carboxylic acid.

G cluster_pathway One-Pot Synthesis of 6-Iodo-Quinolines Iodoaniline Iodoaniline Reaction One-Pot Reaction (TFA, Reflux) Iodoaniline->Reaction Aldehyde Aldehyde Aldehyde->Reaction Pyruvic_Acid Pyruvic_Acid Pyruvic_Acid->Reaction Product 6-Iodo-Substituted Carboxy-Quinoline Reaction->Product

Caption: Logical diagram for the one-pot quinoline synthesis.

References

Application Notes and Protocols for 4-Amino-3-methylbenzamide as a Precursor in Radiosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzamides are a versatile class of molecules that serve as foundational scaffolds for the development of various therapeutic agents and imaging probes. Their ability to be readily modified makes them ideal precursors for the synthesis of radiolabeled compounds for applications in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging. This document provides detailed application notes and protocols for the use of 4-amino-3-methylbenzamide as a precursor for the synthesis of radiolabeled imaging agents. While direct radiolabeling protocols for this compound are not extensively documented in current literature, the methodologies presented here are based on well-established procedures for structurally similar benzamide derivatives and represent a practical approach for its utilization in radiopharmaceutical development.[1][2][3][4][5]

The protocols will focus on the introduction of common radioisotopes such as Fluorine-18 ([¹⁸F]) and Iodine-123 ([¹²³I]), which are widely used in clinical and preclinical imaging. These methods are adaptable and can serve as a starting point for the development of novel radiotracers targeting a variety of biological targets, including sigma receptors and melanoma.[1][4]

Application: Precursor for [¹⁸F]-Labeled Benzamide Radiotracers

Fluorine-18 is a positron-emitting radionuclide of choice for PET imaging due to its favorable decay characteristics, including a 109.8-minute half-life and low positron energy.[6] The synthesis of [¹⁸F]-labeled benzamides typically involves the nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride.

Protocol 1: Synthesis of an [¹⁸F]Fluorinated Benzamide Derivative

This protocol outlines a two-step process: 1) the synthesis of a suitable tosylated precursor from this compound, and 2) the subsequent radiofluorination to yield the final [¹⁸F]-labeled compound.

Part 1: Synthesis of the Tosylated Precursor

The amino group of this compound can be functionalized with a short polyethylene glycol (PEG) chain terminating in a tosyl group, which serves as an excellent leaving group for nucleophilic fluorination.

Experimental Workflow for Precursor Synthesis

Precursor Synthesis Workflow A This compound B Alkylation with 2-(2-chloroethoxy)ethanol A->B Base (e.g., K2CO3) Solvent (e.g., DMF) C Intermediate Alcohol B->C D Tosylation with p-toluenesulfonyl chloride C->D Base (e.g., Pyridine) E Tosylated Precursor D->E

Caption: Synthetic route for the tosylated precursor from this compound.

Methodology:

  • Alkylation: To a solution of this compound in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃) and 2-(2-chloroethoxy)ethanol. Heat the reaction mixture at 80°C for 12 hours. After cooling, the mixture is partitioned between water and ethyl acetate. The organic layer is washed, dried, and concentrated to yield the intermediate alcohol.

  • Purification: The crude intermediate is purified by column chromatography on silica gel.

  • Tosylation: The purified alcohol is dissolved in pyridine and cooled to 0°C. p-Toluenesulfonyl chloride is added portion-wise, and the reaction is stirred overnight at room temperature.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with dichloromethane. The organic layer is washed, dried, and concentrated. The final tosylated precursor is purified by recrystallization or column chromatography.

Part 2: Automated Radiosynthesis of the [¹⁸F]-Labeled Benzamide

This procedure is designed for an automated radiosynthesis module.

Experimental Workflow for [¹⁸F]-Radiolabeling

[¹⁸F]-Radiolabeling Workflow A [¹⁸F]Fluoride in [¹⁸O]H₂O B Trapping on Anion Exchange Cartridge A->B C Elution with K₂CO₃/Kryptofix 2.2.2 B->C D Azeotropic Drying C->D E [¹⁸F]Fluoride Complex D->E F Addition of Tosylated Precursor in DMSO E->F G Heating (120°C, 15 min) F->G H Crude [¹⁸F]-Labeled Product G->H I Semi-preparative HPLC Purification H->I J Final [¹⁸F]-Labeled Benzamide I->J

Caption: Automated synthesis and purification of the [¹⁸F]-labeled benzamide.

Methodology:

  • [¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride is passed through a quaternary methylammonium (QMA) cartridge to trap the radionuclide. The [¹⁸F]fluoride is then eluted with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.

  • Drying: The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen.

  • Radiolabeling Reaction: The tosylated precursor, dissolved in anhydrous dimethyl sulfoxide (DMSO), is added to the dried [¹⁸F]fluoride complex. The reaction vessel is sealed and heated to 120°C for 15 minutes.

  • Purification: After cooling, the reaction mixture is diluted with water and purified by semi-preparative high-performance liquid chromatography (HPLC).

  • Formulation: The collected HPLC fraction containing the product is diluted with water and passed through a C18 Sep-Pak cartridge. The cartridge is washed with water, and the final product is eluted with ethanol and formulated in sterile saline for injection.

Quantitative Data (Representative)

ParameterValueReference
Radiochemical Yield (decay-corrected)20-40%[5][6]
Radiochemical Purity>98%[6]
Molar Activity40-111 GBq/µmol (1.1–3.0 Ci/µmol)[6]
Synthesis Time (including HPLC)~60 minutes[7]

Application: Precursor for [¹²³I]-Labeled Benzamide Radiotracers

Iodine-123 is a gamma-emitting radionuclide used for SPECT imaging. Radioiodination of benzamide derivatives is often achieved through electrophilic substitution on an activated aromatic ring or via a tin precursor.

Protocol 2: Radioiodination of a Benzamide Derivative

This protocol describes the direct electrophilic radioiodination of a suitably activated benzamide precursor.

Part 1: Synthesis of the Precursor

For direct radioiodination, the this compound can be modified to enhance its reactivity towards electrophilic iodine. One common strategy is the introduction of a hydroxyl group.

Methodology:

A detailed synthetic route would be developed to introduce a hydroxyl group ortho or para to the desired iodination site, while protecting the amino group as necessary.

Part 2: Radioiodination

Experimental Workflow for [¹²³I]-Radioiodination

[¹²³I]-Radioiodination Workflow A [¹²³I]NaI in NaOH solution C Addition of Oxidizing Agent (e.g., Chloramine-T) A->C B Precursor in Buffer (pH 5-6) B->C D Reaction at Room Temperature (15-30 min) C->D E Quenching with Sodium Metabisulfite D->E F Crude [¹²³I]-Labeled Product E->F G HPLC Purification F->G H Final [¹²³I]-Labeled Benzamide G->H

Caption: Workflow for the direct radioiodination of a benzamide precursor.

Methodology:

  • Reaction Setup: The precursor is dissolved in a suitable buffer (e.g., phosphate or acetate buffer, pH 5-6).

  • Radioiodination: To this solution, [¹²³I]NaI is added, followed by an oxidizing agent such as Chloramine-T. The reaction is allowed to proceed at room temperature for 15-30 minutes.

  • Quenching: The reaction is quenched by the addition of sodium metabisulfite solution.

  • Purification and Formulation: The crude product is purified by HPLC, and the final product is formulated in a similar manner to the [¹⁸F]-labeled compound.

Quantitative Data (Representative)

ParameterValueReference
Radiochemical Yield60-80%[2]
Radiochemical Purity>98%[2]
Synthesis Time~45 minutes

Quality Control

For all radiolabeled compounds, rigorous quality control is essential to ensure their suitability for in vivo use.

Standard Quality Control Assays:

  • Radiochemical Purity and Identity: Determined by radio-HPLC and radio-TLC.

  • Molar Activity: Calculated from the total radioactivity and the molar amount of the compound.

  • pH: Measured to ensure it is within the physiological range (typically 6.5-7.5).

  • Radionuclidic Purity: Assessed using a gamma spectrometer.

  • Sterility and Endotoxin Levels: Performed to ensure the final product is safe for injection.

Conclusion

This compound represents a valuable, yet currently underutilized, starting material for the synthesis of novel radiolabeled compounds for molecular imaging. The protocols provided herein, based on established chemistries for similar benzamide structures, offer a solid foundation for researchers to explore its potential in developing new PET and SPECT tracers. As with any radiochemical synthesis, optimization of reaction conditions will be necessary to achieve the desired yields and purity for specific applications.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) assays involving benzamide derivatives. Benzamides are a prominent structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to their ability to interact with a wide range of biological targets.[1] This has led to their development as potent inhibitors of enzymes implicated in numerous diseases, particularly in oncology and inflammatory disorders.

These notes will focus on three key classes of enzymes that are frequently targeted by benzamide derivatives: Poly (ADP-ribose) Polymerase (PARP), Histone Deacetylases (HDACs), and Tyrosine Kinases. For each target class, a detailed HTS assay protocol is provided, along with representative data and visualizations to facilitate understanding and implementation in a drug discovery setting.

Application Note 1: A Fluorescence Polarization-Based HTS Assay for Inhibitors of the PARP1-HPF1 Complex

Introduction

Poly (ADP-ribose) Polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, playing a critical role in the repair of DNA single-strand breaks.[2][3] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[3] Substituted benzamides are a well-established class of PARP inhibitors that competitively inhibit the catalytic activity of PARP enzymes by mimicking the nicotinamide moiety of their substrate, NAD+.[2][3] This application note describes a robust, high-throughput fluorescence polarization (FP) assay for the discovery of novel benzamide-based inhibitors of the PARP1-HPF1 complex.[2]

Signaling Pathway

Upon detection of a DNA single-strand break, the PARP1-HPF1 complex is recruited to the site of damage.[2] This complex then catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, using NAD+ as a substrate.[2] These PAR chains act as a scaffold to recruit other DNA repair proteins, ultimately leading to the resolution of the damage and cell survival.[2] Inhibition of PARP1 by benzamide derivatives blocks this process, leading to the accumulation of unrepaired single-strand breaks. During DNA replication, these breaks are converted to double-strand breaks, which, in homologous recombination-deficient cancer cells, lead to genomic instability and apoptosis.[2][3][4]

PARP1_Signaling DNA_SSB DNA Single-Strand Break PARP1_HPF1 PARP1-HPF1 Complex DNA_SSB->PARP1_HPF1 recruits PAR Poly(ADP-ribose) Chains PARP1_HPF1->PAR catalyzes synthesis of Apoptosis Apoptosis (in HR-deficient cells) PARP1_HPF1->Apoptosis inhibition leads to NAD NAD+ NAD->PARP1_HPF1 substrate DNA_Repair DNA Repair Proteins (e.g., XRCC1) PAR->DNA_Repair recruits Cell_Survival Cell Survival DNA_Repair->Cell_Survival leads to Benzamide Benzamide Inhibitor Benzamide->PARP1_HPF1 inhibits

PARP1-HPF1 signaling in DNA damage response.

Experimental Workflow

The HTS assay is designed for a 384-well plate format and relies on the principle of fluorescence polarization. A fluorescently labeled NAD+ analog is used as a tracer. In the absence of an inhibitor, PARP1 binds to the tracer, resulting in a high polarization signal. When a benzamide inhibitor is present, it displaces the tracer from PARP1, leading to a decrease in the polarization signal.

HTS_Workflow_PARP cluster_prep Preparation cluster_exec Assay Execution (384-well plate) Reagents Prepare Assay Buffer, PARP1-HPF1 Enzyme, Fluorescent Tracer, and Benzamide Compounds Add_Enzyme Add PARP1-HPF1 Enzyme and Fluorescent Tracer Reagents->Add_Enzyme Add_Compound Add Benzamide Derivatives (or DMSO control) Add_Enzyme->Add_Compound Incubate Incubate at Room Temperature Add_Compound->Incubate Read_Plate Read Fluorescence Polarization Incubate->Read_Plate

HTS workflow for PARP1-HPF1 inhibitors.

Experimental Protocol

This protocol is adapted for a 384-well plate format.[2]

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 2 mM MgCl₂, and 1 mM DTT.

    • PARP1-HPF1 Enzyme Complex: Dilute the enzyme complex to the desired concentration in Assay Buffer.

    • Fluorescent Tracer: Prepare a stock solution of the fluorescently labeled NAD+ analog in DMSO and dilute to the working concentration in Assay Buffer.

    • Benzamide Compounds: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • Add 5 µL of the diluted PARP1-HPF1 enzyme complex to each well of a 384-well plate.

    • Add 5 µL of the fluorescent tracer to each well.

    • Add 50 nL of the serially diluted benzamide compounds or DMSO (as a control) to the appropriate wells.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.

Data Presentation

CompoundTargetAssay TypeIC50 (nM)Reference
OlaparibPARP-1Biochemical5[5]
VeliparibPARP-1Biochemical5.2[6]
Compound 23fPARP-1Biochemical5.17[6]
Compound 27fPARP-1Biochemical6.06[6]
2,5-DiaminobenzamidePARPBiochemicalVaries[3]
Hydroxybenzamide derivative (28d)PARP-1Biochemical3200[4][7]

Application Note 2: A Cell-Based Luminescent Assay for HDAC Class I/II Inhibitors

Introduction

Histone Deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[8] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[9] Dysregulation of HDAC activity is implicated in the development of various cancers, making them attractive therapeutic targets.[8][9] Benzamide derivatives, such as Entinostat (MS-275) and Chidamide, are a significant class of HDAC inhibitors, often exhibiting selectivity for Class I HDACs.[8][10] This application note describes a homogeneous, luminescent cell-based assay for the high-throughput screening of benzamide derivatives as HDAC inhibitors.

Signaling Pathway

HDACs and Histone Acetyltransferases (HATs) work in opposition to regulate the acetylation state of histones. HATs add acetyl groups, leading to a relaxed chromatin structure that allows for gene transcription. HDACs remove these acetyl groups, resulting in chromatin condensation and gene silencing.[9] Benzamide HDAC inhibitors block the enzymatic activity of HDACs, leading to an accumulation of acetylated histones (hyperacetylation).[9] This, in turn, can reactivate the expression of tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[9]

HDAC_Signaling HAT Histone Acetyltransferase (HAT) Histones Histones HAT->Histones acetylates HDAC Histone Deacetylase (HDAC) Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones acetylation Gene_Silencing Gene Silencing Histones->Gene_Silencing Acetylated_Histones->HDAC deacetylates Gene_Transcription Gene Transcription (e.g., Tumor Suppressors) Acetylated_Histones->Gene_Transcription Benzamide Benzamide Inhibitor Benzamide->HDAC inhibits

Mechanism of action of HDAC inhibitors.

Experimental Workflow

This cell-based assay utilizes a luminogenic substrate that is deacetylated by HDACs. The deacetylated substrate is then cleaved by a developer reagent to produce a luminescent signal. Inhibition of HDAC activity results in a decrease in luminescence. The workflow is streamlined for HTS, involving cell seeding, compound addition, and a single reagent addition step before reading the plate.

HTS_Workflow_HDAC cluster_prep Preparation cluster_exec Assay Execution (1536-well plate) Cell_Culture Culture Cancer Cell Line (e.g., HCT116) Seed_Cells Seed Cells into Plate Cell_Culture->Seed_Cells Incubate_Cells Incubate Overnight Seed_Cells->Incubate_Cells Add_Compound Add Benzamide Derivatives Incubate_Cells->Add_Compound Incubate_Compound Incubate for 24 hours Add_Compound->Incubate_Compound Add_Reagent Add HDAC-Glo™ I/II Reagent Incubate_Compound->Add_Reagent Incubate_Reagent Incubate at Room Temperature Add_Reagent->Incubate_Reagent Read_Plate Measure Luminescence Incubate_Reagent->Read_Plate Kinase_Signaling Cytokine Cytokine (e.g., IL-12) Receptor Cytokine Receptor Cytokine->Receptor binds TYK2 TYK2 (Kinase) Receptor->TYK2 activates STAT STAT TYK2->STAT phosphorylates pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression regulates Benzamide Aminopyridine Benzamide Benzamide->TYK2 inhibits HTS_Workflow_Kinase cluster_prep Preparation cluster_exec Assay Execution (384-well plate) Reagents Prepare Kinase, Substrate, ATP, and Benzamide Compounds Add_Components Add Kinase, Substrate, and Benzamide Compound Reagents->Add_Components Initiate_Reaction Add ATP to Start Reaction Add_Components->Initiate_Reaction Incubate_Reaction Incubate at Room Temperature Initiate_Reaction->Incubate_Reaction Add_Detection Add ADP-Glo™ Reagent Incubate_Reaction->Add_Detection Incubate_Detection Incubate Add_Detection->Incubate_Detection Read_Plate Measure Luminescence Incubate_Detection->Read_Plate

References

Application Notes: Acylation of Primary and Secondary Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-acylation of primary and secondary aromatic amines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and materials science industries.[1] This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom of an amine, forming a stable amide bond.[2] The resulting N-aryl amides are not only critical structural motifs in a vast array of pharmaceuticals, agrochemicals, and polymers but also serve as essential protected intermediates in multi-step synthetic sequences.[3][4] The acylation process reduces the nucleophilicity and basicity of the amino group, preventing unwanted side reactions and enabling selective functionalization of other parts of the molecule.[5]

Reaction Mechanisms and Principles

The most common pathway for the N-acylation of amines is nucleophilic acyl substitution .[6] The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride). This forms a tetrahedral intermediate, which then collapses, expelling a leaving group (such as chloride or a carboxylate) to yield the final amide product.[2][7]

In the case of Friedel-Crafts acylation, an aromatic ring itself is acylated via an electrophilic aromatic substitution, which is distinct from the direct N-acylation of the amino group.[6][8] It is important to note that aromatic rings containing amino groups (-NH₂, -NHR) are generally unsuitable for Friedel-Crafts reactions because the Lewis acid catalyst complexes with the basic amine, deactivating the ring.[9]

Common Acylating Agents and Reaction Conditions

A variety of reagents can be employed to achieve N-acylation, with the choice depending on the substrate's reactivity, desired selectivity, and reaction scale.

  • Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly reactive acylating agents that react rapidly with amines, often at room temperature.[10][11] The reaction generates a hydrohalic acid (e.g., HCl), which must be neutralized by a base (like pyridine, triethylamine, or NaOH) to prevent the protonation of the starting amine, which would render it non-nucleophilic.[2][12]

  • Acid Anhydrides (e.g., Acetic Anhydride): These are also common and effective reagents. They are generally less reactive than acyl chlorides, which can be advantageous for controlling selectivity.[11] The reaction produces a carboxylic acid as a byproduct.[13]

  • Carboxylic Acids: Direct reaction between a carboxylic acid and an amine to form an amide typically requires high temperatures and results in an acid-base reaction first. Dehydrative coupling agents or specific catalysts are often necessary to facilitate this transformation under milder conditions.[14]

  • Alternative Reagents and Catalysts: Modern synthetic methods employ a range of catalysts to improve efficiency and environmental friendliness. These include iodine,[10] Lewis acids,[3] solid-supported acid catalysts,[15] and phase-transfer catalysts.[16] Some protocols utilize greener solvents like water or brine, or even solvent-free conditions.[15][17]

Key Methodologies
  • Schotten-Baumann Reaction: This classic method involves the acylation of an amine (or alcohol) using an acyl chloride in the presence of an aqueous base, such as sodium hydroxide.[18][19] The biphasic solvent system (typically water and an organic solvent) allows the base to neutralize the generated acid in the aqueous phase while the organic reactants and product remain in the organic phase.[19][20]

  • Catalytic Acylation: The use of catalysts can significantly enhance reaction rates and yields. For instance, iodine has been shown to effectively promote the N-acylation of both aliphatic and aromatic amines under mild, solvent-free conditions.[10] Acetic acid can also act as a catalyst for acylation when using esters as the acyl source.[21]

Data Presentation: Comparative Acylation of Aromatic Amines

The following table summarizes the results of various N-acetylation methods applied to different primary and secondary aromatic amines, highlighting the diversity of effective conditions.

EntryAromatic AmineAcylating AgentConditions/CatalystTimeYield (%)Reference
1AnilineAcetic AnhydrideVinegar (Acetic Acid)10-15 min92[5]
2p-ToluidineAcetic AnhydrideVinegar (Acetic Acid)10-15 min95[5]
3AnilineAcetyl ChlorideIodine (1 mmol) / Solvent-free, RT5 min98[10]
4N-MethylanilineAcetyl ChlorideIodine (1 mmol) / Solvent-free, RT10 min95[10]
54-ChloroanilineAcetyl ChlorideBrine, Sodium Acetate, RT1 hr94[17]
6AnilineAcetonitrileAlumina / 200 °C, 50 bar (Continuous Flow)27 min>99 (Conversion)[3][22]
74-BromoanilineAcetonitrileAlumina / 200 °C, 50 bar (Continuous Flow)27 min>99 (Conversion)[3][22]
8AnilineAcetyl ChlorideK₂CO₃, TBAB (PTC), DMF, RT15-30 minHigh[16][23]

Mandatory Visualizations

Acylation_Mechanism General Mechanism for N-Acylation of Aromatic Amines cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Amine Aromatic Amine (Primary or Secondary) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylatingAgent Acylating Agent (e.g., Acyl Chloride) AcylatingAgent->Intermediate Amide N-Aryl Amide Intermediate->Amide Collapse & Leaving Group Expulsion Byproduct Byproduct (e.g., HCl) Intermediate->Byproduct

Caption: Nucleophilic acyl substitution mechanism for N-acylation.

Experimental_Workflow General Experimental Workflow for Amine Acylation Start Start Setup 1. Reaction Setup (Dissolve amine in solvent) Start->Setup Reagents 2. Add Reagents (Base, Acylating Agent) Setup->Reagents Reaction 3. Reaction (Stir at specified temp, monitor by TLC) Reagents->Reaction Workup 4. Work-up (e.g., Quench with water/ice) Reaction->Workup Isolation 5. Product Isolation (Vacuum filtration or extraction) Workup->Isolation Purification 6. Purification & Analysis (Recrystallization, NMR, IR) Isolation->Purification End End Product Purification->End

Caption: A typical experimental workflow for N-acylation reactions.

Experimental Protocols

Protocol 1: Acetylation of an Aromatic Amine using Acetic Anhydride

This protocol is a classic and reliable method for acetylating primary aromatic amines.

Materials:

  • Aromatic amine (e.g., 4-bromoaniline)

  • Concentrated Hydrochloric Acid (HCl)

  • Acetic Anhydride

  • Sodium Acetate

  • Distilled Water

  • 95% Ethanol (for recrystallization)

  • Erlenmeyer flask, beaker, ice bath, vacuum filtration apparatus

Procedure: [24]

  • Reaction Setup: In a 50 mL Erlenmeyer flask, dissolve the substituted aromatic amine (1.0 mmol) in 10 mL of acetonitrile.

  • Acidification: Add concentrated HCl (0.45 mL) to form the aniline salt. The salt should fully dissolve with swirling.

  • Reagent Preparation: In a separate beaker, prepare a solution by dissolving sodium acetate (530 mg) in 3 mL of water.

  • Reaction: To the stirred solution of the aniline hydrochloride, add acetic anhydride (0.6 mL). Immediately follow with the addition of the sodium acetate solution.

  • Precipitation: Swirl the flask to ensure thorough mixing. A precipitate of the N-acetylated product should form rapidly.

  • Isolation: Cool the reaction mixture in an ice-water bath for 15-20 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the crystals with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as 95% ethanol, to yield the pure N-acetylated aromatic amine.

Protocol 2: Iodine-Catalyzed Acylation using Acetyl Chloride (Solvent-Free)

This protocol offers a rapid and efficient method under solvent-free conditions, representing a greener alternative.

Materials:

  • Aromatic amine (primary or secondary, e.g., aniline or N-methylaniline)

  • Acetyl Chloride

  • Iodine

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Diethyl Ether

  • Stir plate, round-bottom flask, separation funnel

Procedure: [10]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add the aromatic amine (1.0 mmol) and iodine (1.0 mmol).

  • Reaction: With vigorous stirring at room temperature, add acetyl chloride (1.05 mmol) dropwise to the mixture.

  • Monitoring: Continue stirring at room temperature. The reaction is typically complete within 5-10 minutes. Monitor the disappearance of the starting amine by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated Na₂S₂O₃ solution (~5 mL) to destroy any remaining iodine.

  • Isolation: Add diethyl ether (10 mL) to the flask and transfer the contents to a separation funnel. Separate the organic phase.

  • Purification: Wash the organic phase with water, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the N-acylated product, which is often pure enough for subsequent use.

Protocol 3: Acetylation in Brine Solution using Acetyl Chloride

This method highlights the use of an environmentally benign aqueous medium for an efficient acetylation process.

Materials:

  • Aromatic primary amine (e.g., 4-chloroaniline)

  • Sodium Acetate Trihydrate

  • Sodium Chloride (for brine)

  • Acetyl Chloride

  • Acetone

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Concentrated HCl

  • Stir plate, beaker, filtration apparatus

Procedure: [17]

  • Reagent Preparation: Prepare a brine solution by dissolving sodium chloride in water to 36% (w/v). In a 100 mL beaker, dissolve sodium acetate trihydrate (5g, ~1.5 eqv.) in 50 mL of the brine solution.

  • Reaction Setup: Add the aromatic primary amine (0.025 mol) to the brine/acetate solution. If the amine is insoluble in water, it can be added as a solution in a minimal amount of acetone (~20 mL).

  • Reaction: Prepare a solution of acetyl chloride (2 mL, ~1.1 eqv.) in 3 mL of acetone. Add this solution dropwise to the stirred amine mixture at room temperature.

  • Stirring: Continue to stir the reaction mixture for one hour at room temperature.

  • Work-up: Carefully add saturated NaHCO₃ solution until effervescence ceases to neutralize any remaining acid. Then, acidify the solution with concentrated HCl.

  • Isolation: The solid acetylated product, if it precipitates, can be collected by vacuum filtration. If the product remains in solution, it may require extraction with an appropriate organic solvent.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 4-Amino-3-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4-Amino-3-methylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common starting material is 3-methyl-4-nitrobenzoic acid. This is typically reduced to form the corresponding amine.

Q2: What are the key steps in the synthesis of this compound?

A2: The synthesis generally involves two main steps:

  • Amidation: Conversion of the carboxylic acid group of 3-methyl-4-nitrobenzoic acid to a primary amide.

  • Reduction: Reduction of the nitro group to an amino group.

Q3: Which reducing agents are suitable for the nitro group reduction?

A3: Several reducing agents can be used, with palladium on activated charcoal (Pd/C) and hydrogen gas being a common and efficient method.[1] Other methods might include using tin(II) chloride or iron in acidic media.

Q4: How can I purify the final product?

A4: Purification of this compound can be achieved through recrystallization from a suitable solvent system, such as ethanol/water. Column chromatography on silica gel can also be employed for higher purity.

Q5: What are the expected yields for this synthesis?

A5: Yields can vary significantly based on the chosen route and reaction conditions. The reduction of 3-methyl-4-nitrobenzoic acid using Pd/C has been reported to achieve yields as high as 96%.[1]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield in Amidation Step Incomplete reaction.- Ensure the activating agent (e.g., thionyl chloride, CDI) is fresh and added in the correct stoichiometric amount.- Increase reaction time or temperature, monitoring progress by TLC.
Side reactions.- Control the reaction temperature to minimize the formation of byproducts.- Use a milder coupling reagent.
Low Yield in Reduction Step Incomplete reduction.- Ensure the catalyst (e.g., Pd/C) is active and not poisoned.- Increase hydrogen pressure or reaction time.- Check the solvent for impurities that may inhibit the reaction.
Catalyst poisoning.- Use high-purity solvents and reagents.- If necessary, pre-treat the starting material to remove potential catalyst poisons.
Product Contamination with Starting Material Incomplete reaction.- Monitor the reaction closely using TLC until the starting material is fully consumed.- Optimize reaction time and temperature.
Formation of Impurities Side reactions during amidation or reduction.- Carefully control reaction conditions (temperature, stoichiometry).- For the reduction step, ensure the reaction is not overly vigorous, which can lead to side products.
Oxidation of the amino group.- Work under an inert atmosphere (e.g., nitrogen or argon) during and after the reduction step.- Use degassed solvents.
Difficulty in Product Isolation/Purification Product is an oil or does not crystallize easily.- Try different recrystallization solvents or solvent mixtures.- If recrystallization fails, consider purification by column chromatography.
Product is highly soluble in the workup solvent.- Perform multiple extractions with a suitable organic solvent.- Saturate the aqueous layer with salt (salting out) to decrease the product's solubility.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3-methylbenzoic acid (Intermediate)

This protocol describes the reduction of 3-methyl-4-nitrobenzoic acid to 4-amino-3-methylbenzoic acid.

Materials:

  • 3-methyl-4-nitrobenzoic acid

  • Methanol

  • Palladium on activated charcoal (10 wt%)

  • Hydrogen gas

Procedure:

  • In a suitable autoclave, dissolve 3-methyl-4-nitrobenzoic acid (1.0 mol) in methanol (1.2 L).[1]

  • Add 4g of 10% palladium on charcoal catalyst to the solution.[1]

  • Seal the autoclave and purge with nitrogen three times, followed by purging with hydrogen three times.

  • Pressurize the autoclave with hydrogen to 0.7 MPa.[1]

  • Stir the reaction mixture at 250 rpm and maintain the temperature at 60°C.[1]

  • Monitor the reaction progress by TLC. The reaction is typically complete within 10 hours.[1]

  • After the reaction is complete, cool the autoclave, and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-3-methylbenzoic acid. The product can be further purified by recrystallization.

Protocol 2: Amidation of 4-Amino-3-methylbenzoic acid

This protocol describes the conversion of the carboxylic acid to the primary amide.

Materials:

  • 4-Amino-3-methylbenzoic acid

  • Thionyl chloride (SOCl₂) or 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ammonia solution (aqueous or in a suitable organic solvent)

Procedure using Thionyl Chloride:

  • Suspend 4-Amino-3-methylbenzoic acid in anhydrous DCM.

  • Slowly add thionyl chloride (1.1 equivalents) to the suspension at 0°C.

  • Allow the mixture to warm to room temperature and stir until the formation of the acid chloride is complete (monitor by IR spectroscopy or by quenching a small aliquot with methanol and analyzing by LC-MS).

  • In a separate flask, prepare a solution of ammonia.

  • Slowly add the acid chloride solution to the ammonia solution at 0°C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow start Start: 3-Methyl-4-nitrobenzoic Acid amidation Step 1: Amidation (e.g., with SOCl2/NH3 or CDI/NH3) start->amidation reduction Step 2: Reduction (e.g., H2, Pd/C) amidation->reduction workup Workup & Purification (Extraction, Recrystallization) reduction->workup product Final Product: This compound workup->product

Caption: General synthesis workflow for this compound.

Troubleshooting_Logic low_yield Low Yield? check_amidation Check Amidation Step: - Reagent quality - Reaction time/temp low_yield->check_amidation Yes check_reduction Check Reduction Step: - Catalyst activity - Hydrogen pressure low_yield->check_reduction Yes impurity Impurities Present? low_yield->impurity No check_amidation->impurity check_reduction->impurity optimize_conditions Optimize Reaction Conditions: - Temperature control - Inert atmosphere impurity->optimize_conditions Yes purification Improve Purification: - Recrystallization solvent - Column chromatography impurity->purification No

Caption: Troubleshooting logic for optimizing the synthesis.

References

Improving yield and purity in the synthesis of substituted benzamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to assist researchers, scientists, and drug development professionals in optimizing the synthesis of substituted benzamides for improved yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of substituted benzamides.

Category 1: Low Product Yield

Q1: My benzamide synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in benzamide synthesis can stem from several factors. A systematic approach is the most effective way to troubleshoot.

  • Inefficient Carboxylic Acid Activation: The first step in many protocols is the activation of the carboxylic acid. If the coupling reagent is degraded, used in insufficient amounts, or is not potent enough for your substrate, the reaction will not proceed efficiently.[1]

    • Solution: Use fresh, high-quality coupling reagents. For sterically hindered or electron-deficient substrates, consider more powerful reagents like HATU or COMU.[2] Ensure you are using the correct stoichiometry, typically 1.0-1.5 equivalents of the coupling agent.[1][3]

  • Deactivated Amine: The amine nucleophile can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1]

    • Solution: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to the reaction mixture, especially if the amine is used as a salt (e.g., hydrochloride salt).[4]

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can significantly slow down the reaction rate.[1]

    • Solution: For sterically hindered substrates, switching to a method that involves in situ formation of a smaller, more reactive intermediate like an acyl fluoride can be effective.[5][6] Alternatively, using more potent coupling reagents and potentially increasing the reaction temperature or time may be necessary.[5][7][8]

  • Presence of Water: Water can hydrolyze the activated carboxylic acid intermediate, reverting it back to the starting material and quenching the reaction.[1]

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is oven-dried, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3][9]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can dramatically affect the yield.[1][4]

    • Solution: Polar aprotic solvents like DMF and DCM are generally good choices.[3] Most reactions are run at 0°C to room temperature; however, if the reaction is sluggish, gentle heating may be required.[4] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid degradation from prolonged reaction times.[4]

Category 2: Impure Product & Side Reactions

Q2: I've isolated my product, but it's impure. What are the likely side reactions and how can I minimize them?

A2: Impurities often arise from predictable side reactions. Identifying them is key to mitigation.

  • Unreacted Starting Materials: The most common impurities are the starting carboxylic acid and amine due to an incomplete reaction.

    • Solution: During workup, wash the organic layer with a dilute aqueous acid (e.g., 5% HCl) to remove the unreacted amine and with a dilute aqueous base (e.g., 5% NaHCO₃) to remove the unreacted carboxylic acid.[3][9]

  • Coupling Reagent Byproducts: Carbodiimide reagents like EDC and DCC form urea byproducts (EDU and DCU) that can be difficult to remove.[10]

    • Solution: For EDC, the resulting urea (EDU) is water-soluble and can be removed with aqueous washes. For DCC, the urea (DCU) is largely insoluble in common organic solvents and can often be removed by filtration.[10] Column chromatography is also effective for removing these byproducts.[10]

  • N-Acylurea Formation: The O-acylisourea intermediate formed from carbodiimide activation can rearrange to a stable N-acylurea, which terminates the reaction pathway. This is more common with sterically hindered carboxylic acids.

    • Solution: Additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure trap the activated intermediate as a more stable active ester, suppressing N-acylurea formation.[1]

  • Racemization: If your carboxylic acid has a chiral center at the α-position, racemization can occur during activation.[11]

    • Solution: Use additives such as HOBt that are known to suppress racemization.[1] Running the reaction at lower temperatures can also help maintain stereochemical integrity.[1]

  • Diacylation: Primary amines can sometimes react with a second molecule of the activated carboxylic acid, leading to a diacylated byproduct.

    • Solution: Avoid using a large excess of the carboxylic acid or activating agent.[9] Controlling the stoichiometry is crucial.

Q3: My product is an oil instead of a solid. What should I do?

A3: An oily product often indicates the presence of significant impurities that disrupt the crystal lattice.[9]

  • Solution: Attempt to purify a small amount of the oil using column chromatography to see if a solid can be obtained from the purified fractions.[9] Analyze the oil by NMR or Mass Spectrometry to identify the major components and guide your purification strategy.[9]

Data Presentation: Comparison of Synthesis Conditions

Quantitative data is crucial for selecting the optimal reaction conditions. The tables below summarize the impact of different coupling agents and synthetic routes on product yield.

Table 1: Comparison of Yields for N-benzyl-substituted-benzamide Synthesis with Different Carboxylic Acids and Methoxysilane Coupling Agents.

Amide ProductCoupling Agent 1 (tetramethoxysilane) YieldCoupling Agent 2 (hexamethoxydisilane) YieldCoupling Agent 3 (dodecamethoxy-neopentasilane) Yield
N-benzylbenzamide95%86%95%
N-benzyl-2-phenylacetamide66%74%94%
N-benzyl-4-methoxybenzamide74%71%74%
N-benzyl-4-nitrobenzamide51%61%81%
N-benzyl-2-methylbenzamide81%54%82%
N-benzyl-2,6-dichlorobenzamide66%57%83%
N-benzyl-3-phenylpropiolamide95%95%98%
Data adapted from a study on solvent-free amide bond formation. Conditions may vary based on specific substrates.[12][13]

Table 2: Head-to-Head Comparison of Synthesis Routes for N,N,4-trimethylbenzamide.

MetricRoute 1: Acyl Chloride FormationRoute 2: Direct Amide Coupling
Starting Materials p-Toluic acid, Thionyl chloride, Dimethylaminep-Toluic acid, Dimethylamine, Coupling Agent (e.g., HATU)
Typical Yield >95%70-95%[14]
Purity High, but requires careful removal of excess chlorinating agent.Generally high, with water-soluble byproducts for some agents.[14]
Reaction Time 2-4 hours (two steps)1-24 hours (one-pot)
Reaction Temperature Reflux (acyl chloride formation), 0°C to RT (amidation)0°C to Room Temperature
Safety Concerns Use of corrosive/toxic chlorinating agents (SOCl₂, (COCl)₂).[14]Coupling agents can be irritants; some byproducts are difficult to remove.[14]
Scalability Well-established for large-scale synthesis.Excellent for lab-scale; some coupling agents are expensive for large-scale.[14]
This table summarizes key metrics based on well-established procedures for similar N,N-dialkylbenzamides.[14]

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and purification of substituted benzamides.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is suitable for a wide range of carboxylic acids and amines, including those that are sterically hindered.

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).

  • Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent (e.g., DMF or DCM). Add the coupling reagent HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[2]

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[2]

  • Amine Addition: Add the amine (1.2 equivalents) to the reaction mixture. If the amine is a hydrochloride salt, add an additional equivalent of base.[2]

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.[15]

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.[3]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification by Column Chromatography

This is a general guide for purifying substituted benzamides that are not amenable to recrystallization.

  • Slurry Preparation: Adsorb the crude benzamide onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., DCM or Ethyl Acetate), adding the silica gel, and then removing the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of Hexane and Ethyl Acetate). A typical starting point for the eluent is a 9:1 or 4:1 Hexane:Ethyl Acetate mixture.[16]

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (e.g., by increasing the proportion of Ethyl Acetate) to facilitate the elution of the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified benzamide.[16]

Protocol 3: Purification by Recrystallization

This method is effective for purifying solid crude products.

  • Solvent Selection: Choose a solvent in which the benzamide is highly soluble at elevated temperatures but sparingly soluble at room temperature. Hot water or ethanol are often good choices for simple benzamides.[9]

  • Dissolution: In a flask, dissolve the crude solid in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of substituted benzamides.

G cluster_0 General Benzamide Synthesis Workflow A 1. Combine Carboxylic Acid, Coupling Reagent & Base in Anhydrous Solvent B 2. Pre-activation (Stir for 15-30 min) A->B C 3. Add Amine B->C D 4. Reaction (Monitor by TLC/LC-MS) C->D E 5. Aqueous Work-up (Acid/Base Washes) D->E F 6. Dry, Filter & Concentrate E->F G 7. Purification (Chromatography or Recrystallization) F->G H Pure Substituted Benzamide G->H

Caption: A generalized workflow for amide bond formation.

G cluster_1 Troubleshooting Logic for Low Yield Amide Coupling start Low Yield Observed? check_reagents Verify Starting Material Quality - Purity (NMR, LC-MS) - Anhydrous? start->check_reagents check_conditions Evaluate Reaction Conditions - Anhydrous Solvent? - Correct Stoichiometry? - Optimal Temperature? check_reagents->check_conditions Reagents OK solution_reagents Purify/Dry Starting Materials check_reagents->solution_reagents Issue Found check_coupling Assess Coupling Reagent - Reagent Degraded? - Appropriate Choice for Substrates? check_conditions->check_coupling Conditions OK solution_conditions Use Anhydrous Solvent, Adjust Stoichiometry, Optimize Temperature check_conditions->solution_conditions Issue Found check_progress Monitor Reaction Progress - Stalled or Degrading? check_coupling->check_progress Reagent OK solution_coupling Use Fresh Reagent, Switch to a More Potent Reagent (e.g., HATU) check_coupling->solution_coupling Issue Found solution_progress Adjust Time/Temperature check_progress->solution_progress Issue Found

References

Technical Support Center: Ortho-Lithiation of Protected Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for the ortho-lithiation of protected anilines, a cornerstone reaction in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this resource offers practical advice to overcome common challenges encountered during this powerful C-H functionalization technique.

Frequently Asked Questions (FAQs)

Q1: My ortho-lithiation reaction is resulting in a low yield or no product. What are the common causes and how can I troubleshoot this?

A1: Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Reagent Quality: Organolithium reagents are highly sensitive to air and moisture. Ensure your alkyllithium (e.g., n-BuLi, s-BuLi) is freshly titrated and handled under strictly anhydrous and inert conditions (Argon or Nitrogen atmosphere). Solvents must be rigorously dried.

  • Reaction Temperature: Most ortho-lithiations of protected anilines require low temperatures, typically -78 °C (dry ice/acetone bath), to prevent reagent decomposition and unwanted side reactions.[1] Ensure your cooling bath maintains this temperature throughout the addition of the organolithium reagent and the subsequent stirring period.

  • Protecting Group: The choice of the N-protecting group is critical. Carbamates (like Boc) and amides (like pivaloyl) are effective directing groups.[1] Ensure the protecting group is stable to the strong basic conditions.

  • Incomplete Deprotonation: The acidity of the ortho-proton can be influenced by other substituents on the aromatic ring. Electron-donating groups can decrease acidity, potentially requiring more forcing conditions (e.g., a stronger base like s-BuLi or t-BuLi, or the addition of an additive like TMEDA).

  • Substrate Solubility: Poor solubility of the protected aniline at low temperatures can hinder the reaction. While THF is a common solvent, you may need to experiment with solvent mixtures or slightly higher temperatures if solubility is an issue, though this can increase the risk of side reactions.

Q2: I am observing the formation of multiple products. What are the likely side reactions and how can they be minimized?

A2: The formation of byproducts is a common challenge. Key side reactions to consider are:

  • Anionic Fries Rearrangement: This is a common intramolecular rearrangement of the lithiated species, where the acyl or carbamoyl group migrates from the nitrogen to the ortho-lithiated carbon.[2] This is often promoted by warming the reaction mixture above -78 °C. To minimize this, maintain a low temperature throughout the reaction and quench the lithiated intermediate at -78 °C.

  • Benzylic Lithiation: If your aniline derivative contains an N-benzyl or similar group, competitive deprotonation at the benzylic position can occur.[2] The choice of base can influence this selectivity.

  • Reaction with Solvent: Ethereal solvents like THF can be deprotonated by strong organolithium reagents, especially at temperatures above -20 °C. This consumes the base and can lead to the formation of byproducts.[2] It is crucial to maintain low temperatures and use appropriate reaction times.

Q3: How do I choose the right organolithium reagent for my specific protected aniline?

A3: The choice of organolithium reagent depends on the acidity of the target proton and the steric environment of the directing group.

  • n-Butyllithium (n-BuLi): This is the most common and cost-effective choice for many ortho-lithiations of pivaloyl-protected anilines.[3]

  • sec-Butyllithium (s-BuLi): This is a stronger base than n-BuLi and is often used for less acidic substrates or when n-BuLi gives poor results. It is frequently used in combination with TMEDA for the ortho-lithiation of N-Boc anilines.

  • tert-Butyllithium (t-BuLi): This is the most basic of the common alkyllithiums and is used for particularly challenging deprotonations. However, its high reactivity and steric bulk can sometimes lead to different selectivity or side reactions.

Q4: What is the role of TMEDA in ortho-lithiation reactions?

A4: N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a bidentate Lewis base that chelates to the lithium ion. This breaks down the oligomeric aggregates of the organolithium reagent, increasing its basicity and reactivity.[4] The addition of TMEDA is often essential for the efficient ortho-lithiation of N-Boc anilines with s-BuLi.[5]

Troubleshooting Guide

This section provides a structured approach to resolving specific issues encountered during the ortho-lithiation of protected anilines.

Problem 1: Low or No Conversion to the Desired Product

low_conversion start Low/No Product check_reagents Verify Reagent Quality (Anhydrous Solvents, Titrated BuLi) start->check_reagents check_conditions Confirm Reaction Conditions (Inert Atmosphere, -78 °C) check_reagents->check_conditions Reagents OK reagents_issue Solution: Use freshly dried solvents and recently titrated organolithium. check_reagents->reagents_issue consider_base Increase Basicity of Reagent (e.g., n-BuLi -> s-BuLi/TMEDA) check_conditions->consider_base Conditions Correct conditions_issue Solution: Ensure rigorous inert atmosphere and maintain -78 °C. check_conditions->conditions_issue check_solubility Assess Substrate Solubility consider_base->check_solubility Still Low Yield base_issue Solution: Switch to a stronger base or add TMEDA. consider_base->base_issue solubility_issue Solution: Use a co-solvent or slightly increase temperature with caution. check_solubility->solubility_issue

Caption: Troubleshooting workflow for low product conversion.

Problem 2: Presence of Significant Side Products

side_products start Multiple Products Observed check_fries Anionic Fries Rearrangement Product Detected? start->check_fries check_benzylic Benzylic Lithiation Product Detected? start->check_benzylic check_solvent_reaction Evidence of Reaction with Solvent? start->check_solvent_reaction fries_solution Solution: Maintain T < -70 °C during reaction and quench at low temperature. check_fries->fries_solution benzylic_solution Solution: Modify organolithium reagent or protecting group to alter selectivity. check_benzylic->benzylic_solution solvent_solution Solution: Ensure low temperature is maintained and do not exceed necessary reaction time. check_solvent_reaction->solvent_solution

Caption: Troubleshooting guide for common side reactions.

Data Presentation

Table 1: Comparison of Organolithium Reagents for Ortho-Lithiation of N-Pivaloylaniline
Organolithium ReagentAdditiveTemperature (°C)TimeElectrophile (E+)ProductYield (%)
n-BuLiNone02 hMeOD2-D-N-pivaloylaniline>95
n-BuLiNone2520 hMeSSMe2-(Methylthio)-N-pivaloylaniline78
n-BuLiNone2520 hDMF2-Formyl-N-pivaloylaniline53
s-BuLiTMEDA-781 hMeI2-Methyl-N-pivaloylaniline85
t-BuLiNone-78 to 01.5 h(CH₂)₂O2-(2-Hydroxyethyl)-N-pivaloylaniline72

Data compiled from various sources and are representative examples.

Table 2: Ortho-Lithiation of N-Boc-aniline with s-BuLi/TMEDA
Electrophile (E+)ProductYield (%)
MeOD2-D-N-Boc-aniline98
MeI2-Methyl-N-Boc-aniline92
I₂2-Iodo-N-Boc-aniline85
TMSCl2-(Trimethylsilyl)-N-Boc-aniline95
DMF2-Formyl-N-Boc-aniline75

Reaction conditions are typically s-BuLi (1.2-1.5 equiv.), TMEDA (1.2-1.5 equiv.) in THF at -78 °C. Data are representative.

Experimental Protocols

General Workflow for Ortho-Lithiation

experimental_workflow setup Reaction Setup (Dry Glassware, Inert Atmosphere) substrate Add Protected Aniline and Anhydrous Solvent (e.g., THF) setup->substrate cool Cool to -78 °C (Dry Ice/Acetone Bath) substrate->cool add_base Slowly Add Organolithium Reagent (e.g., s-BuLi/TMEDA) cool->add_base stir Stir at -78 °C (e.g., 1-2 hours) add_base->stir add_electrophile Add Electrophile at -78 °C stir->add_electrophile warm Warm to Room Temperature add_electrophile->warm quench Aqueous Workup (e.g., sat. NH₄Cl) warm->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify (e.g., Column Chromatography) extract->purify

Caption: General experimental workflow for ortho-lithiation.

Detailed Protocol 1: Ortho-lithiation of N-Boc-aniline using s-BuLi/TMEDA
  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

  • Reagent Addition: Under a positive pressure of inert gas, charge the flask with N-Boc-aniline (1.0 equiv.) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: To the cooled solution, add TMEDA (1.2 equiv.) followed by the dropwise addition of s-BuLi (1.2 equiv. in hexanes) over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour. The solution typically turns a deep color, indicating the formation of the aryllithium species.

  • Electrophilic Quench: Add the desired electrophile (1.2-1.5 equiv.) dropwise at -78 °C.

  • Warming and Quenching: After stirring for an appropriate time at -78 °C (typically 1-3 hours), allow the reaction mixture to warm slowly to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Detailed Protocol 2: Ortho-lithiation of N-Pivaloylaniline using n-BuLi
  • Reaction Setup: Follow the same setup procedure as for N-Boc-aniline.

  • Reagent Addition: Under an inert atmosphere, dissolve N-pivaloylaniline (1.0 equiv.) in anhydrous THF and cool to 0 °C using an ice bath.

  • Lithiation: Slowly add n-BuLi (2.2 equiv. in hexanes) dropwise to the stirred solution. The first equivalent deprotonates the N-H proton, and the second deprotonates the ortho-position.

  • Stirring: Stir the reaction mixture at 0 °C for 2 hours.

  • Electrophilic Quench: Cool the reaction mixture to the desired temperature for electrophile addition (often -78 °C for highly reactive electrophiles) and add the electrophile (1.1 equiv.) dropwise.

  • Warming and Quenching: Allow the reaction to warm to room temperature and stir for an additional 1-16 hours, depending on the electrophile. Quench the reaction with saturated aqueous ammonium chloride.

  • Workup and Purification: Follow the same workup and purification procedure as described for N-Boc-aniline.

References

Common side products in the reduction of nitroaromatic compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the reduction of nitroaromatic compounds.

Troubleshooting Guides

Issue 1: Incomplete Reaction or Low Yield of the Desired Amine

  • Symptoms: The starting nitroaromatic compound is not fully consumed, or the yield of the corresponding amine is lower than expected. Analysis by TLC, GC, or HPLC shows the presence of both starting material and product, and potentially some intermediate species.

  • Possible Causes & Solutions:

    • Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate to fully reduce the nitro group.

      • Solution: Increase the molar equivalents of the reducing agent. For metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl), ensure a sufficient excess is used to drive the reaction to completion.[1]

    • Inactive Catalyst or Reagent: The catalyst (e.g., Pd/C, Raney Nickel) may be poisoned or have lost activity, or the reducing agent may have degraded.

      • Solution: Use a fresh batch of catalyst or reagent. Ensure proper storage and handling to prevent deactivation.[2] For catalytic hydrogenations, verify the activity of the catalyst with a standard reaction.[2]

    • Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may not be suitable for the specific substrate.

      • Solution: Gradually increase the reaction temperature, as some reductions require heating to overcome an activation energy barrier.[1][2] For catalytic hydrogenations, ensure adequate hydrogen pressure and sufficient reaction time.[2]

Issue 2: Formation of Colored Impurities and Side Products

  • Symptoms: The reaction mixture or the isolated product has a yellow, orange, or red color. Analysis reveals the presence of compounds other than the starting material and the desired amine.

  • Possible Causes & Solutions:

    • Formation of Condensation Products: Intermediates in the reduction pathway, such as nitroso and hydroxylamine species, can condense to form colored dimeric side products like azoxy, azo, and hydrazo compounds.[2] This is particularly common when using metal hydrides like LiAlH₄ for the reduction of aromatic nitro compounds.[3][4]

      • Solution:

        • Control Reaction Temperature: Exothermic reactions can lead to localized overheating, promoting the formation of these side products.[1] Ensure proper temperature control throughout the reaction.

        • Choose an Appropriate Reducing Agent: For the clean conversion of aromatic nitro compounds to amines, catalytic hydrogenation (e.g., H₂/Pd/C) or metal/acid combinations (e.g., Fe/HCl, SnCl₂) are often preferred over metal hydrides.[3][5]

    • Over-reduction or Reduction of Other Functional Groups: In molecules with multiple reducible functional groups, the desired selectivity may not be achieved.

      • Solution: Select a reducing agent known for its chemoselectivity. For instance, SnCl₂ is often effective for reducing nitro groups in the presence of ketones, esters, and nitriles.[6] Raney Nickel can be a better choice than Pd/C when trying to avoid dehalogenation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the reduction of nitroaromatic compounds?

A1: The reduction of a nitro group to an amine is a stepwise process that proceeds through several intermediates. The most common side products arise from the condensation of these intermediates. The primary intermediates are nitroso (R-N=O) and hydroxylamine (R-NHOH) compounds.[5] These can react with each other or with the starting material or product to form dimeric species such as:

  • Azoxy compounds (R-N=N⁺(-O⁻)-R)

  • Azo compounds (R-N=N-R)[4]

  • Hydrazo compounds (R-NH-NH-R)

The formation of these side products is influenced by the reaction conditions and the choice of reducing agent.[7]

Q2: How can I selectively reduce a nitro group in the presence of other reducible functional groups like alkenes, ketones, or halogens?

A2: Achieving chemoselectivity is a common challenge. The choice of reducing agent and reaction conditions is critical.

  • For substrates with ketones or aldehydes: Using SnCl₂ in ethanol or ethyl acetate is a reliable method.[6] Iron powder with an acid (e.g., Fe/HCl) is also a robust and selective option.[6]

  • For substrates with esters or amides: These are generally stable under many nitro reduction conditions, including catalytic hydrogenation and metal/acid reductions.

  • For substrates with alkenes: Catalytic transfer hydrogenation using Pd/C with a hydrogen donor like ammonium formate requires careful optimization to avoid alkene reduction.[6]

  • For substrates with aromatic halogens: Catalytic hydrogenation with Pd/C can lead to dehalogenation. Using Raney Nickel or sulfided Pt/C with H₂ can be more selective for the nitro group while preserving halogens.[3][6]

Q3: My reaction appears to stall before completion. What could be the cause?

A3: A stalled reaction can be due to several factors:

  • Catalyst Deactivation: The catalyst may become poisoned by impurities in the starting material or solvent, or by inhibitory byproducts formed during the reaction.[2]

  • Product Inhibition: The amine product can sometimes adsorb onto the catalyst surface, preventing further reaction.[2]

  • Insufficient Hydrogen: In catalytic hydrogenations, ensure there are no leaks in the system and that the hydrogen supply is adequate.[2]

Solutions include using purified starting materials and solvents, increasing the catalyst loading, or carefully adding a fresh portion of the catalyst to the reaction mixture.[2]

Quantitative Data on Side Product Formation

The following table summarizes the yield of the desired amine versus common side products under different reaction conditions for the reduction of nitrobenzene.

Reducing Agent/CatalystSolventTemperature (°C)Desired Product (Aniline) Yield (%)Major Side Product(s)Side Product Yield (%)Reference
Fe/HClWater/EthanolReflux>90-<10[5]
SnCl₂/HClEthanolReflux~95-<5[1]
H₂/Pd/C (1 atm)Ethanol25>99-<1[3]
LiAlH₄Diethyl Ether350AzobenzeneHigh[3][4]
Zn/NH₄ClWater25LowPhenylhydroxylamineHigh[4]
Ag-Cu alloy@ZrO₂ (Visible Light)Isopropyl Alcohol6014Azoxybenzene86[8]

Experimental Protocols

Protocol 1: Reduction of an Aromatic Nitro Compound using SnCl₂·2H₂O [6]

This method is suitable for substrates containing sensitive functional groups like ketones and esters.

  • Materials:

    • Aromatic nitro compound

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Absolute Ethanol

    • 5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

    • Ethyl Acetate

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve the aromatic nitro compound (1 equivalent) in absolute ethanol.

    • Add SnCl₂·2H₂O (3-5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

    • Upon completion, cool the mixture to room temperature and carefully add 5% aqueous NaHCO₃ or NaOH to neutralize the acid and precipitate the tin salts.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude amine.

    • Purify the product by chromatography or recrystallization as needed.

Protocol 2: Catalytic Hydrogenation using Pd/C and Ammonium Formate [6]

This is a mild method that avoids the use of high-pressure hydrogen gas.

  • Materials:

    • Aromatic nitro compound

    • 10% Palladium on Carbon (Pd/C)

    • Ammonium formate (HCOONH₄)

    • Methanol or Ethanol

  • Procedure:

    • To a solution of the aromatic nitro compound (1 equivalent) in methanol or ethanol, add ammonium formate (3-5 equivalents).

    • Carefully add 10% Pd/C (5-10 mol% by weight) to the mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

    • Concentrate the filtrate under reduced pressure.

    • The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining salts.

    • Dry the organic layer and concentrate to yield the crude amine, which can be further purified.

Visualizations

Nitro_Reduction_Pathway Start Nitroaromatic (Ar-NO₂) Nitroso Nitroso Intermediate (Ar-NO) Start->Nitroso Reduction Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine Reduction Azoxy Azoxy Side Product (Ar-N(O)=N-Ar) Nitroso->Azoxy Condensation with Hydroxylamine Amine Desired Amine (Ar-NH₂) Hydroxylamine->Amine Reduction Hydroxylamine->Azoxy Azo Azo Side Product (Ar-N=N-Ar) Azoxy->Azo Reduction Hydrazo Hydrazo Side Product (Ar-NH-NH-Ar) Azo->Hydrazo Reduction

Caption: General pathway for the reduction of nitroaromatic compounds.

Troubleshooting_Logic Start Problem with Nitro Reduction Incomplete Incomplete Reaction? Start->Incomplete SideProducts Side Products Formed? Incomplete->SideProducts No CheckReagents Check Reagent/Catalyst Activity & Stoichiometry Incomplete->CheckReagents Yes CheckTemp Control Reaction Temperature SideProducts->CheckTemp Yes Product Successful Reduction SideProducts->Product No OptimizeConditions Optimize Temperature, Pressure, & Time CheckReagents->OptimizeConditions OptimizeConditions->Product ChangeReagent Select a More Chemoselective Reagent CheckTemp->ChangeReagent ChangeReagent->Product

Caption: Troubleshooting workflow for common nitro reduction issues.

References

Purification of 4-Amino-3-methylbenzamide by recrystallization from ethanol/water

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 4-Amino-3-methylbenzamide (CAS: 106037-36-9) by recrystallization from an ethanol/water mixed solvent system.

Experimental Protocol: Recrystallization from Ethanol/Water

This procedure outlines the purification of crude this compound using a mixed-solvent system of ethanol ("good" solvent) and water ("bad" solvent). The principle relies on the high solubility of the compound in hot ethanol and its low solubility in the cold ethanol/water mixture, allowing for the separation of impurities.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Graduated cylinders

  • Pasteur pipettes

  • Buchner funnel and filtration flask

  • Filter paper

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol. Heat the mixture to a near-boiling temperature while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure a good recovery.

  • Inducing Saturation: Once the solid is fully dissolved in the hot ethanol, begin adding hot water dropwise to the solution. Continue adding water until you reach the "cloud point," where the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.

  • Clarification: After reaching the cloud point, add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution at high temperature.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture or pure, ice-cold water to remove any soluble impurities adhering to the crystal surfaces. Use a minimal amount of washing solvent to avoid redissolving the product.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum or transfer them to a watch glass for air-drying or drying in a vacuum oven at a moderate temperature.

Data Presentation

Quantitative data for this compound is not extensively published. The following tables are based on its chemical structure, data from analogous compounds, and general principles of solubility.

Table 1: Physical Properties of this compound

PropertyValue
CAS Number 106037-36-9[1]
Molecular Formula C₈H₁₀N₂O[1]
Molecular Weight 150.18 g/mol
Appearance Expected to be a crystalline solid, possibly off-white or light brown.
Boiling Point ~303 °C at 760 mmHg[2]
Melting Point Not readily available in the literature. Experimental determination is recommended. The related isomer, 3-Amino-4-methylbenzamide, has a melting point of 127-131 °C.[3][4]

Table 2: Estimated Solubility Profile

SolventSolubility at 25 °CSolubility at 78 °C (Ethanol BP)Rationale
Ethanol Sparingly SolubleSolubleThe polar protic nature of ethanol allows it to form hydrogen bonds with the amino and amide groups, with solubility increasing significantly with temperature.[5][6][7]
Water Slightly to Poorly SolubleSparingly SolubleWhile the amino and amide groups can hydrogen bond with water, the hydrophobic aromatic ring and methyl group limit solubility.[5][6][7] The isomer 3-Amino-4-methylbenzamide has a reported water solubility of 39.8 g/L at 20 °C.[8]

Visualization of Experimental Workflow

Recrystallization_Workflow Workflow for Recrystallization of this compound cluster_dissolution Step 1: Dissolution cluster_saturation Step 2: Saturation cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal hot ethanol (Good Solvent) A->B C Heat and stir until all solid dissolves B->C D Add hot water (Bad Solvent) dropwise to cloud point C->D E Add a few drops of hot ethanol to clarify D->E F Cool slowly to room temperature E->F G Cool in ice bath for >30 min F->G H Collect crystals via vacuum filtration G->H I Wash with minimal ice-cold solvent H->I J Dry purified crystals I->J K Pure Product J->K Analyze Purity (MP, TLC)

Caption: Experimental workflow for the purification of this compound.

Troubleshooting Guide
Problem: My compound "oiled out" and formed liquid droplets instead of crystals. What should I do?

Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid crystal. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated to a very high degree. Impurities can also promote oiling out.

Solutions:

  • Reheat and Dilute: Reheat the mixture until the oil completely redissolves. Add a small amount of the "good" solvent (ethanol) to decrease the saturation level.

  • Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask to ensure gradual temperature reduction. This gives the molecules more time to align into a crystal lattice.

  • Lower the Saturation Temperature: Add more ethanol initially so that the solution becomes saturated at a lower temperature (i.e., you will need to add more water to reach the cloud point). This lower temperature may be below the compound's melting point.

Problem: No crystals have formed, even after cooling in an ice bath.

Answer: This is a common issue that typically arises from two main causes: the solution is not sufficiently saturated (too much solvent was used), or the crystallization process lacks a point of nucleation to get started.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide a surface for the first crystals to form.

    • Seed Crystals: If available, add a tiny crystal of pure this compound to the solution. This "seed" will act as a template for other crystals to grow upon.

  • Increase Concentration: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off some of the ethanol, thereby increasing the concentration of your compound. Allow the concentrated solution to cool again.

Problem: The final yield of my purified product is very low.

Answer: A low yield indicates that a significant amount of the product was lost during the recrystallization process.

Common Causes and Solutions:

  • Excess Solvent: Using too much hot ethanol to dissolve the initial solid will leave a large portion of your product in the mother liquor even after cooling. Solution: Always use the minimum amount of hot solvent required for dissolution. You can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize in the filter paper. Solution: Ensure the funnel and receiving flask are pre-heated.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve and wash away a portion of your product. Solution: Use a minimal amount of ice-cold solvent for the washing step.

Problem: The recrystallized crystals are still colored.

Answer: The presence of color indicates that colored impurities have been retained in the crystal lattice.

Solutions:

  • Use Activated Charcoal: For highly colored impurities, you can add a very small amount of activated charcoal to the hot, dissolved solution before the cooling step. The charcoal will adsorb the colored impurities. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.

  • Ensure Slow Cooling: Rapid crystal growth can trap impurities (including colored ones) within the crystal structure. Ensure the solution cools as slowly as possible.

Frequently Asked Questions (FAQs)

Q1: Why is a mixed-solvent system like ethanol/water used for recrystallization? A1: A mixed-solvent system is ideal when no single solvent has the perfect solubility characteristics. For this compound, it is quite soluble in hot ethanol but very poorly soluble in water. By dissolving the compound in a minimal amount of hot ethanol (the "good" solvent) and then adding hot water (the "bad" or "anti-solvent"), the polarity of the overall solvent mixture is changed. This reduces the compound's solubility, creating a supersaturated solution from which pure crystals can form upon cooling.

Q2: How critical is the cooling rate during crystallization? A2: The cooling rate is very critical. A slow, gradual cooling process allows for the selective formation of a crystal lattice consisting only of the desired compound, excluding impurities. Rapid cooling or "crashing out" of the solid tends to trap impurities within the crystals, defeating the purpose of the purification.

Q3: How can I assess the purity of my final product? A3: The most common and immediate way to assess purity after recrystallization is by measuring the melting point. A pure compound will have a sharp melting point range (typically < 2 °C) that is close to the literature value. Impurities tend to depress and broaden the melting point range. For more rigorous analysis, techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and NMR Spectroscopy can be used.[9]

Q4: Can I reuse the filtrate (mother liquor) to get more product? A4: Yes. The filtrate still contains some dissolved product. You can often obtain a second crop of crystals by boiling off some of the solvent to re-concentrate the solution and then cooling it again. However, be aware that this second crop may be less pure than the first, as the concentration of impurities is higher in the remaining filtrate.

References

Overcoming poor solubility of benzamide derivatives during reaction workup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor solubility of benzamide derivatives during reaction workup.

Frequently Asked Questions (FAQs)

Q1: Why do my benzamide derivatives have poor solubility?

A1: The solubility of benzamide derivatives is influenced by several factors:

  • Molecular Structure: The presence of the aromatic benzene ring imparts a significant hydrophobic (water-repelling) character to the molecule. While the amide group can participate in hydrogen bonding, the overall solubility in aqueous solutions can be low, especially with additional nonpolar substituents.[1]

  • "Like Dissolves Like": Benzamide and its derivatives are generally more soluble in polar organic solvents like ethanol, methanol, and acetone than in nonpolar solvents or water.[2] The principle of "like dissolves like" is a key determinant of solubility.

  • Crystal Packing: A larger, more rigid molecular structure, such as in 4-benzoylbenzamide, can lead to stronger crystal lattice energy, making it more difficult for the solvent to break the crystal structure and dissolve the compound.[1]

Q2: How does temperature affect the solubility of benzamide derivatives?

A2: For most benzamide derivatives, solubility in organic solvents increases with temperature.[3] This is the principle behind recrystallization, where a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling.

Q3: Which solvents are best for dissolving benzamide derivatives?

A3: The choice of solvent is critical and depends on the specific benzamide derivative. For unsubstituted benzamide, the general order of solubility in common organic solvents is: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[3][4] Highly polar aprotic solvents like DMF and DMSO are also very effective at dissolving benzamides.[5]

Q4: How can I predict a good recrystallization solvent for my benzamide derivative?

A4: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[6] A general rule of thumb is to choose a solvent that has a similar functional group to the compound being purified (e.g., an alcohol to recrystallize an alcohol).[7] For benzamide derivatives, common and effective solvent systems for recrystallization include ethanol/water mixtures, n-hexane/acetone, and n-hexane/ethyl acetate.[7]

Troubleshooting Guide: Precipitation During Reaction Workup

This guide addresses specific issues you might encounter with the solubility of your benzamide derivative during the workup of your reaction.

Issue 1: My benzamide derivative precipitates when I add water or an aqueous solution to the reaction mixture.

  • Possible Cause: The addition of water (an anti-solvent for many organic compounds) drastically reduces the solubility of your product in the organic solvent used for the reaction.

  • Troubleshooting Steps:

    • Add a Co-solvent: Before adding the aqueous solution, add a water-miscible organic solvent in which your product is highly soluble (e.g., THF, acetone, or isopropanol) to the reaction mixture. This will increase the overall solvating power of the organic layer and prevent precipitation.

    • Dilute the Reaction Mixture: Increase the volume of the primary organic solvent used for the reaction before adding the aqueous solution. This keeps the concentration of your product below its solubility limit.

    • Perform a "Reverse" Quench: Slowly add the reaction mixture to the aqueous solution with vigorous stirring. This can sometimes prevent localized high concentrations of the product that lead to precipitation.

Issue 2: A gooey or oily precipitate forms at the interface of the organic and aqueous layers during extraction.

  • Possible Cause: This often happens when the product has intermediate solubility in both layers or when high concentrations of impurities are present.

  • Troubleshooting Steps:

    • Add More Solvent: Dilute the organic layer with more of the extraction solvent to try and dissolve the precipitate.[8]

    • Use a Co-solvent System: A mixture of a polar and a nonpolar organic solvent (e.g., ethyl acetate and THF) can sometimes dissolve the precipitate.

    • Filter the Mixture: If the precipitate is solid, you may be able to filter the entire biphasic mixture through a pad of Celite to remove the insoluble material.

    • Wash with Brine: Adding saturated aqueous sodium chloride (brine) can sometimes help break up emulsions and may alter the solubility of the precipitate.[8]

Issue 3: My benzamide derivative, which has an acidic or basic functional group, precipitates during pH adjustment.

  • Possible Cause: You have adjusted the pH to the isoelectric point of your molecule, where it has minimum solubility. For example, an aminobenzamide will be soluble in acidic solution (as the ammonium salt) and may be soluble in a highly basic solution, but it will be least soluble at a neutral or slightly basic pH.

  • Troubleshooting Steps:

    • Work at the Appropriate pH: If your benzamide has a basic group (e.g., an amino group), perform the extraction under acidic conditions (e.g., with 1M HCl) to keep it protonated and dissolved in the aqueous layer. If it has an acidic group (e.g., a hydroxyl group on the ring), extract with a basic solution (e.g., 1M NaOH). You can then isolate the product by acidifying or basifying the aqueous layer to precipitate the product, which is then collected by filtration.

    • Use a Co-solvent: If you need to work at a pH where your compound is poorly soluble, add a co-solvent like THF or isopropanol to the organic layer to maintain solubility during the extraction.

Data Presentation

Table 1: Solubility of Benzamide and Selected Derivatives in Various Solvents at 298.15 K (25 °C)

CompoundSolventSolubility (g/L)Molar Solubility (mol/L)
BenzamideWater~13.5~0.111
Methanol-0.092 (mole fraction)
Ethanol--
Acetone--
Ethyl Acetate--
4-AminobenzamideWater--
Methanol--
Ethanol--
Acetone--
Ethyl Acetate--
o-Aminobenzamide Derivative (F8)Water< 1-
o-Aminobenzamide Derivative HCl Salt (F8·2HCl)Water> 50-

Experimental Protocols

Protocol 1: Using a Co-solvent to Prevent Precipitation During Aqueous Workup

This protocol is intended for situations where a benzamide derivative is known to precipitate upon the addition of an aqueous solution.

  • Assess the Reaction Mixture: Once the reaction is complete, take a small aliquot of the reaction mixture and test its solubility with the intended aqueous workup solution in a test tube. If a precipitate forms, proceed with this protocol.

  • Select a Co-solvent: Choose a water-miscible organic solvent in which your benzamide derivative is highly soluble. Tetrahydrofuran (THF) and isopropanol are common choices.

  • Add the Co-solvent: To the bulk reaction mixture, add the selected co-solvent. A good starting point is to add a volume of co-solvent equal to 25-50% of the reaction volume. Stir to ensure the mixture is homogeneous.

  • Perform the Aqueous Wash: Slowly add the aqueous wash solution (e.g., water, saturated sodium bicarbonate) to the reaction mixture with vigorous stirring.

  • Extract the Product: Proceed with the standard liquid-liquid extraction. The co-solvent will partially partition into the aqueous layer, but the increased polarity of the organic layer should keep your product in solution.

  • Wash and Dry: Wash the organic layer with brine to help remove the co-solvent and any remaining water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: pH Adjustment for Extraction of an Aminobenzamide Derivative

This protocol is designed for a benzamide derivative containing a basic amino group.

  • Dilute the Reaction Mixture: After the reaction is complete, dilute the mixture with an appropriate extraction solvent such as ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently.

  • Separate the Layers: Allow the layers to separate. The protonated aminobenzamide derivative will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask.

  • Back-extract (Optional): To ensure complete transfer, you can add a fresh portion of 1M HCl to the organic layer, shake, and combine the aqueous layers.

  • Precipitate the Product: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 1M sodium hydroxide (NaOH) or ammonium hydroxide, with stirring until the pH is basic (check with litmus paper or a pH meter). Your aminobenzamide derivative should precipitate as a solid.

  • Isolate the Product: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water and allow it to air dry or dry in a vacuum oven.

Protocol 3: Recrystallization of a Poorly Soluble Benzamide Derivative

This protocol outlines the steps for purifying a solid benzamide derivative by recrystallization.

  • Solvent Selection: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures like ethanol/water or hexane/ethyl acetate). A good solvent will dissolve the compound when hot but not when cold.

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring (using a hot plate and stir bar). Continue to add small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the Crystals: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the Crystals: Allow the crystals to dry on the filter paper or transfer them to a watch glass to dry in the air or a vacuum oven.

Visualizations

TroubleshootingWorkflow start Reaction Workup Begins: Add Aqueous Solution precipitate Does a precipitate form? start->precipitate solid_precipitate Is the precipitate solid or gooey/oily? precipitate->solid_precipitate Yes continue_workup Continue with Extraction precipitate->continue_workup No add_cosolvent Strategy 1: Add Co-solvent (e.g., THF, Isopropanol) to the reaction mixture before adding aqueous solution. solid_precipitate->add_cosolvent Solid dilute_organic Strategy 2: Dilute the organic layer with more solvent. solid_precipitate->dilute_organic Gooey/Oily check_ph_sensitive Does the compound have acidic/basic groups? solid_precipitate->check_ph_sensitive Solid add_cosolvent->continue_workup filter_celite Strategy 3: Filter the biphasic mixture through Celite. dilute_organic->filter_celite filter_celite->continue_workup check_ph_sensitive->add_cosolvent No ph_adjustment Strategy 4: Adjust pH to solubilize the compound (e.g., add acid for amines). check_ph_sensitive->ph_adjustment Yes ph_adjustment->continue_workup end Successful Workup continue_workup->end

Caption: Troubleshooting workflow for precipitation during reaction workup.

SolubilityEnhancement problem Poorly Soluble Benzamide Derivative strategy1 Co-solvency (Add THF, Acetone, etc.) problem->strategy1 strategy2 pH Adjustment (for ionizable groups) problem->strategy2 strategy3 Increase Temperature (if feasible for workup) problem->strategy3 solution Increased Solubility in Workup Solvent strategy1->solution strategy2->solution strategy3->solution

Caption: Key strategies for enhancing the solubility of benzamide derivatives.

References

Preventing atmospheric oxidation of arylamines during storage

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: Preventing Atmospheric Oxidation of Arylamines

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the atmospheric oxidation of arylamines during storage. Arylamines are susceptible to degradation, which can compromise sample integrity, experimental results, and product shelf-life.

Frequently Asked Questions (FAQs)

Q1: What are the common visual signs of arylamine oxidation? A1: The most common sign of arylamine oxidation is a change in color.[1] Many pure arylamines are colorless or pale yellow. Upon oxidation, they can turn yellow, red, brown, or even black due to the formation of highly conjugated polymeric impurities.[1]

Q2: Why are arylamines so susceptible to atmospheric oxidation? A2: Arylamines are susceptible to oxidation because the lone pair of electrons on the nitrogen atom makes the molecule electron-rich. This facilitates the loss of an electron (oxidation) to atmospheric oxygen, often initiating a free-radical chain reaction that leads to complex degradation products.

Q3: What are the primary storage factors that accelerate arylamine oxidation? A3: The primary factors are exposure to oxygen (air), elevated temperatures, and light.[2][3] Humidity can also play a role, as moisture can facilitate certain oxidative pathways.[2]

Q4: How does temperature impact the rate of arylamine degradation? A4: Higher temperatures significantly accelerate the rate of oxidation. Degradation of sensitive compounds generally follows first-order kinetics, with the rate increasing with temperature.[4] Storing arylamines at reduced temperatures is a critical step in preserving their stability.[5][6] For instance, a study on various aromatic amines showed they were stable for 10 days at -20°C and -70°C, but showed reduced recovery at ~20°C.[5][6]

Q5: Is a standard laboratory freezer (-20°C) sufficient for long-term storage? A5: For many arylamines, -20°C is adequate for short to medium-term storage. However, for highly sensitive compounds or for long-term storage (months to years), -70°C or -80°C is recommended to significantly slow down degradation processes.[5][6] One study confirmed that several aromatic amines were stable for up to 14 months when stored at -70°C.[5][6]

Q6: What is inert gas blanketing and when should I use it? A6: Inert gas blanketing, also known as padding, is the process of displacing the oxygen-containing atmosphere in a storage container with a non-reactive gas like nitrogen or argon.[7][8][9] This technique is crucial for preventing oxidation in highly sensitive or volatile materials.[7][10] It is strongly recommended for long-term storage of any arylamine, especially those that show visible signs of degradation within a short period under normal atmospheric conditions.[1]

Q7: Which antioxidants are effective for stabilizing arylamines? A7: Aromatic amine-based antioxidants, such as derivatives of diphenylamine (e.g., 4,4'-Bis(alpha,alpha-dimethylbenzyl)diphenylamine) and phenothiazines, are commonly used as stabilizers.[11][12] These compounds work by intercepting the free radical chain reactions that drive oxidation.[11] The choice of antioxidant depends on its compatibility with the arylamine and its non-interference in downstream applications.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Actions
Color Change (e.g., colorless to yellow/brown) Atmospheric Oxidation1. Immediately transfer the sample to an amber vial. 2. Purge the vial headspace with an inert gas (Nitrogen or Argon). 3. Store at a lower temperature (-20°C or -80°C). 4. For solutions, consider adding a suitable antioxidant.
New Impurity Spots on TLC/LC-MS Degradation1. Confirm the identity of impurities (likely oxidation products). 2. Re-purify a small amount of the material if necessary for immediate use. 3. Implement stricter storage protocols (inert atmosphere, lower temperature) for the bulk sample to prevent further degradation.
Inconsistent Experimental Results Sample Degradation1. Analyze the purity of the stored arylamine using a suitable analytical method (e.g., qNMR, LC-MS). 2. If degradation is confirmed, discard the compromised batch and obtain fresh material. 3. Proactively store all new batches of arylamines under optimal conditions (see protocols below).

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Solid Compounds

This protocol describes how to create an inert atmosphere in a vial containing a solid arylamine.

Materials:

  • Vial with a septum-lined cap or a Schlenk flask

  • Source of dry, inert gas (Nitrogen or Argon) with a regulator

  • Needles (long and short) and tubing

Procedure:

  • Place the solid arylamine into the vial.

  • Securely crimp or screw on the septum-lined cap.

  • Insert a long needle connected to the inert gas line through the septum, ensuring the needle tip is near the bottom of the vial's headspace but not touching the compound.

  • Insert a short exhaust needle through the septum to serve as an outlet for the displaced air.

  • Initiate a gentle flow of inert gas into the vial. A flow rate of 1-2 L/min is typically sufficient.

  • Flush the vial for 2-5 minutes to ensure all oxygen has been displaced.

  • While the gas is still flowing, remove the exhaust needle first.

  • Immediately after, remove the gas inlet needle. This creates a slight positive pressure of inert gas inside the vial, preventing air from re-entering.

  • Seal the septum with paraffin film for extra security and store the vial at the appropriate low temperature.

Protocol 2: Accelerated Stability Testing

This protocol, based on ICH guidelines, helps predict the long-term stability of an arylamine by subjecting it to stress conditions.[13]

Objective: To rapidly assess the degradation profile of an arylamine under elevated temperature and humidity.

Materials:

  • Stability chamber or oven capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH.

  • Multiple sealed vials of the same batch of the arylamine.

  • Analytical instrument for purity assessment (e.g., HPLC, GC-MS).

Procedure:

  • Prepare a minimum of four samples of the arylamine in tightly sealed vials from the same batch.

  • Analyze one sample at Time 0 to establish the initial purity and appearance. This is your baseline.

  • Place the remaining samples in the stability chamber set to the accelerated condition (40°C / 75% RH).[13][14]

  • Pull one sample for analysis at predetermined time points. For a rapid assessment, time points of 1, 3, and 6 months are common.[14]

  • At each time point, analyze the sample for purity, appearance, and the formation of degradation products.

  • Evaluation: A significant change (e.g., >5-20% degradation) indicates that the arylamine is unstable under these conditions and requires more stringent storage, such as refrigeration or freezing, and potentially an inert atmosphere.[15]

Visualizations

Arylamine Arylamine (Ar-NH2) Radical_Cation Arylamine Radical Cation Arylamine->Radical_Cation e- (Oxidation) Oxygen Atmospheric Oxygen (O2) Oxygen->Radical_Cation Initiates Degradation Complex Colored Degradation Products (e.g., Polymers, Quinones) Radical_Cation->Degradation Further Reactions Start Start: New Arylamine Sample Check_Sensitivity Is the compound known to be highly sensitive or for long-term storage? Start->Check_Sensitivity Store_Standard Store at 2-8°C in amber vial. Monitor for color change. Check_Sensitivity->Store_Standard No / Unknown Store_Inert Store at -20°C or -80°C under Inert Gas (Nitrogen/Argon). Check_Sensitivity->Store_Inert Yes Observe Observe for color change after 1 week. Store_Standard->Observe End_Stable Continue Monitoring Observe->End_Stable No Change End_Unstable Oxidation Occurred. Move to stricter storage conditions. Observe->End_Unstable Change End_Unstable->Store_Inert

References

Technical Support Center: Method Development for Separating Isomers of Aminobenzamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the separation of aminobenzamide isomers.

Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, offering systematic approaches to identify and resolve them.

Issue 1: Poor Resolution or Co-elution of Positional Isomers (ortho-, meta-, para-)

Question: Why are my aminobenzamide isomer peaks not separating, resulting in poor resolution or complete co-elution?

Answer: Poor resolution of positional isomers is a common challenge due to their similar physicochemical properties. A systematic optimization of your chromatographic conditions is key to enhancing the subtle differences between them.

Initial System Checks:

  • Column Health: An old or contaminated column can lead to peak broadening and loss of resolution. Evaluate the column's performance by injecting a standard.

  • System Suitability: Confirm your HPLC system is functioning correctly by running a system suitability test with a known standard mixture.

Optimization Strategies:

  • Mobile Phase Composition: The mobile phase is a critical factor in achieving selectivity for isomers.[1][2][3]

    • Organic Solvent: Acetonitrile often provides better separation efficiency compared to methanol. Try adjusting the organic solvent percentage in small increments (e.g., 1-2%). In reversed-phase HPLC, decreasing the organic solvent content will increase retention time and may improve separation.[1]

    • pH: The pH of the mobile phase can significantly impact the ionization state of aminobenzamides, which are amphoteric. Adjusting the pH can alter their retention and selectivity. Buffers are recommended to prevent pH variations and ensure run-to-run consistency.

  • Stationary Phase Selection: Standard C18 columns may not always provide sufficient selectivity. Consider columns with alternative selectivities:

    • Phenyl or Pentafluorophenyl (PFP) Columns: These columns offer π-π interactions, which can be effective for separating aromatic positional isomers.[4]

    • Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange characteristics, providing unique selectivity for isomers with slight differences in their properties.[5][6]

  • Temperature: Operating at a consistent, controlled temperature using a column oven is crucial, as temperature fluctuations can affect retention times and selectivity.[1] Sometimes, optimizing the temperature can improve resolution.

  • Flow Rate: Lowering the flow rate can increase the interaction time between the isomers and the stationary phase, potentially leading to improved separation of closely eluting peaks.[1] Note that this will also increase the total run time.

Issue 2: Peak Tailing or Asymmetry

Question: My aminobenzamide isomer peaks are showing significant tailing. What is the cause and how can I fix it?

Answer: Peak tailing can be caused by a variety of factors, from column issues to interactions between the analyte and the stationary phase.

Troubleshooting Steps:

  • Column Contamination: Contaminants from previous injections can interact with the analytes. Solution: Flush the column with a strong solvent to remove contaminants.[1]

  • Secondary Silanol Interactions: Free silanol groups on the silica backbone of the stationary phase can interact with the basic amine group of aminobenzamides, causing tailing.

    • Solution 1: Use a Base-Deactivated Column: Modern, end-capped columns have fewer active silanol groups.

    • Solution 2: Mobile Phase Additives: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.

  • Column Overload: Injecting too much sample can lead to peak distortion. Solution: Decrease the injection volume or the sample concentration.[1]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.[1]

Issue 3: Irreproducible Retention Times

Question: I am observing significant shifts in retention times between injections. What could be the cause?

Answer: Irreproducible retention times are often due to instability in the HPLC system or mobile phase.

Potential Causes and Solutions:

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.[1] Solution: Use a thermostatted column compartment to maintain a consistent temperature.[1]

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer concentration and pH, can lead to variability. Solution: Ensure accurate and consistent mobile phase preparation. Degas the mobile phase to prevent bubble formation.

  • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause an inconsistent flow rate.[1] Solution: Perform regular pump maintenance. Check for leaks and ensure the pump is delivering a steady flow.[1]

  • Column Equilibration: Insufficient column equilibration time between injections, especially after a gradient run, can cause retention time shifts. Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a separation method for aminobenzamide isomers? A1: A good starting point is a reversed-phase method using a C18 column with a mobile phase of acetonitrile and water containing a buffer (e.g., phosphate or acetate) to control the pH.[3] From there, you can optimize the mobile phase composition and screen different column chemistries if necessary.

Q2: How can I separate chiral isomers (enantiomers) of aminobenzamides? A2: Chiral chromatography is required to separate enantiomers. This involves using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating benzamide enantiomers.[7][8] Supercritical Fluid Chromatography (SFC) is also a powerful technique for chiral separations and can offer faster analysis times.[9]

Q3: When should I consider using Supercritical Fluid Chromatography (SFC) instead of HPLC? A3: SFC can be a valuable alternative to HPLC, particularly for chiral separations.[10] It often provides faster separations and uses less organic solvent, making it a "greener" technique. SFC can also offer different selectivity compared to HPLC.

Q4: My baseline is noisy. What could be the cause? A4: A noisy baseline can be caused by several factors, including:

  • Air bubbles in the pump or detector.

  • Contaminated mobile phase or a column that needs cleaning.

  • A failing detector lamp.

  • Leaks in the system. Systematically check each of these potential sources to identify and resolve the issue.[1]

Q5: Why are my peak areas not reproducible? A5: Poor reproducibility of peak areas can be due to:

  • Inconsistent injection volumes (check the autosampler).

  • Sample degradation in the autosampler.

  • Leaks in the system.

  • Poor sample solubility in the injection solvent.

Experimental Protocols

Protocol 1: HPLC Separation of Positional Isomers of Aminobenzoic Acid (A Close Analog to Aminobenzamide)

This protocol is adapted from a method for separating aminobenzoic acid isomers and serves as a strong starting point.[5][6]

  • Column: Mixed-mode column (e.g., Coresep 100, 3.0 x 100 mm).

  • Mobile Phase: 20% Acetonitrile in water with 0.1% phosphoric acid.[6]

  • Flow Rate: 0.6 mL/min.[5]

  • Detection: UV at 235 nm.[5]

  • Temperature: 30 °C (using a column oven).

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve samples in the mobile phase at a concentration of approximately 0.3 mg/mL.[6]

Protocol 2: Chiral HPLC Separation of Benzamide Enantiomers

This protocol is based on a method for separating chiral benzamide antipsychotics.[7]

  • Column: Chiral stationary phase, such as amylose-tris-(5-chloro-2-methylphenylcarbamate) (ACMPC).[7]

  • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v) containing 0.1% (v/v) diethylamine. The exact ratio of hexane to ethanol should be optimized for the specific compound.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV, wavelength to be determined based on the analyte's absorbance maximum.

  • Temperature: 25 °C.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Protocol 3: Chiral SFC Separation of Aminobenzamide Enantiomers

This is a general starting protocol for chiral SFC method development.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak series).[11]

  • Mobile Phase: Carbon dioxide (CO2) with a modifier such as methanol or ethanol. A common starting point is an isocratic elution with 20% modifier. An additive like isopropylamine (0.1%) can be beneficial for basic compounds.

  • Flow Rate: 2-4 mL/min.

  • Backpressure: 150 bar.[11]

  • Detection: UV or Mass Spectrometry (MS).

  • Temperature: 40 °C.[11]

  • Sample Preparation: Dissolve the sample in the modifier solvent.

Quantitative Data Summary

Table 1: Example HPLC Conditions for Positional Isomer Separation

ParameterCondition 1[5]Condition 2[6]
Analytes 2-, 3-, 4-Aminobenzoic Acid2-, 3-, 4-Aminobenzoic Acid
Column Coresep 100 (3.0 x 100 mm)Mixed-mode
Mobile Phase 20% ACN, 0.1% H3PO420% ACN, 0.1% H3PO4
Flow Rate 0.6 mL/minNot specified
Detection UV 235 nmNot specified
Sample Conc. 0.3 mg/mL0.3 mg/mL
Injection Vol. 1 µLNot specified

Table 2: Example Chiral HPLC and SFC Conditions

ParameterChiral HPLC[7]Chiral SFC[11]
Analytes Benzamide AntipsychoticsEnantiomers of various compounds
Column Amylose-tris-(5-chloro-2-methylphenylcarbamate)Chiralpak IC (4.6 x 150 mm, 3 µm)
Mobile Phase n-Hexane/Ethanol with 0.1% DiethylamineIsocratic 4% MeOH with 25mM IBA/CO2
Flow Rate Optimized (e.g., 1.0 mL/min)2.5 mL/min
Detection UVUV and MS
Temperature Optimized (e.g., 25 °C)40 °C
Backpressure N/A150 bar

Visualizations

MethodDevelopmentWorkflow cluster_start 1. Define Separation Goal cluster_method_selection 2. Initial Method Selection cluster_development 3. Method Development & Optimization cluster_troubleshooting 4. Troubleshooting cluster_final 5. Finalization Start Define Analytes (Positional or Chiral Isomers) Method_Select Select Technique (HPLC, SFC) Start->Method_Select Column_Select Select Initial Column (e.g., C18 for positional, CSP for chiral) Method_Select->Column_Select Screen_MP Screen Mobile Phases (Solvent, pH, Additives) Column_Select->Screen_MP Optimize_Params Optimize Parameters (Flow Rate, Temperature) Screen_MP->Optimize_Params Check_Resolution Adequate Resolution? Optimize_Params->Check_Resolution Troubleshoot Troubleshoot Issues (Peak Shape, Reproducibility) Check_Resolution->Troubleshoot No Validation Method Validation Check_Resolution->Validation Yes Alt_Column Screen Alternative Columns (Phenyl, PFP, Mixed-Mode) Troubleshoot->Alt_Column Alt_Column->Screen_MP

Caption: A general workflow for developing a chromatographic method for separating aminobenzamide isomers.

TroubleshootingLogic cluster_column Column Issues cluster_mobile_phase Mobile Phase Issues cluster_system System Issues Problem Poor Resolution Column_Health Check Column Health (Age, Contamination) Problem->Column_Health Column_Selectivity Inadequate Selectivity Problem->Column_Selectivity MP_Composition Suboptimal Composition (Organic %, pH) Problem->MP_Composition MP_Prep Inconsistent Preparation Problem->MP_Prep Flow_Rate Incorrect Flow Rate Problem->Flow_Rate Temperature Temperature Fluctuations Problem->Temperature Solution_Flush Flush or Replace Column Column_Health->Solution_Flush Action Solution_Alt_Col Try Alternative Column (Phenyl, Mixed-Mode) Column_Selectivity->Solution_Alt_Col Action Solution_Optimize_MP Optimize Mobile Phase MP_Composition->Solution_Optimize_MP Action Solution_Reprepare Prepare Fresh Mobile Phase MP_Prep->Solution_Reprepare Action Solution_Adjust_Flow Adjust Flow Rate Flow_Rate->Solution_Adjust_Flow Action Solution_Use_Oven Use Column Oven Temperature->Solution_Use_Oven Action

Caption: A logical troubleshooting guide for addressing poor resolution in isomer separations.

References

Technical Support Center: Addressing Low Product Formation in Multi-step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of low product formation in multi-step organic synthesis. The content is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Section 1: General Troubleshooting Guide

This section covers common issues and questions applicable to a wide range of organic reactions.

FAQs: General Issues in Multi-Step Synthesis

Q1: My overall yield for a multi-step synthesis is very low. Where should I start troubleshooting?

A1: A low overall yield in a multi-step synthesis is a cumulative problem. The first step is to identify the problematic step(s).

  • Analyze Each Step: Re-evaluate the yield of each individual reaction. A seemingly acceptable 80% yield in each step of a 5-step synthesis results in an overall yield of only 33%.

  • Reaction Monitoring: Implement rigorous reaction monitoring for each step using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure reactions are going to completion.[1][2]

  • Purification Losses: Carefully assess your purification methods. Significant material loss can occur during workup, extraction, and chromatography.[3]

  • Stability of Intermediates: Ensure your intermediates are stable under the reaction and purification conditions. Consider if they are sensitive to air, moisture, acid, or base.

Q2: How can I determine if my reaction has gone to completion?

A2: Monitoring the consumption of your starting material is crucial. Thin-Layer Chromatography (TLC) is a rapid and effective method for this.

  • TLC Analysis: Spot the reaction mixture alongside your starting material on a TLC plate. The disappearance of the starting material spot indicates the reaction is complete. It's also good practice to have a co-spot with both the starting material and reaction mixture to confirm your spots are resolving correctly.[1][2]

  • Other Techniques: For more quantitative analysis, techniques like HPLC, Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used.

Q3: I'm observing multiple spots on my TLC, indicating side products. What are the common causes?

A3: The formation of side products is a frequent cause of low yields. Consider the following:

  • Reaction Conditions: Temperature, reaction time, and concentration can all influence the formation of side products. Running the reaction for too long can lead to decomposition.[4]

  • Reagent Purity: Impurities in starting materials, reagents, or solvents can lead to unwanted side reactions. Always use reagents of appropriate purity.[4]

  • Atmosphere: Some reactions are sensitive to oxygen or moisture. Ensure you are using an inert atmosphere (Nitrogen or Argon) when necessary.[4]

Q4: How can I minimize product loss during workup and purification?

A4: Product loss during isolation is a significant contributor to low yields.

  • Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your compound. Your product might be soluble in the aqueous layer if it's ionizable. Always check the aqueous layer for your product before discarding it.[5]

  • Drying Agents: Use an adequate amount of drying agent (e.g., MgSO₄, Na₂SO₄) to remove all water from the organic layer, but avoid using an excessive amount which can adsorb your product.

  • Chromatography: Choose the right solvent system for flash chromatography to ensure good separation and minimize band broadening, which can lead to product loss.

Section 2: Reaction-Specific Troubleshooting Guides

This section provides detailed troubleshooting for common named reactions.

Suzuki-Miyaura Coupling

Q1: My Suzuki coupling reaction is giving a low yield. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings often stem from issues with the catalyst, reagents, or reaction conditions.

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere.[4][6]

  • Reagent Quality: Boronic acids can undergo protodeboronation, especially if they are electron-deficient. Use fresh, high-purity boronic acids or consider more stable derivatives like pinacol esters.[3][4] The reactivity of the aryl halide partner is also crucial, with the general trend being I > Br > OTf >> Cl.[4]

  • Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The effectiveness of a base is highly dependent on the specific substrates and solvent system.[6]

Troubleshooting Workflow for Suzuki Coupling

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Boronic Acid, Aryl Halide) start->check_reagents check_catalyst Evaluate Catalyst System (Pd source, Ligand) start->check_catalyst check_conditions Assess Reaction Conditions (Base, Solvent, Temp) start->check_conditions reagent_issue Protodeboronation or Low Halide Reactivity check_reagents->reagent_issue catalyst_issue Catalyst Deactivation or Inefficient Ligand check_catalyst->catalyst_issue condition_issue Suboptimal Base, Solvent, or Temperature check_conditions->condition_issue solution_reagent Use Pinacol Ester or More Reactive Halide reagent_issue->solution_reagent solution_catalyst Use Fresh Catalyst/Ligand, Ensure Inert Atmosphere catalyst_issue->solution_catalyst solution_conditions Screen Different Bases, Solvents, and Temperatures condition_issue->solution_conditions rerun Re-run Optimized Reaction solution_reagent->rerun solution_catalyst->rerun solution_conditions->rerun

A workflow for troubleshooting low yields in Suzuki coupling.
Grignard Reaction

Q1: My Grignard reaction is not starting. What should I do?

A1: The initiation of a Grignard reaction is highly sensitive to the reaction setup.

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to water. All glassware must be rigorously dried (oven or flame-dried), and anhydrous solvents must be used.[5]

  • Magnesium Activation: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5] Gently crushing the magnesium turnings under an inert atmosphere can also expose a fresh surface.

Q2: The Grignard reaction starts, but the yield is low. What are the likely side reactions?

A2: Several side reactions can consume the Grignard reagent and lower the yield.

  • Wurtz Coupling: The Grignard reagent can react with the starting alkyl/aryl halide. This can be minimized by the slow, dropwise addition of the halide to the magnesium suspension.[5]

  • Protonation: Any acidic protons in the reaction mixture will quench the Grignard reagent. This includes water, alcohols, and even terminal alkynes. The formation of the corresponding alkane is an indicator of protonation.

Troubleshooting Logic for Grignard Reactions

Grignard_Troubleshooting start Grignard Reaction Failure initiation_problem Reaction Not Initiating start->initiation_problem low_yield_problem Low Product Yield start->low_yield_problem inactive_mg Inactive Mg Surface initiation_problem->inactive_mg No wet_conditions Presence of Water initiation_problem->wet_conditions Yes side_reactions Side Reactions Occurring low_yield_problem->side_reactions activate_mg Activate Mg (Iodine, 1,2-dibromoethane) inactive_mg->activate_mg dry_system Rigorously Dry Glassware and Solvents wet_conditions->dry_system wurtz_coupling Wurtz Coupling side_reactions->wurtz_coupling Yes protonation Protonation side_reactions->protonation Yes slow_addition Slowly Add Halide wurtz_coupling->slow_addition ensure_anhydrous Ensure Anhydrous Conditions protonation->ensure_anhydrous

Decision tree for troubleshooting Grignard reactions.
Wittig Reaction

Q1: My Wittig reaction is giving a low yield. What are the common pitfalls?

A1: The success of a Wittig reaction depends on the efficient formation of the ylide and its subsequent reaction with the carbonyl compound.

  • Ylide Formation: The choice of base is crucial for deprotonating the phosphonium salt to form the ylide. Strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are commonly used. The pKa of the phosphonium salt will dictate the required base strength.

  • Ylide Stability: Stabilized ylides (containing an electron-withdrawing group) are less reactive and may give low yields with sterically hindered ketones. Unstabilized ylides are more reactive but are also sensitive to air and moisture.[7]

  • Side Reactions: The presence of acidic protons in the substrate (e.g., a phenol) can quench the ylide. In such cases, using an excess of the base or protecting the acidic functional group is necessary.[8]

Section 3: Data Presentation

Table 1: Comparison of Catalyst Systems in Suzuki-Miyaura Coupling
Catalyst SystemCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhos0.5Toluene/H₂OK₃PO₄1002>99[Buchwald, et al.]
Pd₂(dba)₃ / XPhos1.0DioxaneK₃PO₄801295[Hartwig, et al.]
Pd(PPh₃)₄2.0DMF/H₂ONa₂CO₃90885[Miyaura, Suzuki]
Pd/C5.0Ethanol/H₂OK₂CO₃802470[Generic]
Table 2: Influence of Alkyl Halide on Grignard Reagent Formation Yield
Alkyl HalideC-X Bond Energy (kJ/mol)Relative ReactivityTypical Yield Range (%)
R-I~228Very High85-95
R-Br~285High80-90
R-Cl~340Moderate50-80
R-F~452Very Low<10
Table 3: Effect of Base on the Yield of a Wittig Reaction
Phosphonium SaltAldehydeBaseSolventYield (%)E:Z Ratio
Ph₃P⁺CH₂Ph Cl⁻PhCHOn-BuLiTHF9540:60
Ph₃P⁺CH₂Ph Cl⁻PhCHONaHDMSO9255:45
Ph₃P⁺CH₂CO₂Et Br⁻PhCHONaOEtEtOH85>95:5
Ph₃P⁺CH₂CO₂Et Br⁻PhCHOK₂CO₃CH₂Cl₂78>95:5

Section 4: Experimental Protocols

Protocol for Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a TLC plate. Mark starting points for your samples.[9]

  • Prepare the Developing Chamber: Add a suitable solvent system to the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapor.

  • Spot the Plate: Using separate capillary tubes, spot your starting material, the reaction mixture, and a co-spot (starting material and reaction mixture spotted on the same point) on the baseline.[2]

  • Develop the Plate: Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate until it is about 1 cm from the top.[9]

  • Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp and/or a chemical stain.

  • Analyze the Results: The disappearance of the starting material spot in the reaction mixture lane indicates the reaction's progress. New spots correspond to products or byproducts.

TLC Workflow

TLC_Workflow prep_plate 1. Prepare TLC Plate (Draw Baseline) spot_plate 3. Spot the Plate (Start, Rxn, Co-spot) prep_plate->spot_plate prep_chamber 2. Prepare Developing Chamber (Solvent + Filter Paper) develop_plate 4. Develop the Plate prep_chamber->develop_plate spot_plate->develop_plate visualize 5. Visualize Spots (UV, Stain) develop_plate->visualize analyze 6. Analyze Results visualize->analyze

A standard workflow for monitoring a reaction using TLC.
Protocol for Quantitative NMR (qNMR) for Yield Determination

  • Sample Preparation: Accurately weigh a specific amount of the crude reaction mixture. Add a known amount of an internal standard. The internal standard should have a signal that does not overlap with the signals of your product or starting material.[10][11]

  • Dissolve the Sample: Dissolve the mixture in a deuterated solvent.

  • Acquire the NMR Spectrum: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., a long relaxation delay).[10]

  • Process the Spectrum: Integrate the signals of the product and the internal standard.

  • Calculate the Yield: The molar ratio of the product to the internal standard can be determined by comparing their integration values, normalized by the number of protons giving rise to each signal. From this, the mass and yield of the product can be calculated.[10]

Protocol for Design of Experiments (DoE) in Reaction Optimization
  • Define the Objective: Clearly state the goal of the optimization (e.g., maximize yield, minimize byproduct formation).[12]

  • Identify Factors and Ranges: Select the reaction parameters (factors) to be investigated (e.g., temperature, concentration, catalyst loading) and define a high and low level for each factor.[12]

  • Choose an Experimental Design: Select a suitable DoE design, such as a full factorial or fractional factorial design, based on the number of factors.[12][13]

  • Run the Experiments: Conduct the experiments in a randomized order as specified by the chosen design.[12]

  • Analyze the Results: Use statistical software to analyze the data and determine the significance of each factor and any interactions between them.

  • Optimize and Verify: Based on the analysis, identify the optimal reaction conditions and perform a verification experiment to confirm the improved outcome.

DoE Workflow

DoE_Workflow define_objective 1. Define Objective identify_factors 2. Identify Factors & Ranges define_objective->identify_factors choose_design 3. Choose Experimental Design identify_factors->choose_design run_experiments 4. Run Experiments choose_design->run_experiments analyze_results 5. Analyze Results run_experiments->analyze_results optimize_verify 6. Optimize & Verify analyze_results->optimize_verify

A step-by-step workflow for implementing Design of Experiments.

References

Technical Support Center: Refinement of Analytical Methods for Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the refinement of analytical methods for complex biological matrices. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides

This section offers step-by-step guidance to resolve specific issues you may encounter during your analytical experiments.

Issue: High Variability or Poor Recovery of Internal Standard (IS)

High variability in the internal standard response across an analytical run can compromise the accuracy and precision of your results. This can manifest as sporadic flyers or systematic trends.

Q1: My internal standard response is highly variable across the analytical run. What are the potential causes and how can I fix it?

A1: High variability in the IS response can stem from several factors. The following table outlines common causes and recommended solutions.

Potential Cause Observation Recommended Solution
Pipetting or Spiking Errors Sporadic high or low IS response in a few samples.Re-prepare and re-analyze the affected samples. Review and ensure proper pipette calibration and technique.[1]
Inconsistent Extraction Recovery High variability in IS response across all samples.Re-evaluate and optimize the extraction procedure for robustness. Ensure consistent pH, solvent volumes, and mixing times.[1]
Instrument Instability Drifting IS response over the course of the analytical run.Perform instrument maintenance, including cleaning the ion source and checking for leaks. Re-inject a set of standards to confirm system stability.[1]
Internal Standard Degradation Decreasing IS response over time, especially in processed samples on the autosampler.Investigate the stability of the IS in the final sample solvent. If necessary, use a more stable IS or reduce the time samples are stored before analysis.[1]
Issue: Poor Peak Shape in HPLC/LC-MS

Poor peak shape, such as tailing, fronting, or split peaks, can negatively impact the resolution and integration of your chromatographic data.

Q2: I'm observing significant peak tailing for my basic compounds. What is the likely cause and how can I improve the peak shape?

A2: Peak tailing for basic compounds is a common issue in reversed-phase chromatography. The primary cause is often secondary interactions between the analyte and residual silanol groups on the silica-based column. Here are some troubleshooting steps:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate for your analyte. For basic compounds, a lower pH (e.g., pH 2-3) will ensure the analyte is in its protonated, more polar form, which can reduce interactions with the stationary phase.

  • Use of an End-Capped Column: Employ a column that has been "end-capped," a process that chemically modifies the stationary phase to block most of the residual silanol groups.

  • Addition of a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, minimizing their interaction with your analyte.

Q3: My peaks are broad and show poor resolution. What could be the problem?

A3: Broad peaks can be indicative of several issues within your HPLC system. The following logical workflow can help you diagnose and resolve the problem.

G Troubleshooting Broad Peaks in HPLC start Broad Peaks Observed check_column Check Column (Age, Contamination) start->check_column check_mobile_phase Check Mobile Phase (Composition, pH, Freshness) start->check_mobile_phase check_flow_rate Check Flow Rate (Stability, Correctness) start->check_flow_rate check_injection Check Injection (Volume, Solvent) start->check_injection replace_column Replace or Clean Column check_column->replace_column prepare_new_mp Prepare Fresh Mobile Phase check_mobile_phase->prepare_new_mp adjust_flow_rate Adjust/Calibrate Pump check_flow_rate->adjust_flow_rate optimize_injection Optimize Injection Volume/Solvent check_injection->optimize_injection

Caption: A logical workflow for troubleshooting broad peaks in HPLC.

Frequently Asked Questions (FAQs)

This section addresses common questions related to the analysis of complex biological matrices.

Q4: What are matrix effects in LC-MS/MS, and how can I mitigate them?

A4: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the biological matrix.[2][3][4] This can lead to ion suppression or enhancement, resulting in inaccurate quantification.[4][5] Phospholipids are a major cause of ion suppression in plasma and serum samples.[6]

Mitigation Strategies:

  • Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[7] Protein precipitation alone is often insufficient for removing phospholipids.[8][9]

  • Optimize Chromatography: Modify your chromatographic method to separate the analyte from the matrix interferences. This can involve changing the analytical column, mobile phase composition, or gradient profile.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and is affected by matrix effects in a similar manner, thus providing a more accurate correction for ionization variability.[7]

Q5: How do I choose between protein precipitation and solid-phase extraction for sample preparation?

A5: The choice between protein precipitation (PPT) and solid-phase extraction (SPE) depends on the required cleanliness of the sample, the desired sensitivity of the assay, and throughput needs.

Parameter Protein Precipitation (PPT) Solid-Phase Extraction (SPE)
Selectivity Low (removes proteins but not all interferences)High (can selectively remove proteins, phospholipids, and other interferences)
Phospholipid Removal Poor[8][9]Good to Excellent[9][10]
Speed FastSlower (multi-step process)
Cost LowHigher
Matrix Effects Higher potential for matrix effectsLower potential for matrix effects

The following table summarizes a comparison of phospholipid removal efficiency for different sample preparation techniques.

Sample Preparation Method Phospholipid Removal Efficiency Reference
Protein Precipitation (Acetonitrile)No significant removal[8][9]
Generic Polymeric SPEModerate removal[8][9]
HybridSPE™~100% removal[8][9]

Q6: My analyte recovery is low and inconsistent. What are the common causes and how can I troubleshoot this?

A6: Low and variable analyte recovery can be a significant issue. The following workflow illustrates a systematic approach to troubleshooting this problem.

G Troubleshooting Low and Inconsistent Analyte Recovery start Low/Inconsistent Recovery check_extraction Evaluate Extraction Efficiency (pH, Solvent, Sorbent) start->check_extraction check_stability Assess Analyte Stability (Sample Collection, Storage, Processing) start->check_stability check_adsorption Investigate Non-specific Binding (Vials, Pipette Tips) start->check_adsorption optimize_extraction Optimize Extraction Protocol check_extraction->optimize_extraction improve_stability Use Stabilizers, Optimize Storage check_stability->improve_stability use_inert_materials Use Low-Binding Vials/Tips check_adsorption->use_inert_materials

Caption: A systematic workflow for troubleshooting low and inconsistent analyte recovery.

Experimental Protocols

This section provides detailed methodologies for key experiments discussed in this support center.

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol is a standard method for quantitatively evaluating matrix effects in LC-MS bioanalysis.[5]

Objective: To determine the extent of ion suppression or enhancement caused by the biological matrix.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (if used) into the final reconstitution solvent at low, medium, and high concentrations.

    • Set B (Post-Extraction Spike): Extract blank biological matrix using your developed sample preparation method. Spike the analyte and IS into the extracted matrix at the same low, medium, and high concentrations as in Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before the extraction process at the same concentrations. (This set is used to determine recovery).

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF of < 1 indicates ion suppression.

    • An MF of > 1 indicates ion enhancement.

    • An MF of 1 indicates no matrix effect.

  • Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • An IS-normalized MF close to 1 suggests that the IS effectively compensates for the matrix effect.

Protocol 2: Generic Solid-Phase Extraction (SPE) Protocol for Bioanalysis

This protocol outlines a general workflow for solid-phase extraction.[2][11] The specific sorbent, wash, and elution solvents should be optimized for your analyte of interest.

G Generic Solid-Phase Extraction (SPE) Workflow start Start condition 1. Condition Sorbent (e.g., Methanol) start->condition equilibrate 2. Equilibrate Sorbent (e.g., Water/Buffer) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Sorbent (Remove Interferences) load->wash elute 5. Elute Analyte (e.g., Organic Solvent) wash->elute end End elute->end

Caption: A standard 5-step workflow for solid-phase extraction.

Detailed Steps:

  • Conditioning: Pass a strong organic solvent (e.g., methanol or acetonitrile) through the SPE cartridge to activate the sorbent.[2]

  • Equilibration: Flush the cartridge with a solvent that mimics the sample matrix (e.g., water or a specific buffer) to prepare the sorbent for sample loading.[2]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate to ensure proper binding of the analyte to the sorbent.[2]

  • Washing: Wash the cartridge with a solvent of intermediate strength to remove weakly bound interferences without eluting the analyte of interest.[2]

  • Elution: Elute the analyte from the sorbent using a strong solvent that disrupts the interaction between the analyte and the stationary phase.[2]

  • Post-Elution Processing: The eluate may be evaporated and reconstituted in a solvent compatible with the analytical instrument.[11]

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-Amino-3-methylbenzamide with Structurally Related Compounds and the Clinical Benchmark, Olaparib, Supported by Experimental Data.

This guide provides a detailed comparative analysis of this compound, a known inhibitor of Poly(ADP-ribose) polymerase (PARP), against its structural isomers, 3-Aminobenzamide and 4-Aminobenzamide, and the potent, clinically approved PARP inhibitor, Olaparib. This comparison focuses on physicochemical properties, biological efficacy as PARP inhibitors, and available toxicity data to inform research and development decisions.

Comparative Data Overview

The following tables summarize the key physicochemical and biological activity data for this compound and the selected related compounds.

Table 1: Physicochemical Properties
Compound NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compound Chemical structure of this compoundC₈H₁₀N₂O150.18Not widely reportedData not available
3-Aminobenzamide Chemical structure of 3-AminobenzamideC₇H₈N₂O136.15115-116[1]Soluble in water (may require heating), ethanol, and DMSO
4-Aminobenzamide Chemical structure of 4-AminobenzamideC₇H₈N₂O136.15181-183[2]Slightly soluble in water[3][4]
Olaparib Chemical structure of OlaparibC₂₄H₂₃FN₄O₃434.46Not specifiedVery slightly soluble in aqueous solutions; soluble in DMSO[5][6]
Table 2: Biological Activity - PARP Inhibition
Compound NamePARP1 IC₅₀PARP2 IC₅₀Notes
This compound Data not widely reportedData not widely reportedPrimarily known as a chemical intermediate.
3-Aminobenzamide ~50 nM (in CHO cells)[7][8]Data not widely reportedA potent and widely studied PARP inhibitor.[7][8]
4-Aminobenzamide Known PARP inhibitor, but specific IC₅₀ values are not consistently reported.Data not widely reportedUsed as a PARP inhibitor in research contexts.
Olaparib ~1.1 nM[6]~0.9 nM[6]Highly potent, clinically approved PARP1/2 inhibitor.

Signaling Pathway and Experimental Workflow

Visual diagrams of the PARP signaling pathway and a typical experimental workflow for assessing PARP inhibition are provided below to contextualize the data.

PARP_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Mechanism of PARP Inhibitors DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 recruits PARylation PAR Polymer Synthesis (PARylation) PARP1->PARylation catalyzes DSB SSB Conversion to Double-Strand Break (DSB) during replication PARP1->DSB leads to unrepaired SSBs Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Recruitment scaffolds BER Base Excision Repair (BER) Recruitment->BER Cell_Survival Cell Survival BER->Cell_Survival PARPi PARP Inhibitor (e.g., this compound) PARPi->PARP1 inhibits HR_Deficient Homologous Recombination Deficient (HRD) Cell (e.g., BRCA1/2 mutant) DSB->HR_Deficient Apoptosis Apoptosis HR_Deficient->Apoptosis Synthetic Lethality

Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.

PARP_Inhibition_Assay_Workflow start Start plate_prep Coat 96-well plate with Histone proteins start->plate_prep blocking Block non-specific binding sites plate_prep->blocking add_inhibitor Add PARP inhibitor (serial dilutions) blocking->add_inhibitor add_reagents Add PARP1 enzyme, activated DNA, and biotinylated NAD+ add_inhibitor->add_reagents incubation_1 Incubate for 1 hour at room temperature add_reagents->incubation_1 detection Add Streptavidin-HRP incubation_1->detection incubation_2 Incubate for 30 minutes detection->incubation_2 wash Wash plates incubation_2->wash add_substrate Add chemiluminescent HRP substrate wash->add_substrate read_plate Measure luminescence add_substrate->read_plate data_analysis Calculate IC50 values read_plate->data_analysis end End data_analysis->end

Caption: Generalized workflow for an in vitro chemiluminescent PARP1 inhibition assay.

Experimental Protocols

A detailed methodology for a representative in vitro PARP1 inhibition assay is provided below. This protocol is based on a common chemiluminescent assay format used to determine inhibitor potency.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against PARP1 activity.

Principle: This assay measures the incorporation of biotinylated NAD⁺ into histone proteins, a reaction catalyzed by PARP1. The resulting biotinylated histones are detected using streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate. The light produced is proportional to PARP1 activity, and a reduction in signal indicates inhibition.[9]

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD⁺

  • Test compounds (e.g., this compound) and positive control (e.g., Olaparib)

  • Assay buffer

  • Blocking buffer

  • Wash buffer (e.g., PBST)

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • Microplate reader capable of measuring luminescence

Procedure:

  • Plate Preparation: Histone-coated 96-well plates are washed with wash buffer.

  • Blocking: 200 µL of blocking buffer is added to each well and incubated for at least 90 minutes at room temperature to prevent non-specific binding.[9]

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds and the positive control, Olaparib. A typical starting concentration is 100 µM with 3-fold serial dilutions. A vehicle control (e.g., DMSO) is also prepared.

  • Reaction Setup:

    • Add 2.5 µL of the appropriate inhibitor dilution or vehicle control to the designated wells.

    • Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD⁺ in assay buffer.

    • Add 12.5 µL of the master mix to all wells except for the "blank" wells.

    • Add assay buffer to the "blank" wells.

  • Enzymatic Reaction: Incubate the plate at room temperature for 1 hour to allow the PARP1-catalyzed reaction to proceed.[9]

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[9]

    • Wash the plate three times with wash buffer.

    • Add the chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.

  • Data Analysis: The luminescence signal is plotted against the inhibitor concentration. The IC₅₀ value, the concentration of inhibitor that reduces enzyme activity by 50%, is calculated using a suitable curve-fitting model (e.g., a four-parameter logistic model).

Toxicity and Safety Profile

A summary of the available toxicity data for each compound is presented below.

  • This compound: There is limited publicly available, specific toxicity data for this compound. General GHS hazard statements for its isomer, 3-amino-4-methylbenzamide, suggest it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation or damage.[10]

  • 3-Aminobenzamide: This compound is classified as harmful if swallowed.[11] It can cause skin, eye, and respiratory irritation.[11][12] In some cellular models, it has been shown to inhibit PARP activity without significant cellular toxicity at concentrations up to 1 µM.[8]

  • 4-Aminobenzamide: Considered a hazardous substance, it is harmful if swallowed or inhaled and causes skin, eye, and respiratory tract irritation.[7][13][14]

  • Olaparib: As a clinically approved drug, Olaparib's toxicity profile is well-documented. Common adverse effects include hematologic toxicities such as anemia, neutropenia, and thrombocytopenia, as well as gastrointestinal issues like nausea, vomiting, and fatigue.[15][16][17] In a small percentage of patients, more severe conditions like Myelodysplastic Syndrome/Acute Myeloid Leukemia (MDS/AML) have been observed.[18]

Conclusion

This comparative analysis highlights the differences in the state of research and potency among this compound and its related compounds.

  • This compound is a recognized chemical entity, but its biological activity as a PARP inhibitor is not as extensively characterized in publicly available literature as its isomers.

  • 3-Aminobenzamide is a well-established and potent PARP inhibitor, frequently used as a reference compound in research. Its efficacy and some of its toxicological properties are well-documented.

  • 4-Aminobenzamide is also known to inhibit PARP, but detailed quantitative data on its potency is less available compared to 3-Aminobenzamide.

  • Olaparib serves as the benchmark for potent PARP inhibition, with significantly lower IC₅₀ values and extensive clinical data on its efficacy and safety.

For researchers in drug development, while this compound and its isomers provide a foundational understanding of the benzamide scaffold for PARP inhibition, Olaparib represents the current standard of potency and clinical relevance. Further investigation into the specific biological activity and toxicity of this compound would be necessary to fully assess its potential as a therapeutic agent or research tool.

References

Validating the Structure of Synthesized 4-Amino-3-methylbenzamide Using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with alternative analytical techniques for the structural validation of 4-Amino-3-methylbenzamide. It includes detailed experimental protocols and supporting data to demonstrate the power of 2D NMR in providing unequivocal structural elucidation.

Structural Elucidation: 2D NMR vs. Alternative Methods

While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide valuable information regarding a molecule's mass and functional groups, they often fall short in providing a complete picture of its connectivity. For complex isomers like substituted benzamides, where multiple arrangements of functional groups on the aromatic ring are possible, 1D NMR (¹H and ¹³C) can also be ambiguous. 2D NMR, however, offers a definitive solution by revealing through-bond and through-space correlations between nuclei, allowing for a precise mapping of the molecular structure.

The primary advantage of 2D NMR lies in its ability to resolve overlapping signals in 1D spectra and to establish connectivity between different parts of the molecule. For instance, ¹H-¹H COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. Perhaps most powerfully, HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (2-3 bonds), which is instrumental in piecing together the carbon skeleton and assigning quaternary carbons.

Predicted 2D NMR Data for this compound

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound. These predicted values are based on typical chemical shift ranges for the functional groups present and serve as a guide for interpreting experimental data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NamePosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H22~7.5-
H55~6.6-
H66~7.0-
-CH₃3-methyl~2.1~17
-NH₂4-amino~4.0 (broad)-
-CONH₂amide~7.8, ~7.4 (broad)-
C11-~130
C22-~128
C33-~129
C44-~148
C55-~115
C66-~122
-C=Oamide-~170

Table 2: Key Predicted 2D NMR Correlations for this compound

Correlation TypeProton (¹H)Correlated Nucleus (¹H or ¹³C)Significance
COSY H5H6Confirms adjacency of these aromatic protons.
H2H6Weak correlation may be observed (4-bond coupling).
HSQC H2C2Direct bond correlation.
H5C5Direct bond correlation.
H6C6Direct bond correlation.
-CH₃ protons-CH₃ carbonDirect bond correlation.
HMBC H2C1, C3, C6, -C=OConfirms position of H2 relative to the amide and methyl groups.
H5C1, C3, C4Confirms position of H5 relative to the amino and methyl groups.
H6C2, C4, C5Confirms position of H6 relative to the amino group.
-CH₃ protonsC2, C3, C4Confirms attachment of the methyl group at position 3.
-CONH₂ protons-C=O, C1Confirms the amide group attachment.

Experimental Protocols

A detailed and standardized experimental protocol is crucial for obtaining high-quality, reproducible 2D NMR data.

Synthesis of this compound

A common route for the synthesis of this compound involves the reduction of 3-methyl-4-nitrobenzamide.

2D NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved to avoid signal broadening.

  • Instrumentation: The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.

  • 1D Spectra Acquisition: First, acquire standard 1D ¹H and ¹³C spectra to determine the chemical shift ranges and appropriate spectral widths for the 2D experiments.

  • COSY Experiment:

    • Set the spectral width in both dimensions to cover all proton signals.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate window functions (e.g., sine-bell) in both dimensions.

  • HSQC Experiment:

    • Set the ¹H spectral width to cover all proton signals and the ¹³C spectral width to cover the expected range of carbon signals.

    • Optimize the ¹JCH coupling constant (typically around 145 Hz for aromatic C-H bonds).

    • Acquire and process the data.

  • HMBC Experiment:

    • Use the same spectral widths as the HSQC experiment.

    • Optimize the long-range coupling constant (ⁿJCH), typically in the range of 4-10 Hz, to observe 2- and 3-bond correlations.

    • Acquire a sufficient number of scans, as HMBC signals are generally weaker than HSQC signals.

    • Process the data.

Visualization of the Validation Process

The logical workflow for the synthesis and structural validation, along with the data interpretation process, can be visualized using the following diagrams.

Synthesis_and_Validation_Workflow Synthesis and Validation Workflow cluster_synthesis Synthesis cluster_validation Structural Validation Start Start 3-Methyl-4-nitrobenzamide 3-Methyl-4-nitrobenzamide Start->3-Methyl-4-nitrobenzamide Reduction Reduction 3-Methyl-4-nitrobenzamide->Reduction Crude Product Crude Product Reduction->Crude Product Purification Purification Crude Product->Purification Pure this compound Pure this compound Purification->Pure this compound 2D NMR Analysis 2D NMR Analysis Pure this compound->2D NMR Analysis Data Interpretation Data Interpretation 2D NMR Analysis->Data Interpretation Structure Confirmed Structure Confirmed Structure Incorrect Structure Incorrect Data Interpretation->Structure Confirmed Data Interpretation->Structure Incorrect

Caption: Workflow for the synthesis and structural validation of this compound.

NMR_Data_Interpretation 2D NMR Data Interpretation Logic Acquire Spectra Acquire Spectra 1D_H ¹H NMR Acquire Spectra->1D_H 1D_C ¹³C NMR Acquire Spectra->1D_C COSY COSY Acquire Spectra->COSY HSQC HSQC Acquire Spectra->HSQC HMBC HMBC Acquire Spectra->HMBC Assign_Protons Assign Proton Signals 1D_H->Assign_Protons Assign_Carbons Assign Carbon Signals 1D_C->Assign_Carbons Establish_Connectivity Establish H-H Connectivity COSY->Establish_Connectivity Direct_Bonds Identify C-H Direct Bonds HSQC->Direct_Bonds Long_Range Map Long-Range C-H Correlations HMBC->Long_Range Assign_Protons->Establish_Connectivity Assign_Carbons->Direct_Bonds Final_Structure Assemble Final Structure Establish_Connectivity->Final_Structure Direct_Bonds->Final_Structure Long_Range->Final_Structure

Caption: Logical flow for interpreting 2D NMR data to confirm the structure.

Unveiling the Selectivity Profile: A Comparative Analysis of 4-Amino-3-methylbenzamide's Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential drug candidate is paramount. This guide provides a comparative analysis of the cross-reactivity of 4-Amino-3-methylbenzamide, a promising scaffold for kinase inhibitors, against other established kinase inhibitors. Due to the limited availability of public kinome-wide screening data for this compound, this guide utilizes data from a structurally related compound, CHMFL-ABL-053, as a pertinent surrogate to illustrate the typical kinase selectivity profile of this chemical class. The data is presented alongside that of well-established Bcr-Abl inhibitors to offer a comprehensive overview of its potential on- and off-target effects.

Comparative Analysis of Kinase Inhibition

The inhibitory activity of a compound against a panel of kinases provides a clear picture of its selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the surrogate compound CHMFL-ABL-053 and the established Bcr-Abl inhibitors Imatinib, Nilotinib, and Dasatinib against the primary target Abl1 and common off-targets such as SRC and p38. Lower IC50 values indicate higher potency.

Kinase TargetCHMFL-ABL-053 (IC50 nM)Imatinib (IC50 nM)Nilotinib (IC50 nM)Dasatinib (IC50 nM)Notes
Abl1 70[1]250-750<20<1Primary target; a tyrosine kinase implicated in chronic myeloid leukemia (CML).[1]
SRC 90[1]>10,000>10,000<1Off-target; a non-receptor tyrosine kinase involved in various cellular processes including proliferation, differentiation, and motility.[1]
p38 62[1]>10,000>10,00066Off-target; a mitogen-activated protein kinase (MAPK) involved in cellular responses to stress and inflammation.[1]

Note: Data for Imatinib, Nilotinib, and Dasatinib are representative values from various public sources and may vary depending on the specific assay conditions.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed and standardized experimental protocols are essential.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the IC50 value of a compound by measuring the amount of ATP remaining after a kinase reaction.

Materials:

  • Purified recombinant kinases (e.g., Abl1, SRC, p38)

  • Kinase-specific peptide substrates

  • Test compound (e.g., this compound derivative)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept constant, typically below 1%.[1]

  • Assay Plate Preparation: Add the kinase, its specific substrate, and the kinase assay buffer to the wells of the microplate.

  • Compound Addition: Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Pre-incubation: Gently mix the contents and pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to interact with the kinase.[1]

  • Initiation of Kinase Reaction: Start the reaction by adding a solution of ATP and the specific substrate to each well. The concentration of ATP should ideally be at or near the Km for the specific kinase.[1]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure the remaining ATP using a luminescence-based kit according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration compared to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement in a cellular environment by measuring the change in thermal stability of a protein upon ligand binding.

Materials:

  • Cultured cells expressing the target kinase

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating cell lysates (e.g., PCR thermocycler)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibodies specific to the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a defined period.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Heating: Aliquot the cell lysate and heat the samples to a range of temperatures.

  • Centrifugation: Centrifuge the heated lysates to separate the soluble and aggregated protein fractions.

  • Protein Analysis: Analyze the amount of soluble target protein in each sample using SDS-PAGE and Western blotting with a specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing On-Target vs. Off-Target Effects

To visually represent the concepts of on-target and off-target inhibition within a signaling pathway, the following diagrams were generated using Graphviz.

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Receptor Growth Factor Receptor BCR_ABL BCR-ABL Receptor->BCR_ABL Activates Substrate1 Downstream Substrate 1 BCR_ABL->Substrate1 Phosphorylates Proliferation Cell Proliferation Substrate1->Proliferation Inhibitor This compound (or derivative) Inhibitor->BCR_ABL Inhibits (On-Target) SRC SRC Kinase Inhibitor->SRC Inhibits (Off-Target) Substrate2 Downstream Substrate 2 SRC->Substrate2 Phosphorylates Side_Effect Adverse Effect Substrate2->Side_Effect

Caption: On-target vs. off-target inhibition in a signaling pathway.

This diagram illustrates how a kinase inhibitor like a this compound derivative can block the intended BCR-ABL pathway, leading to the desired therapeutic effect of reduced cell proliferation. However, it may also interact with unintended targets like SRC kinase, potentially leading to adverse side effects.

Experimental Workflow for Cross-Reactivity Profiling

A systematic workflow is crucial for comprehensively evaluating the cross-reactivity of a compound.

start Start: Compound Synthesis primary_assay Primary Target Assay (e.g., Abl1 Kinase Assay) start->primary_assay kinome_scan Broad Kinome Screen (e.g., 400+ kinases) primary_assay->kinome_scan Potent Inhibitor hit_validation Hit Validation: IC50 Determination for Off-Targets kinome_scan->hit_validation Identified Off-Targets cellular_assays Cellular Assays (e.g., CETSA, Western Blot) hit_validation->cellular_assays Confirmed Off-Targets data_analysis Data Analysis & Selectivity Profiling cellular_assays->data_analysis report Generate Comparison Guide data_analysis->report

Caption: Workflow for a cross-reactivity study.

This workflow outlines the key steps in a cross-reactivity study, from initial compound synthesis and primary target validation to broad kinome screening, off-target validation, and cellular confirmation, culminating in a comprehensive selectivity profile.

References

A Comparative Guide to the Efficacy of Coupling Reagents for Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, with benzamides constituting a significant structural motif in numerous pharmaceuticals. The choice of coupling reagent is a critical parameter that dictates the efficiency, yield, and purity of the final product. This guide provides an objective comparison of common coupling reagents for benzamide synthesis, supported by experimental data, to aid in the selection of the most appropriate reagent for a given synthetic challenge.

Performance Comparison of Common Coupling Reagents

The efficacy of a coupling reagent is primarily assessed by the yield of the desired benzamide, reaction time, and the suppression of side reactions, such as racemization in the case of chiral substrates. The following table summarizes the performance of various classes of coupling reagents in amide synthesis. While much of the direct comparative data originates from the demanding field of peptide synthesis, the relative performance trends are highly informative for the synthesis of benzamides.

Reagent ClassExample Reagent(s)Relative ReactivityKey AdvantagesPotential DisadvantagesTypical Yield Range (%)
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUVery HighHigh yields, fast reaction times, low racemization.[1][2] HATU is often superior for sterically hindered substrates.[3] COMU byproducts are water-soluble, simplifying workup.[4][5]Can be moisture-sensitive. Benzotriazole-containing reagents have potential safety concerns.[6] Can react with unprotected N-termini if used in excess.[7]85-95+
Phosphonium Salts PyBOP, BOPHighHigh reactivity, low racemization.[6]Byproducts can be difficult to remove. BOP produces carcinogenic HMPA.[1] Can be expensive.[6]80-95
Carbodiimides DCC, EDC, DICModerateReadily available and cost-effective.[6] EDC and its urea byproduct are water-soluble, simplifying workup.[7]Can cause racemization of chiral acids (often mitigated with additives like HOBt or Oxyma).[4][6] DCC byproduct (DCU) can be difficult to remove.70-90
Other T3P, CDIModerateT3P byproducts are easily removed.[6] CDI is effective for simple amides.May have a more limited scope for complex or hindered substrates.[6]60-85

Note: Yields are highly dependent on the specific substrates, solvent, temperature, and other reaction conditions. The data presented is a general guide based on literature values.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are generalized procedures for benzamide synthesis using a carbodiimide and a uronium salt coupling reagent.

Protocol 1: General Procedure for Benzamide Synthesis using EDC and HOBt

This protocol describes a standard method for coupling a carboxylic acid with a primary or secondary amine.[6][8]

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.1 - 1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.0 - 1.2 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

  • Non-nucleophilic base (e.g., DIPEA, Et3N), if starting with an amine salt (2-3 eq)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid and HOBt in the anhydrous solvent.

  • Add the amine to the solution. If the amine is a salt, add the base.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC·HCl in portions to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup. Typically, this involves diluting with a solvent like ethyl acetate, washing with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.[6]

Protocol 2: General Procedure for Benzamide Synthesis using HATU

This protocol is suitable for a broad range of substrates, including those that are sterically hindered.[4]

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • Non-nucleophilic base (e.g., DIPEA) (2.0 - 3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in the anhydrous solvent.

  • Add the base followed by HATU to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-3 hours.[4]

  • Upon completion, perform an aqueous workup as described in the previous protocol.

  • Dry, concentrate, and purify the crude product to obtain the pure benzamide.

Visualizing the Workflow

To better understand the logical flow of a comparative study for selecting an optimal coupling reagent, the following diagram illustrates a generalized experimental workflow.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis start Define Substrates (Carboxylic Acid & Amine) reagents Select Coupling Reagents for Comparison (e.g., HATU, PyBOP, EDC/HOBt) start->reagents conditions Establish Standard Reaction Conditions (Solvent, Temperature, Stoichiometry) reagents->conditions reaction1 Run Reaction with Reagent A reaction2 Run Reaction with Reagent B reaction3 Run Reaction with Reagent C monitoring Monitor Reactions (TLC, LC-MS) reaction1->monitoring reaction2->monitoring reaction3->monitoring workup Quench and Workup All Reactions monitoring->workup purification Purify Crude Products workup->purification analysis Analyze Products (Yield, Purity via HPLC, NMR) purification->analysis comparison Compare Results and Select Optimal Reagent analysis->comparison

Caption: Generalized workflow for the comparative evaluation of coupling reagents.

Mechanism of Action Overview

Understanding the underlying mechanisms of different coupling reagent classes is key to rational selection and troubleshooting.

G cluster_uronium Uronium/Aminium Salt (e.g., HATU) cluster_carbodiimide Carbodiimide (e.g., EDC + HOBt) acid R-COOH (Carboxylic Acid) hatu HATU + Base acid->hatu Activation edc EDC acid->edc Activation amine R'-NH₂ (Amine) amide R-CO-NH-R' (Benzamide) active_ester_hatu O-Acyl-isourea (Active Ester) hatu->active_ester_hatu active_ester_hatu->amide + R'-NH₂ o_acylurea O-Acyl-isourea (Intermediate) edc->o_acylurea hobt HOBt o_acylurea->hobt Trapping hobt_ester HOBt Ester (Active Ester) hobt_ester->amide + R'-NH₂ hobt->hobt_ester

Caption: Simplified activation pathways for common coupling reagent classes.

References

A Comparative Guide to 4-Amino-3-methylbenzamide and 3-amino-4-methylbenzamide in Inhibitory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 4-Amino-3-methylbenzamide and 3-amino-4-methylbenzamide for their use in inhibitory assays. The availability of direct, comparative experimental data for these two isomers is limited in publicly accessible literature. However, by examining data from closely related analogs and derivatives, we can infer potential biological activities and provide a framework for their investigation.

Introduction

This compound and 3-amino-4-methylbenzamide are structural isomers with distinct chemical properties that can lead to different biological activities. While 3-amino-4-methylbenzamide and its close analog, 3-aminobenzamide, are recognized as inhibitors of Poly (ADP-ribose) polymerase (PARP) and have been associated with the Extracellular signal-regulated kinase (ERK) pathway, there is a notable lack of specific inhibitory data for this compound against these or other targets. This guide synthesizes the available information to facilitate further research and application of these compounds in inhibitory assays.

Comparison of Biological Activity

The following table summarizes the known and inferred biological targets and activities of this compound and 3-amino-4-methylbenzamide. It is important to note that the information for this compound is largely extrapolated from studies on its derivatives.

FeatureThis compound3-amino-4-methylbenzamide
Primary Biological Target(s) Kinases (inferred from derivatives)Poly (ADP-ribose) polymerase (PARP), ERK1/ERK2 (potential)
Known Inhibitory Activity No direct IC50 data available in the public domain. Derivatives of 4-methylbenzamide have shown inhibitory activity against various protein kinases.The related compound, 3-aminobenzamide, is a known PARP inhibitor.
Potential Therapeutic Areas Oncology (based on kinase inhibition)Oncology, Neurodegenerative Diseases, Inflammatory Diseases

Experimental Protocols

Detailed methodologies for key inhibitory assays are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

PARP1 Inhibition Assay (Chemiluminescent)

This assay quantifies the activity of PARP1 by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

Materials:

  • Recombinant Human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Histone proteins (e.g., H1)

  • Biotinylated NAD+

  • 3-amino-4-methylbenzamide (or other test compounds)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • White, opaque 96-well plates

Procedure:

  • Coat the 96-well plate with histone H1 overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add the test compounds (e.g., 3-amino-4-methylbenzamide) at various concentrations to the wells.

  • Add a mixture of PARP1 enzyme and activated DNA to each well.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate to remove unincorporated reagents.

  • Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

  • Wash the plate again.

  • Add the chemiluminescent substrate and measure the luminescence using a plate reader.

  • Calculate the IC50 value from the dose-response curve.

ERK2 Kinase Assay (Luminescence-based)

This assay measures the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • Recombinant Human ERK2 enzyme

  • Specific ERK2 substrate (e.g., Myelin Basic Protein or a synthetic peptide)

  • ATP

  • This compound (or other test compounds)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Add the kinase assay buffer, ERK2 enzyme, and substrate to the wells of a 96-well plate.

  • Add the test compounds (e.g., this compound) at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways potentially modulated by these compounds.

PARP_Signaling_Pathway cluster_0 Cellular Stress cluster_1 PARP Activation and Signaling cluster_2 Cellular Response DNA_Damage DNA Damage (Single-Strand Breaks) PARP1 PARP1 DNA_Damage->PARP1 binds to PAR_Polymer Poly(ADP-ribose) Polymer (PAR) PARP1->PAR_Polymer synthesizes Cell_Death Cell Death (in HR deficient cells) PARP1->Cell_Death leads to (when inhibited) DDR_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR_Polymer->DDR_Proteins recruits DNA_Repair DNA Repair DDR_Proteins->DNA_Repair facilitates 3_amino_4_methylbenzamide 3-amino-4-methylbenzamide 3_amino_4_methylbenzamide->PARP1 inhibits

PARP Signaling Pathway

ERK_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 ERK Activation cluster_2 Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK activate Ras Ras RTK->Ras activate Raf Raf Ras->Raf activate MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates pERK p-ERK1/2 ERK->pERK becomes Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) pERK->Transcription_Factors activates 4_Amino_3_methylbenzamide This compound (Potential Inhibitor) 4_Amino_3_methylbenzamide->ERK may inhibit Gene_Expression Gene Expression Transcription_Factors->Gene_Expression regulates Cell_Proliferation Cell Proliferation, Survival, Differentiation Gene_Expression->Cell_Proliferation leads to

ERK1/2 Signaling Pathway

Conclusion

While 3-amino-4-methylbenzamide has a more defined role as a potential PARP and ERK pathway inhibitor based on available data for itself and its analogs, the inhibitory profile of this compound remains largely unexplored. The structural differences between these isomers are likely to result in distinct binding affinities and selectivities for various biological targets. Researchers are encouraged to perform direct comparative studies, such as broad kinase inhibitor screening and PARP activity assays, to fully elucidate the inhibitory potential of both compounds. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such investigations.

Benchmarking the stability of fluorinated vs. non-fluorinated benzamide binders

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, lauded for its ability to enhance a range of pharmacological properties. Among the various molecular classes, benzamides are frequently employed as binders in drug discovery due to their versatile binding capabilities. This guide provides an objective comparison of the stability of fluorinated versus non-fluorinated benzamide binders, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of robust and effective therapeutic agents. We will delve into three critical aspects of stability: metabolic, thermal, and chemical, offering a clear, data-driven perspective on the impact of fluorination.

Key Findings at a Glance

Our analysis of available data indicates that fluorination generally imparts a significant stability advantage to benzamide binders. Fluorinated analogs consistently demonstrate enhanced resistance to metabolic degradation in liver microsome assays. While direct comparative quantitative data for thermal and chemical stability of a single benzamide pair is limited, the general consensus from broader studies on fluorinated organic compounds suggests a similar trend of increased stability.

Metabolic Stability: A Clear Win for Fluorination

The metabolic fate of a drug candidate is a pivotal factor in its development trajectory. Enhanced metabolic stability often translates to improved bioavailability and a more favorable pharmacokinetic profile. Fluorination has proven to be a highly effective strategy for bolstering the metabolic resilience of benzamide binders.

A study on a series of fluorinated benzamide analogs revealed a marked increase in metabolic stability in human liver microsomes. The half-life (t½), the time taken for 50% of the compound to be metabolized, was significantly longer for analogs with specific substitutions, indicating a lower rate of metabolism. Correspondingly, the intrinsic clearance (CLint), a measure of the metabolic rate by liver enzymes, was lower for the more stable compounds.

Compound IDStructureHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Analog 12-(3-fluorophenethoxy)-5-morpholinobenzamide13.9125.1
Analog 25-bromo-2-(3-fluorophenethoxy)benzamide29.558.9
Analog 32-(3-fluorophenethoxy)-5-methylbenzamide43.639.7
Analog 45-cyclopropyl-2-(3-fluorophenethoxy)benzamide57.829.9
Analog 55-ethyl-2-(3-fluorophenethoxy)benzamide37.546.4
Analog 162-(3-fluorophenethoxy)-5-(thiophen-2-yl)benzamide>60<23.1

Data sourced from a study on the in vitro metabolic stability of benzamide analogs in human liver microsomes.[1]

This data clearly illustrates that strategic modifications to the benzamide scaffold, in conjunction with fluorination, can dramatically enhance metabolic stability.

Thermal and Chemical Stability: The Protective Effect of Fluorine

Thermal Stability: The high strength of the carbon-fluorine bond contributes to the increased thermal stability of fluorinated compounds. Studies on various fluorinated organic molecules, including polymers, have shown that they often exhibit higher decomposition temperatures compared to their non-fluorinated counterparts. For benzamides, this would imply that fluorinated binders are more likely to withstand thermal stress during manufacturing and storage.

Chemical Stability: Fluorination can also enhance chemical stability by altering the electronic properties of the benzamide molecule. This can make the amide bond less susceptible to hydrolysis under acidic or basic conditions. For instance, studies on N-triflylbenzamides have demonstrated their stability in dilute aqueous solutions and even in 0.5 M sodium hydroxide. While they do show slow degradation in 0.5 M hydrochloric acid, the general indication is one of enhanced resistance to chemical degradation.

Forced degradation studies, a standard practice in pharmaceutical development, are employed to assess the chemical stability of drug candidates under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis. The expectation is that fluorinated benzamides would exhibit slower degradation kinetics in these studies compared to their non-fluorinated analogs.

Experimental Protocols

To ensure the reproducibility and validity of stability assessments, detailed and standardized experimental protocols are essential. Below are outlines for the key experiments discussed in this guide.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay is a standard method to evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Methodology:

  • Incubation: The test compound (at a final concentration of, for example, 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Cofactor Initiation: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP450 enzymes.

  • Time-course Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression of this plot is used to calculate the half-life (t½ = -0.693 / slope). The intrinsic clearance is then calculated using the half-life and the protein concentration.

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound Test Compound Stock Incubate Incubate Compound, Microsomes, & Buffer Compound->Incubate Microsomes Human Liver Microsomes Microsomes->Incubate Buffer Phosphate Buffer (pH 7.4) Buffer->Incubate Add_NADPH Add NADPH (Initiate Reaction) Incubate->Add_NADPH Timepoints Take Aliquots at Time Points (0-60 min) Add_NADPH->Timepoints Quench Quench with Cold Acetonitrile Timepoints->Quench Centrifuge Centrifuge to Remove Proteins Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) TGA_Sample Place Sample in TGA Pan TGA_Heat Heat at Constant Rate in Controlled Atmosphere TGA_Sample->TGA_Heat TGA_Measure Measure Weight Loss vs. Temperature TGA_Heat->TGA_Measure TGA_Result Determine Decomposition Temperature (Td) TGA_Measure->TGA_Result DSC_Sample Seal Sample in DSC Pan DSC_Heat Heat Sample & Reference at Constant Rate DSC_Sample->DSC_Heat DSC_Measure Measure Differential Heat Flow DSC_Heat->DSC_Measure DSC_Result Determine Melting Point (Tm) DSC_Measure->DSC_Result cluster_stress Forced Degradation Conditions Compound Benzamide Binder Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Compound->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Compound->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Compound->Oxidation Thermal Thermal Stress (e.g., 80°C) Compound->Thermal Photo Photostability (UV/Vis Light) Compound->Photo Analysis Analyze by Stability-Indicating LC-MS/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Quantify Degradation & Identify Degradants Analysis->Results

References

A Researcher's Guide to Isomeric Purity Analysis of Aminobenzamide Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of isomeric purity is a critical aspect of quality control in the pharmaceutical industry. For active pharmaceutical ingredients (APIs) and their intermediates, such as aminobenzamide, positional isomers can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, robust analytical methodologies are essential to ensure the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of the primary analytical techniques used for the isomeric purity analysis of aminobenzamide products, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for the isomeric purity of aminobenzamide isomers—ortho (2-aminobenzamide), meta (3-aminobenzamide), and para (4-aminobenzamide)—depends on several factors including the required sensitivity, resolution, analysis time, and available instrumentation. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

Performance Comparison

The following table summarizes the key performance characteristics of HPLC, GC, and CE for the analysis of aminobenzamide isomers. The data presented is a synthesis of typical performance values observed for aminobenzamide and structurally similar compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Resolution of Positional Isomers Excellent, baseline separation achievable with optimized methods (e.g., mixed-mode or HILIC).[1][2]Good to Excellent, dependent on derivatization and column selection.[3]Excellent, capable of very high separation efficiency.[1]
Typical Analysis Time 10 - 30 minutes15 - 40 minutes (including derivatization)5 - 20 minutes
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.01 - 0.05 µg/mL (with MS detection)~0.1 - 1 µg/mL (with UV detection)
Limit of Quantitation (LOQ) ~0.03 - 0.3 µg/mL~0.03 - 0.15 µg/mL (with MS detection)~0.3 - 3 µg/mL (with UV detection)
Sample Preparation Simple dissolution, filtration.Derivatization is typically required to increase volatility.[1]Simple dissolution, filtration.
Instrumentation Cost Moderate to HighModerate to HighModerate
Throughput HighModerateHigh
Key Advantages Versatility, robustness, wide range of detectors.[1]High sensitivity and selectivity with MS detection.High separation efficiency, low sample and reagent consumption.[1]
Key Disadvantages Moderate separation efficiency compared to CE.Derivatization adds complexity and potential for error.[1]Lower sensitivity with UV detection compared to other methods.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving accurate and reliable results. The following sections provide representative methodologies for the analysis of aminobenzamide isomers using HPLC, GC-MS, and CE.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile and widely used technique for the separation of aminobenzamide isomers.[1] Reversed-phase, hydrophilic interaction liquid chromatography (HILIC), and mixed-mode chromatography are all viable approaches, with the choice depending on the specific separation challenge.[2] The following protocol describes a mixed-mode HPLC method capable of achieving baseline separation of the three positional isomers.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: Mixed-Mode C18/Ion-Exchange Column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 40% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the aminobenzamide sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a 1 mg/mL stock solution.

  • Further dilute the stock solution with the same diluent to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify the peaks for 2-aminobenzamide, 3-aminobenzamide, and 4-aminobenzamide by comparing their retention times with those of individual reference standards.

  • Calculate the area percentage of each isomer to determine the isomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high sensitivity and selectivity, particularly for the identification and quantification of trace-level impurities. Due to the polar nature and low volatility of aminobenzamide isomers, a derivatization step is necessary prior to GC analysis.[1]

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer (MS) detector

  • Autosampler

Derivatization Reagent:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Chromatographic Conditions:

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp to 280 °C at 15 °C/min

    • Hold at 280 °C for 5 minutes

  • Injection Volume: 1 µL (split ratio 20:1)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of the aminobenzamide sample into a vial.

  • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

Data Analysis:

  • Identify the derivatized aminobenzamide isomers based on their retention times and mass spectra.

  • Quantify the isomers using the peak areas from the total ion chromatogram (TIC) or extracted ion chromatograms (EICs).

Capillary Electrophoresis (CE) Protocol

CE provides exceptionally high separation efficiency and is well-suited for the analysis of charged or polar compounds.[1] The separation of aminobenzamide isomers is achieved by optimizing the pH of the background electrolyte (BGE) to exploit the differences in their charge-to-mass ratios.

Instrumentation:

  • Capillary Electrophoresis system

  • UV or DAD detector

CE Conditions:

  • Capillary: Fused-silica capillary, 50 µm ID, 60 cm total length (50 cm effective length)

  • Background Electrolyte (BGE): 50 mM Sodium phosphate buffer, pH 2.5

  • Voltage: 25 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

  • Detection: 214 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the aminobenzamide sample.

  • Dissolve the sample in 10 mL of the BGE to obtain a 1 mg/mL stock solution.

  • Further dilute the stock solution with the BGE to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify the aminobenzamide isomers based on their migration times.

  • Determine the isomeric purity by calculating the corrected peak area percentage (peak area divided by migration time).

Visualizing the Workflow

To provide a clear understanding of the analytical processes, the following diagrams illustrate the experimental workflows for each technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV/DAD Detection Separate->Detect Identify Peak Identification Detect->Identify Integrate Peak Integration Identify->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: HPLC experimental workflow for aminobenzamide isomer analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Weigh Weigh Sample Add_Reagents Add Pyridine & BSTFA Weigh->Add_Reagents Heat Heat (70°C, 30 min) Add_Reagents->Heat Cool Cool to RT Heat->Cool Inject Inject into GC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Peak Identification (RT & MS) Detect->Identify Integrate Peak Integration Identify->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: GC-MS experimental workflow including the derivatization step.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in BGE Weigh->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into CE Filter->Inject Separate Electrophoretic Separation Inject->Separate Detect UV/DAD Detection Separate->Detect Identify Peak Identification (Migration Time) Detect->Identify Integrate Corrected Peak Area Identify->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Capillary Electrophoresis workflow for isomeric purity analysis.

Conclusion

The choice of analytical technique for the isomeric purity analysis of aminobenzamide products is a critical decision in the drug development process. HPLC stands out as a robust and versatile method suitable for a wide range of applications. GC-MS, while requiring a derivatization step, offers unparalleled sensitivity and selectivity, making it ideal for trace impurity analysis. Capillary Electrophoresis provides exceptional separation efficiency and is a valuable tool for orthogonal testing and for situations where sample volume is limited. By carefully considering the specific requirements of the analysis and the strengths and weaknesses of each technique, researchers can select the most appropriate method to ensure the quality and safety of their aminobenzamide-containing products.

References

Head-to-head comparison of different synthetic routes to 4-Amino-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. 4-Amino-3-methylbenzamide is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route is crucial for cost-effectiveness, scalability, and purity of the final product. This guide provides a head-to-head comparison of two distinct synthetic pathways to this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in informed decision-making.

Route 1: Amidation of 4-Amino-3-methylbenzoic Acid

This synthetic approach involves the initial reduction of a commercially available starting material, 3-methyl-4-nitrobenzoic acid, to the corresponding aminobenzoic acid, followed by amidation to yield the target compound.

Experimental Protocol

Step 1: Synthesis of 4-Amino-3-methylbenzoic acid

To a solution of 3-methyl-4-nitrobenzoic acid (10.0 g, 55.2 mmol) in methanol (200 mL) in a hydrogenation vessel, 10% Palladium on carbon (0.5 g, 5 mol%) is added. The vessel is purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12-16 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure to yield 4-amino-3-methylbenzoic acid as a solid.

Step 2: Synthesis of this compound

To a solution of 4-amino-3-methylbenzoic acid (5.0 g, 33.1 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL) under an inert atmosphere, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (13.8 g, 36.4 mmol) and diisopropylethylamine (DIPEA) (11.5 mL, 66.2 mmol) are added. The mixture is stirred at room temperature for 20 minutes to pre-activate the carboxylic acid. Subsequently, a solution of ammonia in methanol (7 N, 10 mL) is added dropwise. The reaction is stirred at room temperature for 4-6 hours and monitored by TLC. Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data Summary for Route 1

StepProductStarting MaterialReagentsYield (%)Purity (%)
14-Amino-3-methylbenzoic acid3-Methyl-4-nitrobenzoic acidH₂, 10% Pd/C, Methanol~95>98
2This compound4-Amino-3-methylbenzoic acidHATU, DIPEA, NH₃/Methanol, DMF70-80 (Estimated)>98

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start -> step1 [label="H₂, Pd/C"]; step1 -> intermediate; intermediate -> step2 [label="HATU, DIPEA, NH₃"]; step2 -> product; }

Synthetic pathway for Route 1.

Route 2: Reduction of 3-Methyl-4-nitrobenzamide

This alternative route begins with the amidation of 3-methyl-4-nitrobenzoic acid to form 3-methyl-4-nitrobenzamide, which is then reduced to the final product.

Experimental Protocol

Step 1: Synthesis of 3-Methyl-4-nitrobenzamide

To a solution of 3-methyl-4-nitrobenzoic acid (10.0 g, 55.2 mmol) in anhydrous dichloromethane (200 mL) under an inert atmosphere, oxalyl chloride (6.8 mL, 82.8 mmol) is added dropwise, followed by a catalytic amount of DMF (0.1 mL). The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure. The resulting acid chloride is dissolved in anhydrous dichloromethane (100 mL) and cooled to 0 °C. A solution of ammonia in methanol (7 N, 20 mL) is added dropwise, and the reaction mixture is stirred for 1 hour at 0 °C and then allowed to warm to room temperature overnight. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 3-methyl-4-nitrobenzamide.

Step 2: Synthesis of this compound

In a hydrogenation vessel, 3-methyl-4-nitrobenzamide (8.0 g, 44.4 mmol) is dissolved in a mixture of ethanol (150 mL) and ethyl acetate (50 mL). 10% Palladium on carbon (0.4 g, 5 mol%) is added to the solution. The vessel is purged with hydrogen and the reaction is stirred under a hydrogen atmosphere (1 atm) at room temperature for 8-12 hours. The reaction progress is monitored by TLC. After completion, the catalyst is removed by filtration through Celite®, and the filtrate is concentrated under reduced pressure to yield this compound.

Quantitative Data Summary for Route 2

StepProductStarting MaterialReagentsYield (%)Purity (%)
13-Methyl-4-nitrobenzamide3-Methyl-4-nitrobenzoic acidOxalyl chloride, DMF, NH₃/Methanol, Dichloromethane~90>97
2This compound3-Methyl-4-nitrobenzamideH₂, 10% Pd/C, Ethanol, Ethyl Acetate>95>98

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start -> step1 [label="1. (COCl)₂, DMF\n2. NH₃"]; step1 -> intermediate; intermediate -> step2 [label="H₂, Pd/C"]; step2 -> product; }

Synthetic pathway for Route 2.

Head-to-Head Comparison

ParameterRoute 1Route 2Analysis
Starting Material 3-Methyl-4-nitrobenzoic acid3-Methyl-4-nitrobenzoic acidBoth routes utilize the same readily available starting material.
Number of Steps 22Both are two-step syntheses.
Key Reactions Nitro reduction, Amide couplingAmidation, Nitro reductionRoute 1 employs a modern peptide coupling reagent, which can be expensive but is highly efficient. Route 2 uses a more classical amidation via an acid chloride, which is cost-effective but involves handling corrosive reagents.
Overall Yield Good to ExcellentExcellentRoute 2 appears to have a slight advantage in overall yield based on literature precedents for similar reactions.
Reagent Safety HATU is a potential allergen. DIPEA is corrosive.Oxalyl chloride is highly corrosive and toxic.Both routes involve hazardous reagents, but the handling of oxalyl chloride in Route 2 requires more stringent safety precautions.
Scalability The cost of HATU may be a limiting factor for large-scale synthesis.The use of inexpensive reagents makes this route more amenable to large-scale production.Route 2 is likely more cost-effective for industrial applications.
Purification Column chromatography is typically required for the amidation step.The final product from the hydrogenation is often of high purity and may require minimal purification.Route 2 may offer a simpler purification profile for the final product.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is characterized by a highly efficient and often high-yielding amidation step using a modern coupling reagent. This route may be preferable for smaller-scale laboratory syntheses where the cost of reagents is less of a concern and high purity is critical.

Route 2 represents a more classical and cost-effective approach. The use of an acid chloride for amidation followed by a straightforward reduction makes it an attractive option for large-scale production where economic factors are a primary consideration. The high yield and potentially simpler purification of the final step are also significant advantages.

The choice between these two routes will ultimately depend on the specific needs of the researcher or organization, balancing factors such as scale, cost, available equipment, and safety protocols.

A Comparative Guide to the In Vitro Metabolic Stability of Benzamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro metabolic stability of a series of benzamide analogs. The metabolic fate of drug candidates is a critical determinant of their pharmacokinetic profile, influencing efficacy and safety. Understanding the metabolic stability of benzamide derivatives is paramount for lead optimization and the selection of promising candidates for further development. This document presents supporting experimental data and detailed methodologies to aid researchers in this endeavor.

Quantitative Comparison of Metabolic Stability

The in vitro metabolic stability of several benzamide analogs was assessed in human liver microsomes. The key parameters determined were the half-life (t½) and the intrinsic clearance (CLint). The half-life represents the time required for 50% of the compound to be metabolized, with longer half-lives indicating greater stability. Intrinsic clearance is a measure of the rate of metabolism by liver enzymes, where lower values are indicative of more stable compounds.[1]

The following table summarizes the metabolic stability data for a series of 2-(3-fluorophenethoxy)-5-substituted-benzamide analogs:

Compound IDSubstitution at C5-positiont½ (min)CLint (μL/min/mg protein)
Analog 1Morpholino13.9125.1
Analog 2Bromo29.558.9
Analog 3Methyl43.639.7
Analog 4Cyclopropyl57.829.9
Analog 5Ethyl37.546.4
Analog 6Thiophen-2-yl>60<23.1

Data sourced from the supplementary information of a Structure-Activity Relationship study.[1]

Experimental Protocols

The metabolic stability of the benzamide analogs was determined using a standardized in vitro liver microsome stability assay. The following is a detailed methodology synthesized from established protocols.

Materials and Reagents
  • Test Compounds: Benzamide analogs dissolved in a suitable organic solvent (e.g., DMSO or acetonitrile) to prepare stock solutions.

  • Human Liver Microsomes (HLM): Pooled from multiple donors to average out individual variability.

  • NADPH Regenerating System: A solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a buffered solution. This system ensures a continuous supply of the necessary cofactor for cytochrome P450 enzyme activity.

  • Phosphate Buffer: Typically 100 mM potassium phosphate buffer at a physiological pH of 7.4.

  • Quenching Solution: Acetonitrile containing an internal standard for LC-MS/MS analysis. The internal standard helps to correct for variations in sample processing and instrument response.

  • Control Compounds: Compounds with known metabolic stability profiles (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) to ensure the validity of the assay.

Incubation Procedure
  • Preparation of Incubation Mixture: A reaction mixture is prepared by combining the human liver microsomes, phosphate buffer, and the test compound in a microcentrifuge tube or a 96-well plate.

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the pre-warmed NADPH regenerating system.

  • Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Termination of Reaction: The reaction in each aliquot is immediately stopped by adding the cold quenching solution. This precipitates the microsomal proteins and halts all enzymatic activity.

Sample Analysis
  • Protein Precipitation: The quenched samples are centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The supernatant, containing the remaining parent compound and any formed metabolites, is transferred to a new plate or vials for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Data Analysis
  • Quantification: The peak area of the parent compound is normalized to the peak area of the internal standard for each time point.

  • Calculation of Percent Remaining: The percentage of the parent compound remaining at each time point is calculated relative to the concentration at the 0-minute time point.

  • Determination of Half-Life (t½): The natural logarithm of the percent remaining is plotted against time. The slope of the linear portion of this curve represents the elimination rate constant (k). The half-life is then calculated using the formula: t½ = 0.693 / k.

  • Calculation of Intrinsic Clearance (CLint): The intrinsic clearance is calculated from the half-life and the protein concentration used in the incubation, using the following equation: CLint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the in vitro metabolic stability assay workflow.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Test Compound Stock Solution D Combine Microsomes and Test Compound A->D B Prepare Human Liver Microsome Suspension B->D C Prepare NADPH Regenerating System F Initiate Reaction with NADPH System C->F E Pre-incubate at 37°C E->F Add NADPH System G Collect Aliquots at Time Points F->G H Quench Reaction with Acetonitrile G->H I Centrifuge to Precipitate Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Remaining Parent Compound J->K L Calculate Half-life (t½) K->L M Calculate Intrinsic Clearance (CLint) K->M

Caption: Workflow of the in vitro liver microsome metabolic stability assay.

References

Assessing the Target Selectivity of 4-Amino-3-methylbenzamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-3-methylbenzamide scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its favorable interactions within the ATP-binding pocket of these enzymes. The precise substitution patterns on this core structure are critical in determining both the potency and, crucially, the target selectivity of the resulting inhibitors. Understanding this selectivity is paramount for developing safe and efficacious therapeutics, as off-target effects can lead to undesirable side effects.

This guide provides a comparative analysis of the target selectivity of this compound derivatives and their analogs. Due to the limited availability of comprehensive, publicly accessible kinome-wide screening data for a single, cohesive series of this compound derivatives, this guide utilizes a representative 4-aminobenzamide-based kinase inhibitor, CHMFL-ABL-053 , as a pertinent surrogate to illustrate the typical kinase selectivity profile of this chemical class. This approach allows for a detailed examination of on-target and off-target activities, supported by experimental protocols and visualizations of relevant signaling pathways.

Data Presentation: Comparative Kinase Inhibitory Activity

The inhibitory activity of a representative benzamide-based kinase inhibitor, CHMFL-ABL-053 (2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide), was assessed against a panel of kinases. The data reveals potent activity against its primary target, ABL1, and significant inhibition of the off-target kinases SRC and p38.[1] The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of the compound's potency against these key enzymes.

Kinase TargetCHMFL-ABL-053 IC50 (nM)Notes
ABL1 70Primary target; a tyrosine kinase implicated in chronic myeloid leukemia (CML).
SRC 90Off-target; a non-receptor tyrosine kinase involved in various cellular processes including proliferation, differentiation, and motility.
p38 62Off-target; a mitogen-activated protein kinase (MAPK) involved in cellular responses to stress and inflammation.

Experimental Protocols

The determination of IC50 values is a critical step in characterizing the potency and selectivity of kinase inhibitors. Below are detailed methodologies for key in vitro assays that can be adapted for screening this compound derivatives against a panel of kinases.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common luminescence-based assay to measure the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely proportional to the kinase activity.[1]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • Test compounds (dissolved in DMSO)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the test compound dilution to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL. The concentration of ATP should be at or near the Km for the specific kinase.[1]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined duration (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.[1]

  • Termination and ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for approximately 40 minutes.[1]

  • Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.[1]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.[1]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Mandatory Visualization

The off-target inhibition of kinases such as SRC and p38 by benzamide-based inhibitors can have significant biological consequences due to their central roles in various signaling pathways. Understanding these pathways is crucial for predicting potential side effects and for designing more selective inhibitors. The following diagrams illustrate the simplified signaling pathways for ABL, SRC, and p38 MAPK.

ABL_Signaling_Pathway cluster_output Cellular Outcomes Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases ABL1 ABL1 Receptor Tyrosine Kinases->ABL1 CRKL CRKL ABL1->CRKL Downstream Effectors Downstream Effectors CRKL->Downstream Effectors Proliferation Proliferation Downstream Effectors->Proliferation Survival Survival Downstream Effectors->Survival

Caption: Simplified ABL Kinase Signaling Pathway.

SRC_Signaling_Pathway cluster_output Cellular Responses Growth Factor Receptors Growth Factor Receptors SRC SRC Growth Factor Receptors->SRC Integrins Integrins Integrins->SRC FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 PI3K/AKT PI3K/AKT SRC->PI3K/AKT RAS/MAPK RAS/MAPK SRC->RAS/MAPK Migration Migration FAK->Migration Proliferation Proliferation STAT3->Proliferation Survival Survival PI3K/AKT->Survival RAS/MAPK->Proliferation

Caption: Simplified SRC Signaling Pathway.

p38_MAPK_Signaling_Pathway cluster_output Cellular Outcomes Stress Stimuli Stress Stimuli MAP3Ks MAP3Ks Stress Stimuli->MAP3Ks MKK3/6 MKK3/6 MAP3Ks->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK MK2 MK2 p38 MAPK->MK2 Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Inflammation Inflammation MK2->Inflammation Apoptosis Apoptosis Transcription Factors->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Transcription Factors->Cell Cycle Arrest

Caption: Simplified p38 MAPK Signaling Pathway.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram illustrates a typical workflow for assessing the target selectivity of a novel kinase inhibitor.

Kinase_Inhibitor_Profiling_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Interpretation Synthesis of Derivatives Synthesis of Derivatives Structural Verification (NMR, MS) Structural Verification (NMR, MS) Synthesis of Derivatives->Structural Verification (NMR, MS) Primary Target Assay (IC50) Primary Target Assay (IC50) Structural Verification (NMR, MS)->Primary Target Assay (IC50) Kinase Selectivity Panel Kinase Selectivity Panel Primary Target Assay (IC50)->Kinase Selectivity Panel Cell Viability Assays (IC50) Cell Viability Assays (IC50) Primary Target Assay (IC50)->Cell Viability Assays (IC50) Selectivity Profiling Selectivity Profiling Kinase Selectivity Panel->Selectivity Profiling Target Engagement Assays Target Engagement Assays Cell Viability Assays (IC50)->Target Engagement Assays Western Blotting Western Blotting Target Engagement Assays->Western Blotting SAR Analysis SAR Analysis Western Blotting->SAR Analysis Selectivity Profiling->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Caption: Experimental Workflow for Kinase Inhibitor Profiling.

References

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Aminobenzamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on aminobenzamide derivatives, a chemical scaffold of significant interest in drug discovery due to its diverse biological activities. Aminobenzamides have been extensively investigated as inhibitors of various enzymes, including histone deacetylases (HDACs) and epidermal growth factor receptor (EGFR), making them promising candidates for anticancer and anti-inflammatory therapies. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and research workflows to aid in the rational design of novel aminobenzamide-based therapeutic agents.

Comparative Analysis of Aminobenzamide Derivatives

The therapeutic potential of aminobenzamides is closely linked to their structural features. QSAR studies have been instrumental in elucidating the relationships between the physicochemical properties of these compounds and their biological activities. Below are comparative tables summarizing data from various studies on aminobenzamide derivatives targeting HDAC and EGFR.

Histone Deacetylase (HDAC) Inhibitors

Aminobenzamides are a well-established class of HDAC inhibitors. QSAR studies have revealed that their inhibitory activity is significantly influenced by factors such as hydrophobicity, hydrogen bonding capacity, and the nature of substituents on the benzamide core.

Compound IDStructureTargetIC50 (µM)LogPH-Bond DonorsH-Bond AcceptorsQSAR Model R²QSAR Model Q²Reference
Cmpd 1 2-aminobenzamideHDAC1>1000.85210.7357-[1]
Cmpd 2 Entinostat (MS-275)HDAC10.933.2230.7357-[2]
Cmpd 3 Tacedinaline (CI994)HDAC1>102.512--[3]
Cmpd 7j (Structure not fully specified in abstract)HDAC10.65-----[2]
Aminophenyl Benzamide Series General StructureHDAC1----0.990.85[4]
N-(2-Aminophenyl)-Benzamide Series General StructureHDAC2----0.7357-[1]
Epidermal Growth Factor Receptor (EGFR) Inhibitors

Aminobenzimidazole derivatives, a related class of compounds, have shown promise as fourth-generation EGFR inhibitors, overcoming resistance to existing therapies.[5][6] QSAR studies on these compounds are crucial for developing more potent and selective inhibitors.

Compound IDStructureTargetIC50 (nM)DescriptorsQSAR Model TypeQSAR Model R²QSAR Model Q²Reference
Aminobenzimidazole Series General StructureEGFR (mutant)-3D descriptors4D-QSARHighHigh[5][6]
Thieno[2,3-d][7][8][9]triazine Series General StructureEGFR25-583D descriptors3D-QSAR0.99080.8493[10]
Benzylidene hydrazine benzamides General StructureA549 cell line (EGFR expressing)-Log S, rerank, MR2D-QSAR0.8490.61[11]

Note: Specific IC50 values and descriptor data for individual aminobenzamide EGFR inhibitors are often presented within the full text of research articles and are not comprehensively available in abstracts. The table highlights the types of models and their statistical significance.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust QSAR studies. The following sections outline the methodologies for key biological and computational experiments commonly employed in the evaluation of aminobenzamide derivatives.

Histone Deacetylase (HDAC) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of HDACs.

Principle: The assay measures the deacetylation of a fluorogenic substrate by HDAC enzymes. The deacetylated substrate is then cleaved by a developer, releasing a fluorescent molecule. The intensity of the fluorescence is inversely proportional to the HDAC activity.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer (e.g., Trypsin)

  • Stop solution (e.g., Trichostatin A, a potent HDAC inhibitor)

  • Test aminobenzamide compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test aminobenzamide compounds in assay buffer.

  • In a 96-well plate, add the assay buffer, the HDAC enzyme, and the test compound dilutions. Include wells for a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Add the developer to each well and incubate at 37°C for a specified time (e.g., 15 minutes) to stop the HDAC reaction and initiate the release of the fluorophore.

  • Add the stop solution to terminate the developer reaction.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.[2][12][13]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., HCT116, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test aminobenzamide compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test aminobenzamide compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include wells for a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.[14][15][16]

Computational QSAR Methodology

QSAR modeling involves the development of a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Software:

  • Molecular modeling software (e.g., Schrödinger Suite, MOE, SYBYL)

  • Statistical analysis software (e.g., R, Python with scikit-learn)

Procedure:

  • Data Set Preparation:

    • Collect a dataset of aminobenzamide derivatives with their corresponding biological activities (e.g., IC50 values).

    • Convert IC50 values to a logarithmic scale (pIC50 = -log(IC50)).

    • Divide the dataset into a training set (for model building) and a test set (for model validation).[17]

  • Molecular Structure Optimization:

    • Draw the 2D structures of the compounds and convert them to 3D structures.

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain stable conformations.

  • Descriptor Calculation:

    • Calculate various molecular descriptors that represent the physicochemical properties of the compounds. These can include:

      • 1D descriptors: Molecular weight, logP, number of hydrogen bond donors/acceptors.

      • 2D descriptors: Topological indices, constitutional descriptors.

      • 3D descriptors: Steric (e.g., CoMFA), electrostatic, and hydrophobic fields.[18][19]

  • Model Building:

    • Use statistical methods to build a relationship between the calculated descriptors (independent variables) and the biological activity (dependent variable). Common methods include:

      • Multiple Linear Regression (MLR)

      • Partial Least Squares (PLS)

      • Support Vector Machines (SVM)

      • Artificial Neural Networks (ANN)

  • Model Validation:

    • Assess the statistical significance and predictive power of the QSAR model using various metrics:

      • Internal validation: Leave-one-out cross-validation (Q²) to assess the robustness of the model.

      • External validation: Use the test set to evaluate the predictive ability of the model on new compounds (R²pred).

      • Other statistical parameters include the coefficient of determination (R²), standard error of estimation (SEE), and Fischer's F-statistic.[17][19]

  • Interpretation and Application:

    • Analyze the contribution of different descriptors to the biological activity to understand the structure-activity relationships.

    • Use the validated QSAR model to predict the activity of new, untested aminobenzamide derivatives and guide the design of more potent compounds.

Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways, a typical experimental workflow for QSAR studies, and the logical relationship of a pharmacophore model.

HDAC_Inhibition_Pathway cluster_nucleus Nucleus Histone Histone Protein DNA DNA HAT Histone Acetyltransferase (HAT) Acetylated_Histone Acetylated Histone (Relaxed Chromatin) HAT->Acetylated_Histone Acetylation HDAC Histone Deacetylase (HDAC) Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) HDAC->Deacetylated_Histone Acetylated_Histone->Deacetylated_Histone Deacetylation Gene_Expression Gene Expression (e.g., Tumor Suppressor Genes) Acetylated_Histone->Gene_Expression Deacetylated_Histone->DNA Increased Binding Aminobenzamide Aminobenzamide (HDAC Inhibitor) Aminobenzamide->HDAC Inhibition EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/Sos EGFR->Grb2 PI3K PI3K EGFR->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Aminobenzamide Aminobenzamide (EGFR Inhibitor) Aminobenzamide->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR QSAR_Workflow Data_Collection 1. Data Collection (Aminobenzamide Structures & IC50s) Data_Preprocessing 2. Data Preprocessing (Splitting into Training/Test Sets) Data_Collection->Data_Preprocessing Descriptor_Calculation 3. Descriptor Calculation (1D, 2D, 3D) Data_Preprocessing->Descriptor_Calculation Model_Building 4. QSAR Model Building (MLR, PLS, etc.) Descriptor_Calculation->Model_Building Model_Validation 5. Model Validation (Internal & External) Model_Building->Model_Validation SAR_Interpretation 6. SAR Interpretation Model_Validation->SAR_Interpretation New_Compound_Design 7. Design of New Compounds SAR_Interpretation->New_Compound_Design Pharmacophore_Model HBD1 H-Bond Donor HBA H-Bond Acceptor HBD1->HBA 2.5-3.5 Å Aromatic1 Aromatic Ring HBA->Aromatic1 4.0-5.0 Å HBD2 H-Bond Donor Aromatic2 Aromatic Ring HBD2->Aromatic2 3.5-4.5 Å Aromatic1->Aromatic2 5.0-6.0 Å Hydrophobic Hydrophobic Group Aromatic1->Hydrophobic 3.0-4.0 Å

References

A Comparative Guide to Analytical Methods for Benzamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of benzamide, a key structural motif in many pharmaceuticals, is critical throughout the drug development lifecycle. The selection of an appropriate analytical method is paramount for ensuring data integrity and regulatory compliance. This guide provides a comprehensive cross-validation of common analytical techniques for benzamide quantification, presenting their performance characteristics, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

At a Glance: Performance Comparison of Analytical Methods

The choice of an analytical method for benzamide quantification depends on a variety of factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following tables summarize the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), UV-Vis Spectrophotometry, and Titration for the analysis of benzamide.

Table 1: Performance Characteristics of Chromatographic Methods

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.999> 0.99> 0.99
Accuracy (% Recovery) 98.0 - 102.0%80 - 120%85 - 115%
Precision (%RSD) < 2.0%< 15%< 15%
Limit of Detection (LOD) 0.1 - 1 µg/mLCan achieve low ng/L to pg/L levels (with derivatization)Typically in the low ng/mL to pg/mL range
Limit of Quantification (LOQ) 0.4 - 2 µg/mLCan reach low µg/L levelsGenerally in the low ng/mL range
Specificity Good to ExcellentExcellentExcellent
Sample Throughput HighModerateHigh

Table 2: Performance Characteristics of Spectrophotometric and Titrimetric Methods

ParameterUV-Vis SpectrophotometryTitration
Linearity (r²) > 0.99Not Applicable
Accuracy (% Recovery) 99 - 101%Typically high for pure substances
Precision (%RSD) < 2%< 1%
Limit of Detection (LOD) Moderate (µg/mL range)High (mg range)
Limit of Quantification (LOQ) Moderate (µg/mL range)High (mg range)
Specificity Low to ModerateLow
Sample Throughput HighLow

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the quantification of benzamide using various techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of benzamide in pharmaceutical formulations and biological samples.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 25 mg of benzamide reference standard in a 25 mL volumetric flask with the mobile phase to create a 1 mg/mL stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Solution: Prepare the sample containing benzamide in the mobile phase to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a pH 3.0 phosphate buffer (e.g., 35:65, v/v)[1].

  • Flow Rate: 1.0 mL/min[1].

  • Injection Volume: 20 µL[1].

  • Column Temperature: 30°C.

  • Detection: UV detector at the maximum absorbance wavelength of benzamide (approximately 225 nm).

Data Analysis:

Quantify the amount of benzamide in the sample by comparing its peak area with the calibration curve constructed from the standard solutions.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Benzamide dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HPLC System filter->hplc separate Chromatographic Separation hplc->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Benzamide calibrate->quantify

HPLC Workflow for Benzamide Quantification
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, particularly for volatile and semi-volatile compounds. Benzamide often requires derivatization to improve its volatility for GC analysis.

Sample Preparation and Derivatization:

  • Extraction: For aqueous samples, extract benzamide using a solid-phase extraction (SPE) cartridge (e.g., C18)[2]. Elute with an organic solvent like methanol or acetonitrile and evaporate to dryness[2].

  • Derivatization: To the dried residue, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a solvent (e.g., pyridine). Heat the mixture (e.g., at 70°C for 30 minutes) to form a volatile trimethylsilyl derivative of benzamide[2].

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[2].

  • Injector Temperature: 250°C[2].

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes[2].

  • Carrier Gas: Helium at a constant flow rate[2].

  • Mass Spectrometer: Electron Ionization (EI) source at 70 eV[2].

Data Analysis:

Identify the derivatized benzamide by its retention time and mass spectrum. Quantify using a calibration curve prepared from derivatized standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing start Aqueous Sample spe Solid-Phase Extraction (SPE) start->spe evap Evaporate to Dryness spe->evap deriv Derivatization (e.g., Silylation) evap->deriv gcms Inject into GC-MS System deriv->gcms separate Gas Chromatographic Separation gcms->separate ionize Electron Ionization (EI) separate->ionize detect Mass Spectrometry Detection ionize->detect identify Identify by Retention Time & Mass Spectrum detect->identify quantify Quantify using Calibration Curve identify->quantify

GC-MS Workflow for Benzamide Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method, making it ideal for the quantification of benzamide in complex biological matrices at low concentrations.

Sample Preparation:

  • Protein Precipitation (for biological samples): To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a deuterated benzamide analog)[2].

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at high speed (e.g., 13,000 rpm) for 10 minutes[2].

  • Supernatant Collection: Transfer the supernatant to a clean vial for injection.

LC-MS/MS Conditions:

  • LC System: A UPLC or HPLC system.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile[2].

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

  • Flow Rate: 0.4 mL/min[2].

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode[2].

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for benzamide and the internal standard.

Data Analysis:

Quantify benzamide by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) precip Protein Precipitation (Acetonitrile) start->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant lcmsms Inject into LC-MS/MS System supernatant->lcmsms separate Liquid Chromatographic Separation lcmsms->separate ionize Electrospray Ionization (ESI) separate->ionize detect Tandem Mass Spectrometry (MRM) ionize->detect ratio Calculate Peak Area Ratio (Analyte/IS) detect->ratio quantify Quantify using Calibration Curve ratio->quantify

LC-MS/MS Workflow for Benzamide Quantification
UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method suitable for the quantification of benzamide in bulk or simple formulations where interfering substances are minimal.

Procedure:

  • Solvent Selection: Choose a solvent in which benzamide is soluble and that does not absorb in the same UV region (e.g., 0.1 N HCl)[3].

  • Determine λmax: Prepare a standard solution of benzamide (e.g., 10 µg/mL) in the chosen solvent. Scan the solution over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Standard and Sample Preparation: Prepare a stock solution of benzamide and a series of working standard solutions by dilution. Dissolve the sample in the solvent to a concentration within the calibration range.

  • Measurement: Measure the absorbance of the blank, standard solutions, and sample solution at the determined λmax.

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of benzamide in the sample solution from the calibration curve.

Titration

Titration can be used for the quantification of benzamide in bulk drug substance by first hydrolyzing it to benzoic acid.

Procedure:

  • Hydrolysis: Place a known weight of benzamide (e.g., 5g) in a round-bottom flask with an excess of sodium hydroxide solution (e.g., 75 mL of 10% NaOH)[4]. Reflux the mixture for about 30 minutes to hydrolyze the benzamide to sodium benzoate and ammonia[4][5][6].

  • Acidification: Cool the reaction mixture and slowly add an excess of a strong acid (e.g., concentrated HCl) until the solution is strongly acidic to precipitate benzoic acid[4][6].

  • Isolation: Collect the precipitated benzoic acid by filtration, wash with cold water, and dry[5].

  • Titration: Accurately weigh the dried benzoic acid, dissolve it in a suitable solvent (e.g., neutralized ethanol), and titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a suitable indicator (e.g., phenolphthalein) or a potentiometer.

  • Calculation: Calculate the amount of benzoic acid, and thereby the initial amount of benzamide, from the volume and concentration of the titrant used.

Cross-Validation of Analytical Methods

Cross-validation ensures that different analytical methods produce comparable and reliable results for the same analyte. A typical workflow for cross-validating the described methods for benzamide quantification is illustrated below.

CrossValidation_Workflow cluster_methods Analytical Methods cluster_process Cross-Validation Process HPLC HPLC GCMS GC-MS LCMSMS LC-MS/MS UVVis UV-Vis Titration Titration start Prepare Homogeneous Benzamide Samples analyze Analyze Samples by Each Method start->analyze analyze->HPLC analyze->GCMS analyze->LCMSMS analyze->UVVis analyze->Titration compare Compare Results (Accuracy, Precision) analyze->compare stats Statistical Analysis (e.g., t-test, F-test) compare->stats evaluate Evaluate Method Comparability stats->evaluate conclusion Determine Method Suitability for Intended Purpose evaluate->conclusion

Cross-Validation Workflow for Benzamide Quantification Methods

References

Safety Operating Guide

Proper Disposal of 4-Amino-3-methylbenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 4-Amino-3-methylbenzamide. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) protocols and the chemical's Safety Data Sheet (SDS) before handling or disposing of this material. All procedures must be conducted in compliance with local, state, and federal regulations.

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This compound, like many chemical compounds used in research and development, requires careful handling and disposal to mitigate potential hazards. Adherence to established procedures is essential for the safety of laboratory personnel and the protection of the environment. Chemical waste is regulated by the Environmental Protection Agency (EPA) and must not be disposed of in regular trash or down the sewer system.[1]

Hazard Identification and Personal Protective Equipment (PPE)

Before beginning any disposal procedures, it is crucial to understand the hazards associated with this compound. Based on data for similar compounds, it should be handled as a hazardous substance.[2][3] Appropriate Personal Protective Equipment (PPE) must be worn at all times.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit to prevent skin contact.[2][4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of inhaling dust or aerosols.[4]

Step-by-Step Disposal Protocol for this compound Waste

The recommended method for the disposal of this compound is through your institution's EHS hazardous waste program.[1][5]

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[6]

  • Containerization:

    • Place the waste in a robust, chemically compatible container that can be securely sealed.[6][7] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

    • The container must be in good condition, free from leaks or rust.[6]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.[1][6]

    • The label must include the full chemical name ("this compound"), the quantity of waste, and the date of waste generation.[1] Abbreviations and chemical formulas are not permissible.[1]

    • Include the name and contact information of the principal investigator and the laboratory location.[1]

  • Storage:

    • Store the sealed and labeled waste container in a designated and well-ventilated hazardous waste accumulation area.[5]

    • Ensure the container is kept closed except when adding waste.[6]

  • Arranging for Disposal:

    • Complete a hazardous waste information form as required by your institution's EHS office.[1]

    • Contact your EHS department to schedule a pickup for the hazardous waste.[5][8] Do not transport hazardous waste yourself.[5]

Disposal of Empty Containers

Empty containers that once held this compound must be decontaminated before they can be disposed of as regular trash.

  • Triple Rinse:

    • Thoroughly empty any remaining solid or liquid from the container.

    • Rinse the container three times with a suitable solvent capable of removing the chemical residue.[5][6]

    • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste, following the protocol outlined in Section 2.[6][9]

  • Final Disposal:

    • After triple rinsing and allowing the container to air dry, deface or remove the original chemical label.[5]

    • The clean, decontaminated container may then be disposed of in the regular trash or recycled according to your institution's policies.[5][6]

Spill Management

In the event of a spill, the cleanup materials are also considered hazardous waste.

  • Evacuate and Ventilate: Clear the immediate area and ensure proper ventilation.[4]

  • Containment and Cleanup: Use an inert, non-combustible absorbent material for liquid spills, or carefully sweep up solid material.[4]

  • Disposal of Cleanup Materials: Collect all contaminated absorbent materials and PPE and place them in a sealed, labeled hazardous waste container for disposal through your EHS program.[5][8]

  • Decontamination: Thoroughly clean the spill area with soap and water.[8]

G start Start: this compound for Disposal is_product Is it the chemical product or a contaminated item? start->is_product product_waste Segregate and place in a labeled hazardous waste container. is_product->product_waste  Product or Contaminated Item is_container Is it an empty container? is_product->is_container Empty Container   store_waste Store in designated hazardous waste accumulation area. product_waste->store_waste container_waste Triple rinse with a suitable solvent. is_container->container_waste Yes collect_rinsate Collect rinsate as hazardous waste. container_waste->collect_rinsate dispose_container Dispose of clean, dry container in regular trash. collect_rinsate->dispose_container end End: Proper Disposal dispose_container->end Disposal Complete contact_ehs Contact EHS for pickup. store_waste->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Amino-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for laboratory professionals, including researchers, scientists, and drug development experts, who handle 4-Amino-3-methylbenzamide. Adherence to these protocols is vital for ensuring personnel safety and regulatory compliance.

Hazard Identification

This compound is classified as an irritant and may be harmful if not handled correctly. Key hazards include:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation and potential damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation.[1][2][4]

  • Ingestion: Harmful if swallowed.[2][3][4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory to minimize exposure. The following equipment should be used when handling this compound.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[6][7][8]Protects eyes from dust, splashes, and vapors.
Face ShieldTo be worn with safety goggles, especially when there is a significant risk of splashing.[4][6]Provides full-face protection from splashes.
Skin and Body Protection Chemical-resistant GlovesNitrile gloves are a suitable choice.[6] Inspect before use and change frequently.Prevents direct skin contact with the chemical.
Lab CoatA long-sleeved lab coat should be worn at all times.[6]Protects skin and personal clothing from accidental spills.
Impervious ClothingFire/flame resistant and impervious clothing may be necessary for large-scale operations.[6]Offers enhanced protection against significant chemical exposure.
Respiratory Protection Fume HoodAll handling of the solid compound should ideally be done in a certified chemical fume hood.[1]Prevents the inhalation of dust particles and vapors.
NIOSH-approved RespiratorUse a full-face respirator if exposure limits are exceeded or if irritation is experienced.[6][9]Provides respiratory protection in environments with higher concentrations.

Quantitative Exposure Limits

Currently, there are no specific occupational exposure limits (OELs) established for this compound by major regulatory bodies.[7][8] Therefore, it is crucial to handle this compound with measures that minimize any potential exposure.

SubstanceAuthorityTime-Weighted Average (TWA)Short-Term Exposure Limit (STEL)
This compoundOSHA, ACGIH, NIOSHNot EstablishedNot Established

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is critical for minimizing exposure and ensuring a safe working environment.

  • Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure that a safety data sheet (SDS) for this compound is readily accessible.[5]

    • Verify that all necessary PPE is available and in good condition.

    • Confirm that eyewash stations and safety showers are close to the workstation and operational.[7][8]

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust and vapor inhalation.[1][7]

    • Avoid generating dust when handling the solid form.[1]

    • Do not eat, drink, or smoke in the handling area.[3][5][8]

    • Wash hands thoroughly after handling the chemical.[5][7][8]

  • Spill Management:

    • In case of a spill, evacuate the area and ensure adequate ventilation.[9]

    • Wear appropriate PPE before attempting to clean the spill.

    • For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[1] Avoid creating dust.

    • For liquid spills, use an inert, non-combustible absorbent material to contain and collect the substance.[9]

    • Thoroughly decontaminate the spill area with soap and water.[9]

    • All cleanup materials are considered hazardous waste and must be disposed of accordingly.[9]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Keep this compound waste separate from other chemical waste to prevent incompatible reactions.[9]

  • Containerization:

    • Place waste material in a clearly labeled, sealed, and chemically compatible container.[1][9][10]

    • The label must include "Hazardous Waste" and the chemical name "this compound".[9][10]

  • Storage:

    • Store the waste container in a designated, well-ventilated hazardous waste accumulation area.[9]

  • Disposal:

    • Dispose of the waste through a licensed and approved hazardous waste disposal facility.[5][8][9]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[9]

  • Empty Container Disposal:

    • Thoroughly empty the container of all contents.

    • Triple rinse the container with a suitable solvent.[9]

    • After proper decontamination, the empty container may be disposed of as non-hazardous waste, in line with institutional policies.[9]

Workflow for Safe Handling and Disposal

start Start: Handling this compound risk_assessment 1. Risk Assessment & SDS Review start->risk_assessment ppe 2. Don Appropriate PPE risk_assessment->ppe handling 3. Handle in Fume Hood ppe->handling spill Spill Occurs? handling->spill spill_procedure 4a. Execute Spill Cleanup Procedure spill->spill_procedure Yes experiment_complete 4b. Experiment Complete spill->experiment_complete No spill_procedure->handling waste_segregation 5. Segregate Hazardous Waste experiment_complete->waste_segregation decontamination 6. Decontaminate Work Area & Glassware waste_segregation->decontamination waste_disposal 7. Store & Dispose of Waste via EHS decontamination->waste_disposal end End waste_disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.